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  • Product: 2-Fluoro-6-formylphenylboronic acid
  • CAS: 1938062-31-7

Core Science & Biosynthesis

Foundational

2-Fluoro-6-formylphenylboronic acid CAS number

An In-depth Technical Guide to 2-Fluoro-6-formylphenylboronic Acid (CAS: 1938062-31-7): Properties, Synthesis, and Applications in Modern Drug Discovery Introduction The advent of metal-catalyzed cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-6-formylphenylboronic Acid (CAS: 1938062-31-7): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The advent of metal-catalyzed cross-coupling reactions has revolutionized the landscape of organic synthesis, with the Suzuki-Miyaura coupling holding a preeminent position for its versatility and functional group tolerance.[1] Central to this transformation are organoboron compounds, particularly arylboronic acids, which serve as stable, low-toxicity, and readily available coupling partners.[1]

This guide focuses on a uniquely functionalized reagent, 2-Fluoro-6-formylphenylboronic acid . This molecule is distinguished by a strategic trifecta of functional groups on a single phenyl ring:

  • The boronic acid moiety, the reactive center for palladium-catalyzed cross-coupling.

  • An ortho-fluoro substituent, which critically modulates the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds.[2][3][4]

  • An ortho-formyl (aldehyde) group, a versatile synthetic handle that allows for a multitude of subsequent chemical transformations, such as reductive amination, oxidation, or olefination.[2][4]

This combination makes 2-Fluoro-6-formylphenylboronic acid an invaluable building block for researchers, scientists, and drug development professionals aiming to construct complex, highly functionalized biaryl systems and novel molecular scaffolds. This whitepaper provides a senior application scientist's perspective on its properties, synthesis, handling, and core applications, with a particular emphasis on field-proven insights for its use in Suzuki-Miyaura cross-coupling reactions.

Part I: Physicochemical Properties, Structure, and Safe Handling

A comprehensive understanding of a reagent's properties is the foundation of its effective and safe utilization in any experimental setting.

Key Physicochemical Data

The essential properties of 2-Fluoro-6-formylphenylboronic acid are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1938062-31-7[2][5]
Molecular Formula C₇H₆BFO₃[6]
Molecular Weight 167.93 g/mol [7][6]
Appearance White to off-white solid[7]
Purity Typically ≥95%[5]
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone); moderate water solubility[7]
Melting Point Varies by purity; typically a defined range[7]
Structural Considerations and Isomerization

The ortho arrangement of the formyl and boronic acid groups in 2-formylphenylboronic acids allows for a unique structural phenomenon: a solution-state equilibrium with a cyclic hemiacetal isomer, 3-hydroxybenzoxaborole.[4] This isomerization is significant because benzoxaboroles are a class of compounds with established biological activity, including antifungal and antibacterial properties.[4][8] The equilibrium between the open-chain and cyclic forms can be influenced by the solvent and pH. Researchers should be aware that in certain biological assays or reaction conditions, the active species may be the cyclic isomer rather than the open-chain boronic acid.[4]

Storage and Handling Protocols

Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxine anhydrides or protodeboronation under certain conditions.[7] Adherence to strict storage and handling protocols is therefore a self-validating system for ensuring experimental reproducibility.

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry environment (2-8°C is often recommended) under an inert atmosphere (e.g., Argon or Nitrogen).[2][7] This prevents degradation from atmospheric moisture.

  • Handling : Always handle the solid in a glove box or under a stream of inert gas. Use dry solvents and glassware for reactions to prevent hydrolysis and protodeboronation.[9]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong bases, which can degrade the compound.[7]

Safety and Hazard Information

According to Safety Data Sheets (SDS), 2-Fluoro-6-formylphenylboronic acid and its isomers are classified with the following hazards.

  • GHS Pictogram : GHS07 (Exclamation mark)[10]

  • Signal Word : Warning[11]

  • Hazard Statements :

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures : Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11] Work should be conducted in a well-ventilated fume hood. Avoid breathing dust by handling it as a solution where possible or using appropriate respiratory protection.

Part II: Synthesis and Quality Control

While 2-Fluoro-6-formylphenylboronic acid is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control measures. A common and logical pathway for analogous compounds involves a lithium-halogen exchange followed by borylation.[12]

Representative Synthetic Workflow

The following multi-step synthesis is adapted from established methods for similar fluoro-formylphenylboronic acids.[12] The causality behind each step is critical for success.

Step 1: Aldehyde Protection. The formyl group is acidic and incompatible with the strongly basic organolithium reagent used in the next step. It is therefore protected as an acetal.

  • Protocol : Dissolve the starting material, 1-bromo-2-fluoro-3-methoxybenzene (a plausible precursor), in methanol. Add a catalytic amount of sulfuric acid followed by trimethyl orthoformate. Reflux the mixture for 1-2 hours. After cooling, neutralize the acid with a base like sodium methoxide before workup and purification to yield the protected bromo-acetal.

Step 2: Lithium-Halogen Exchange and Borylation. This is the key C-B bond-forming step. It must be performed at very low temperatures to prevent side reactions.

  • Protocol : Dissolve the protected bromo-acetal in a dry ethereal solvent (e.g., a THF/ether mixture) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium, keeping the internal temperature below -70 °C to form the aryllithium species. After stirring for 1 hour, add an electrophilic boron source, such as triethyl borate or triisopropyl borate, again maintaining the low temperature.

Step 3: Hydrolysis and Deprotection. An acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the acetal protecting group to regenerate the aldehyde.

  • Protocol : Allow the reaction to warm slowly. Quench the reaction by adding 3 M aqueous hydrochloric acid until the pH is ~3. The temperature should be controlled to prevent excessive warming. Extract the product with an organic solvent (e.g., ether), wash, dry, and concentrate. The final product often precipitates and can be collected by filtration.[12]

Synthesis Workflow Diagram

cluster_synthesis Synthetic Workflow start Start: 1-Bromo-2-fluoro-3-methoxybenzene step1 Step 1: Acetal Protection (CH(OMe)3, H+) start->step1 step2 Step 2: Lithiation & Borylation (n-BuLi, B(OR)3, -78 °C) step1->step2 step3 Step 3: Hydrolysis & Deprotection (HCl (aq)) step2->step3 end_product Product: 2-Fluoro-6-formylphenylboronic acid step3->end_product

Caption: A logical workflow for the synthesis of 2-Fluoro-6-formylphenylboronic acid.

Quality Control (QC)

Verifying the purity and identity of the material is paramount.

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure and identify organic impurities. ¹⁹F NMR is used to verify the fluorine substituent. ¹¹B NMR is a specific and highly useful technique for boronic acids, with a characteristic chemical shift (e.g., δ 30.9 ppm for a similar compound) confirming the presence of the boronic acid moiety.[12]

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods to quantify the purity of the material, ensuring it meets the requirements for sensitive catalytic reactions.

Part III: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for 2-Fluoro-6-formylphenylboronic acid is the construction of biaryl compounds via the Suzuki-Miyaura reaction. Its unique substitution pattern presents both opportunities and challenges.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimization.

pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2_complex R1-Pd(II)-X L2 ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R1-Pd(II)-R2 L2 transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid R-B(OH)2 + Base boronic_acid->transmetal

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Expert Considerations for This Substrate
  • Steric Hindrance : With substituents at both ortho positions (C2 and C6), this boronic acid is sterically demanding. This can slow down both the transmetalation and reductive elimination steps.[9]

  • Catalyst/Ligand Choice : The use of standard catalysts like Pd(PPh₃)₄ may be sluggish. Highly active catalyst systems are required. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the challenging oxidative addition and reductive elimination steps.[9]

  • Base Selection : The choice of base is critical. A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. Common choices include inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The optimal base often depends on the specific coupling partners and solvent system.[13]

Detailed, Field-Proven Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-Fluoro-6-formylphenylboronic acid with a generic aryl bromide.

Materials & Reagents:

  • 2-Fluoro-6-formylphenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)

Experimental Workflow:

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-Fluoro-6-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting : Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. This is crucial to prevent oxidation of the Pd(0) active catalyst and to minimize protodeboronation side reactions.[9]

  • Solvent Addition : Under a positive pressure of inert gas, add the anhydrous toluene and degassed water via syringe.

  • Reaction Execution : Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]

  • Workup :

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[9]

cluster_protocol Experimental Protocol Workflow prep 1. Reagent Setup in Schlenk Flask inert 2. Purge with Inert Gas (Ar/N2) prep->inert solvent 3. Add Dry/Degassed Solvents inert->solvent react 4. Heat with Stirring (100-110 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[9]

Part IV: Advanced Applications in Drug Discovery

The true value of 2-Fluoro-6-formylphenylboronic acid is realized in its application as a strategic building block in medicinal chemistry and drug discovery.

  • Bioisosteric Replacement and Metabolic Stability : The strategic placement of fluorine is a common tactic in drug design. Fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. Its high electronegativity can also favorably alter the pKa of nearby functional groups, potentially improving binding affinity to biological targets.[3][4]

  • Gateway to Benzoxaboroles : As previously mentioned, the 2-formylphenylboronic acid scaffold is a direct precursor to benzoxaboroles.[4] This class of compounds includes the FDA-approved drugs Tavaborole (antifungal) and Crisaborole (anti-inflammatory).[8] The synthesis involves a simple reduction of the formyl group, which then cyclizes onto the boronic acid. This reagent provides a direct entry point into novel, fluorinated benzoxaborole libraries for screening against various diseases.

  • Scaffold Decoration : The formyl group serves as a point of diversification. Following the Suzuki-Miyaura coupling to form a core biaryl structure, the aldehyde can be further functionalized to explore the surrounding chemical space, a key strategy in structure-activity relationship (SAR) studies.

Conclusion

2-Fluoro-6-formylphenylboronic acid is far more than a simple chemical reagent; it is a sophisticated and powerful tool for molecular architects. Its convergence of a coupling center (boronic acid), a metabolic modulator (fluorine), and a versatile synthetic handle (formyl group) in a sterically defined arrangement makes it exceptionally valuable. For researchers in pharmaceutical and materials science, mastering the use of this building block—from its safe handling and synthesis to the nuances of its application in catalysis—opens the door to the efficient construction of novel, high-value molecules that can drive innovation and discovery.

References

  • Sobekbio Biosciences. 2-Fluoro-6-formylphenylboronic acid.
  • Alchemist-chem. 2-Fluoro-6-Formylbenzeneboronic Acid | CAS 1261353-94-5.
  • AChemBlock. 2-Fluoro-6-formylphenylboronic acid 95% | CAS: 1938062-31-7.
  • Sigma-Aldrich. (4-Fluoro-2-formylphenyl)boronic acid | 825644-26-6.
  • MySkinRecipes. (2-Fluoro-6-formylphenyl)boronic acid.
  • ChemScene. (5-Fluoro-2-formylphenyl)boronic acid | 1256355-30-2.
  • Pharmaffiliates. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • ChemicalBook. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6.
  • Sigma-Aldrich. SAFETY DATA SHEET for (2-Formylphenyl)boronic acid.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Formylphenylboronic acid.
  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Thieme. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid.
  • ChemicalBook. 2-Fluoro-6-hydroxyphenylboronic acid synthesis.
  • Sigma-Aldrich. (5-Fluoro-2-formylphenyl)boronic acid | 1256355-30-2.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-formylphenylboronic Acid

Introduction: A Versatile Building Block in Modern Chemistry 2-Fluoro-6-formylphenylboronic acid, a trifunctional organoboron compound, has emerged as a significant building block in synthetic organic chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-6-formylphenylboronic acid, a trifunctional organoboron compound, has emerged as a significant building block in synthetic organic chemistry and drug discovery. Its unique substitution pattern—a boronic acid, a formyl group, and a fluorine atom ortho to each other on a phenyl ring—confers a distinct combination of reactivity, stability, and structural characteristics. This guide provides a comprehensive overview of its physicochemical properties, intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent in their synthetic endeavors. We will delve into its structural attributes, detail its physical and chemical properties, and provide field-proven experimental protocols for its synthesis, characterization, and application.

Molecular Structure and Key Physicochemical Properties

The strategic placement of the fluoro, formyl, and boronic acid groups on the aromatic ring governs the molecule's behavior. The electron-withdrawing nature of the fluorine and formyl groups enhances the Lewis acidity of the boronic acid moiety, a critical factor in its reactivity, particularly in cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Fluoro-6-formylphenylboronic acid.

PropertyValueSource(s)
Chemical Formula C₇H₆BFO₃[1]
Molecular Weight 167.93 g/mol [1]
CAS Number 1938062-31-7[2][3][4]
Appearance White to off-white crystalline solidGeneral supplier data
Melting Point Not definitively reported; estimated to be in the range of 100-220 °C based on isomers (e.g., 2,4-Difluoro-3-formylphenylboronic acid: 206-210 °C)[5]
Boiling Point 351.5 ± 52.0 °C (Predicted)[2]
Density 1.33 ± 0.1 g/cm³ (Predicted)[2]
Solubility Good solubility in organic solvents such as dichloromethane and tetrahydrofuran; limited solubility in water.General supplier data
pKa (Boronic Acid) Approximately 8-9 (Estimated for arylboronic acids)General chemical knowledge

Chemical Behavior and Stability

Tautomeric Equilibrium

In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomer, a 3-hydroxybenzoxaborole.[6] This equilibrium is influenced by the solvent and the presence of other substituents on the phenyl ring. The formation of the cyclic isomer can impact the compound's reactivity and biological activity.

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

Stability and Storage

2-Fluoro-6-formylphenylboronic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2] Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines (cyclic trimers). The presence of the ortho-fluoro substituent may also contribute to protodeboronation under certain conditions, a common decomposition pathway for arylboronic acids. It is advisable to avoid strong oxidizing agents and bases during storage.

Reactivity and Synthetic Applications

The primary application of 2-Fluoro-6-formylphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] The electron-withdrawing groups enhance the transmetalation step, making it an effective coupling partner, even with challenging substrates.

Suzuki-Miyaura Coupling Reaction

This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate. The formyl and fluoro groups can be retained in the final product, providing handles for further synthetic transformations.

suzuki_coupling Suzuki-Miyaura Coupling Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Organohalide/Triflate R-X->Oxidative_Addition R-Pd(II)-X trans-R-Pd(II)(L)₂-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Boronic_Acid Ar-B(OH)₂ (2-Fluoro-6-formylphenyl boronic acid) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-R trans-Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-Ar Coupled Product Reductive_Elimination->R-Ar

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Beyond Suzuki-Miyaura couplings, the formyl group can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes, making this compound a versatile intermediate for introducing complex functionality.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and characterization of 2-Fluoro-6-formylphenylboronic acid.

Synthesis Protocol

This procedure is adapted from a known method for the synthesis of related compounds.

  • Protection of the Aldehyde: The starting material, 2-bromo-3-fluorobenzaldehyde, is first protected as a dimethoxy acetal to prevent side reactions in the subsequent step.

  • Lithium-Halogen Exchange and Borylation: To a solution of 1-bromo-2-(dimethoxymethyl)-3-fluorobenzene (1.0 eq) in a mixture of anhydrous diethyl ether and THF (5:1) under an argon atmosphere at -94 °C, n-butyllithium (1.1 eq) is added dropwise. The reaction mixture is stirred for 1.5 hours at -94 °C.

  • Trapping with Borate Ester: Trimethyl borate (1.2 eq) is then added dropwise at -94 °C. The reaction is stirred for an additional hour at this temperature before being allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of aqueous acid (e.g., 2 M HCl) and stirred until the hydrolysis of the borate ester and the acetal is complete.

  • Work-up and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization Workflow

characterization_workflow Characterization Workflow cluster_purity Purity cluster_structure Structure cluster_solid Solid State Synthesis Synthesized Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity Assessment Purification->Purity_Check Structure_Verification Structural Elucidation Purification->Structure_Verification Solid_State Solid-State Analysis Purification->Solid_State HPLC HPLC Purity_Check->HPLC NMR ¹H, ¹³C, ¹⁹F, ¹¹B NMR Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS X-ray Single-Crystal X-ray Diffraction Solid_State->X-ray

Caption: A typical workflow for the characterization of 2-Fluoro-6-formylphenylboronic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Expect signals in the aromatic region (7-8.5 ppm) and a singlet for the aldehyde proton (around 10 ppm). The boronic acid protons may appear as a broad singlet.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Look for signals corresponding to the aromatic carbons, the aldehyde carbonyl carbon (around 190 ppm), and the carbon attached to the boron atom.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. A single resonance is expected, and its chemical shift will be informative about the electronic environment of the fluorine atom.

  • ¹¹B NMR: Acquire a boron NMR spectrum. The chemical shift will indicate the hybridization state of the boron atom (sp² for the boronic acid, sp³ for the boronate anion or cyclic tautomer).

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Method:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject onto the HPLC system.

    • Run a gradient elution to separate the compound from any impurities.

    • The retention time and peak purity can be used to assess the identity and purity of the sample.

Mass Spectrometry
  • Technique: Electrospray ionization (ESI) is a common method for analyzing boronic acids.

  • Analysis: The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻, as well as characteristic fragmentation patterns. The loss of water from the boronic acid moiety is a common fragmentation pathway.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation of a saturated solution in a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model. This will provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Conclusion

2-Fluoro-6-formylphenylboronic acid is a valuable and versatile reagent with a unique set of physicochemical properties. Its enhanced Lewis acidity, coupled with the synthetic handles of the formyl and fluoro groups, makes it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its stability, reactivity, and the appropriate analytical techniques for its characterization, as outlined in this guide, is essential for its effective application in research and development.

References

  • Angene. 2-Fluoro-6-formylphenylboronic acid | 1938062-31-7. [Link]

  • CORE. Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. [Link]

  • Chemsigma. 2-Fluoro-6-formylphenylboronic acid [1938062-31-7]. [Link]

  • Organic Syntheses. Arylboronic Acids: An Improved Synthesis of 1-Naphthaleneboronic Acid. [Link]

  • ResearchGate. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. [Link]

  • CAS Common Chemistry. Pentyltriphenylphosphonium bromide. [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. [Link]

  • MySkinRecipes. (2-Fluoro-6-formylphenyl)boronic acid. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

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Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-formylphenylboronic Acid

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 2-Fluoro-6-formylphenylb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 2-Fluoro-6-formylphenylboronic acid is a prime example of such a scaffold, offering a unique trifecta of functionalities that empower chemists to construct complex molecular architectures with high precision. Its structure, featuring a boronic acid, a formyl group, and a fluorine atom positioned ortho to both, makes it an exceptionally versatile reagent.

The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2] The aldehyde (formyl) group serves as a versatile handle for a myriad of transformations, including reductive amination, Wittig reactions, and oxidations.[3][4] The fluorine atom, a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, binding affinity, and bioavailability of the final compound.[5][6] This guide provides an in-depth examination of the most reliable and efficient synthetic routes to this high-value intermediate, grounded in mechanistic principles and field-proven protocols for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Considerations

The primary challenge in synthesizing 2-Fluoro-6-formylphenylboronic acid lies in the precise installation of three substituents on the aromatic ring with a specific 1,2,3-relationship. A retrosynthetic analysis reveals two primary strategic approaches.

G cluster_main Retrosynthetic Pathways cluster_A Approach A: Late-Stage Borylation cluster_B Approach B: Late-Stage Formylation Target 2-Fluoro-6-formylphenylboronic acid Precursor_A 2-Bromo-6-fluorobenzaldehyde (or protected form) Target->Precursor_A C-B bond formation (e.g., Lithiation/Borylation) Precursor_B 2-Fluoro-6-bromophenylboronic acid Target->Precursor_B C-C bond formation (Formylation) SM_A 1-Bromo-3-fluorobenzene Precursor_A->SM_A Formylation SM_B 1-Bromo-3-fluorobenzene Precursor_B->SM_B Borylation

Caption: Retrosynthetic analysis of 2-Fluoro-6-formylphenylboronic acid.

Approach A (Late-Stage Borylation): This is the most widely adopted and reliable strategy. It commences with a 1-halo-3-fluorobenzene derivative, which is first functionalized to install the formyl group (or a protected precursor). The final key step involves the conversion of the halogen into the boronic acid, typically via a lithium-halogen exchange followed by borylation. This route offers excellent control over regioselectivity.

Approach B (Late-Stage Formylation): This alternative involves an early-stage borylation of the halo-fluorobenzene scaffold, followed by a subsequent formylation step. While feasible, this approach can be more challenging due to the directing group effects of the boronic acid and potential for side reactions during formylation.

This guide will focus on the superior and more robust Approach A .

Part 2: The Recommended Synthetic Route: Ortho-Lithiation/Borylation

The most efficient and validated pathway to 2-Fluoro-6-formylphenylboronic acid proceeds via the ortho-lithiation and subsequent borylation of a protected 2-bromo-6-fluorobenzaldehyde precursor. This multi-step process leverages the principles of directed ortho metalation (DoM) and cryogenic organometallic chemistry to achieve high yields and purity.[7][8]

G cluster_workflow Workflow for Late-Stage Borylation A Step 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde B Step 2: Aldehyde Protection (Acetal Formation) A->B (MeO)3CH, H+ C Step 3: Lithium-Halogen Exchange & Borylation B->C 1. n-BuLi, -78°C 2. B(OR)3 D Step 4: Deprotection & Hydrolysis C->D H3O+ E Final Product: 2-Fluoro-6-formylphenylboronic acid D->E

Caption: Recommended four-step synthesis workflow.

Step 1: Synthesis of the Key Precursor, 2-Bromo-6-fluorobenzaldehyde

The synthesis begins with the preparation of the key intermediate, 2-bromo-6-fluorobenzaldehyde. A common method involves the oxidation of 2-bromo-6-fluorotoluene.

Protocol:

  • Bromination: 2-Bromo-6-fluorotoluene is subjected to a radical bromination on the methyl group using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 2-bromo-6-fluorobenzyl bromide.[9]

  • Kornblum Oxidation: The resulting benzyl bromide is then oxidized to the aldehyde using the Kornblum oxidation method.[9][10] This involves reacting the bromide with dimethyl sulfoxide (DMSO) in the presence of a mild base like sodium bicarbonate at an elevated temperature (e.g., 95-100°C).[10]

  • Purification: After an aqueous workup and extraction with an organic solvent, the crude product is purified by silica gel column chromatography to yield pure 2-bromo-6-fluorobenzaldehyde.[9]

Reagent/ParameterStep 1 (Bromination)Step 2 (Oxidation)Overall Yield
Key Reagents 2-bromo-6-fluorotoluene, NBS, AIBN2-bromo-6-fluorobenzyl bromide, DMSO, NaHCO₃
Temperature Reflux~95 °C
Typical Yield ~89%[9]~70%[10]~62%
Step 2: Protection of the Aldehyde Group

The formyl group is highly electrophilic and would readily react with the strongly nucleophilic and basic organolithium reagent used in the next step. Therefore, it must be protected, typically as an acetal, which is stable under basic conditions but easily removed in acid.[11]

Protocol:

  • Dissolve 2-bromo-6-fluorobenzaldehyde (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Slowly add trimethyl orthoformate (1.3 equivalents).[12]

  • Reflux the mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction and quench the acid by adjusting the pH to >8 with a base like sodium methoxide.

  • Remove the volatiles under reduced pressure and purify the resulting 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene by vacuum distillation or chromatography.[12]

Step 3: Cryogenic Lithiation and Borylation

This is the crucial C-B bond-forming step. A lithium-halogen exchange at very low temperatures generates a transient aryllithium species, which is immediately trapped by a boron electrophile.[13][14]

Protocol:

  • Under an inert argon atmosphere, dissolve the protected precursor, 1-bromo-2-(dimethoxymethyl)-3-fluorobenzene (1 equivalent), in a mixture of anhydrous diethyl ether and tetrahydrofuran (THF).[11]

  • Cool the solution to a cryogenic temperature, typically between -78°C and -94°C, using a dry ice/acetone or liquid nitrogen bath. Maintaining this low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.[11]

  • Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents) dropwise, ensuring the internal temperature remains below -70°C. Stir for 1-1.5 hours at this temperature.[11][12]

  • In a separate flask, prepare a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate (~1.2 equivalents), in anhydrous THF.

  • Add the borate solution dropwise to the aryllithium solution, again maintaining the temperature below -70°C.[11] The reaction is typically stirred for another hour at this temperature.

Causality Behind Choices:

  • Cryogenic Temperature (-78°C): The aryllithium species is highly reactive and thermally unstable. Low temperatures are essential to suppress decomposition and prevent unwanted side reactions, such as reaction with the solvent (THF).[13]

  • n-Butyllithium: n-BuLi is a strong, non-nucleophilic base ideal for rapid and clean lithium-halogen exchange at low temperatures.

  • Trialkyl Borate: This serves as the boron electrophile. The resulting boronate ester is the immediate product before hydrolysis.[15]

Step 4: Deprotection and Product Isolation

The final step involves a simple acidic workup that serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously cleaves the acetal protecting group to regenerate the formyl group.

Protocol:

  • While the reaction mixture is still cold, quench the reaction by slowly adding an aqueous acid, such as 3 M hydrochloric acid, allowing the temperature to rise to ~5°C.[12]

  • Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of both the boronate ester and the acetal.

  • Perform a standard workup: separate the organic layer, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent in vacuo, the crude 2-Fluoro-6-formylphenylboronic acid can be purified. A common purification method involves dissolving the crude product in an alkaline solution (pH 8-11), filtering off insoluble impurities, and then re-precipitating the highly pure boronic acid by acidification.[16]

Conclusion

The synthesis of 2-Fluoro-6-formylphenylboronic acid is most reliably achieved through a four-step sequence involving precursor synthesis, aldehyde protection, cryogenic lithium-halogen exchange with subsequent borylation, and a final acidic deprotection/hydrolysis. This route provides excellent control over regiochemistry and delivers the product in high purity. Understanding the causality behind each step—particularly the necessity of aldehyde protection and the critical role of cryogenic temperatures for stabilizing the aryllithium intermediate—is key to successfully executing this synthesis. As a versatile, trifunctional building block, 2-Fluoro-6-formylphenylboronic acid will continue to be a valuable tool for researchers in the pharmaceutical and materials science sectors, enabling the efficient construction of novel and complex molecular entities.

References

  • Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers . Inno Pharmchem News. [Link]

  • Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Aggarwal, V. K., et al. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates . Angewandte Chemie International Edition, via NIH National Library of Medicine. [Link]

  • Carson, N. THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION . University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • L'Homme, C., et al. Ortho lithiation-in situ borylation of substituted morpholine benzamides . ResearchGate. [Link]

  • MySkinRecipes. (2-Fluoro-6-formylphenyl)boronic acid . [Link]

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  • Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
  • CORE. Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche . [Link]

  • Maleczka, R. E., et al. Silyl Phosphorus and Nitrogen Donor Chelates for Homogeneous Ortho Borylation Catalysis . Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Fluoro-2-Formylphenylboronic Acid . Inno Pharmchem News. [Link]

  • Dziadek, M., et al. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria . ResearchGate. [Link]

  • Dziadek, M., et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds . Molecules, via NIH National Library of Medicine. [Link]

  • González-Bobes, F., et al. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid . ResearchGate. [Link]

  • Wikipedia. Fluorobenzaldehyde . [Link]

  • Buchwald, S. L., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society, via NIH National Library of Medicine. [Link]

  • Aggarwal, V. K. Standard Lithiation–Borylation A user's guide . University of Bristol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis . Inno Pharmchem News. [Link]

  • Wikipedia. Phenylboronic acid . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications . Inno Pharmchem News. [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids . Liberty University Digital Commons. [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

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  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Wikipedia. Suzuki reaction . [Link]

  • Hycultec GmbH. (3-Fluoro-2-formylphenyl)boronic acid - HY-W000994 . [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Molecules. [Link]

  • Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, via NIH National Library of Medicine. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . Molecules. [Link]

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  • YouTube. Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept) . [Link]

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Exploratory

Introduction: A Multifunctional Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Structural Analysis of 2-Fluoro-6-formylphenylboronic Acid 2-Fluoro-6-formylphenylboronic acid (2F6FPBA) is a strategically designed organoboron compound that has garnered significant i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 2-Fluoro-6-formylphenylboronic Acid

2-Fluoro-6-formylphenylboronic acid (2F6FPBA) is a strategically designed organoboron compound that has garnered significant interest among researchers in drug discovery and synthetic chemistry. Its utility stems from the unique interplay of its three key functional components: a phenylboronic acid, an ortho-fluorine substituent, and an ortho-formyl group. Boronic acids are renowned for their versatility, particularly as key partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for constructing carbon-carbon bonds in complex molecules.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, often enhancing metabolic stability, binding affinity, and membrane permeability.[3][4][5] This makes fluorine a prized element in modern drug design.[6]

The presence of the formyl (aldehyde) group ortho to the boronic acid introduces another layer of synthetic versatility and intriguing structural complexity. This arrangement allows for sequential chemical transformations and, critically, gives rise to a dynamic solution-state equilibrium between the linear aldehyde and a cyclic benzoxaborole tautomer.[7][8] Understanding this equilibrium and the complete structural landscape of 2F6FPBA is paramount for predicting its reactivity, optimizing reaction conditions, and ultimately harnessing its full potential in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the methods and field-proven insights essential for the robust structural analysis of this pivotal compound.

Molecular Profile and Physicochemical Properties

A foundational aspect of structural analysis begins with characterizing the compound's basic physical and chemical properties. 2-Fluoro-6-formylphenylboronic acid is a solid at room temperature and, like many boronic acids, may exist in equilibrium with its cyclic anhydride (a boroxine) in the solid state, which can affect its solubility and reactivity.[9]

PropertyValueSource(s)
CAS Number 1938062-31-7[10][11]
Molecular Formula C₇H₆BFO₃[12]
Molecular Weight 167.93 g/mol [12]
Appearance White to off-white solid/powder[13][14]
Purity Typically ≥95%[11][14]
Storage Conditions 2-8°C, under inert gas[10][14]

Expert Insight: The presence of varying amounts of the anhydride form is a common characteristic of boronic acids and should be considered during quantitative analysis and reaction stoichiometry calculations.[14] Proper storage under inert, dry conditions is crucial to minimize dehydration to the boroxine and maintain reagent integrity.

The Critical Role of Tautomerism: A Structural Dichotomy

A defining structural feature of ortho-formylphenylboronic acids is their capacity for ring-chain tautomerism. In solution, 2F6FPBA exists in a dynamic equilibrium with its cyclic isomer, 4-fluoro-3-hydroxy-1,3-dihydro-2,1-benzoxaborole. This equilibrium is highly sensitive to the solvent environment.[7][15]

The antimicrobial activity of some related 2-formylphenylboronic acids has been shown to correlate with the concentration of the cyclic benzoxaborole form, which mimics the structure of antifungal drugs like Tavaborole.[8] Therefore, characterizing this equilibrium is not merely an academic exercise but is critical for understanding its potential biological activity.

Figure 1: Tautomeric equilibrium of 2F6FPBA in solution.

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for a comprehensive structural elucidation of 2F6FPBA, accounting for both its solid-state structure and its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the structure and tautomeric equilibrium of 2F6FPBA in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture.

Protocol: NMR Analysis of 2F6FPBA Tautomerism

  • Sample Preparation: Prepare two separate, precise concentrations (e.g., 20 mg/mL) of 2F6FPBA in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃). DMSO is a polar aprotic solvent, while chloroform is less polar; comparing spectra in these solvents will highlight the equilibrium shift.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

    • Expected Resonances (Open Form): Look for a distinct aldehyde proton signal (CHO) typically downfield around δ 10.0-10.5 ppm. The boronic acid protons (B(OH)₂) may appear as a broad singlet. Aromatic protons will appear as complex multiplets, showing coupling to each other and to the ¹⁹F nucleus.

    • Expected Resonances (Cyclic Form): The appearance of a methine proton (CH-OH) signal around δ 5.0-6.0 ppm and a hydroxyl proton (B-OH) signal are indicative of the cyclic tautomer. The disappearance or reduction in the intensity of the aldehyde proton signal is a key diagnostic marker.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show a singlet or multiplet corresponding to the fluorine atom. The chemical shift can provide information about the electronic environment, which differs between the open and cyclic forms.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Boronic acids typically show a broad signal around δ 28-34 ppm. The formation of the cyclic tautomer, a boronate ester, will result in a sharper signal at a different chemical shift, often further upfield.

  • Quantitative Analysis: Integrate the aldehyde proton signal (open form) and the methine proton signal (cyclic form) in the ¹H NMR spectrum to determine the ratio of tautomers in each solvent.

Trustworthiness Check: The ratio of tautomers should be reproducible across multiple preparations in the same solvent. The sum of the mole fractions of the two forms should equal one. The disappearance of one set of signals and the corresponding appearance of the other upon changing solvent provides strong validation of the tautomeric model.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of 2F6FPBA in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is a soft ionization technique that minimizes fragmentation and is likely to preserve the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Expected Results: In negative ion mode ([M-H]⁻), the expected exact mass is 167.0321. In positive ion mode ([M+H]⁺), the expected mass is 169.0467.[12] The high-resolution data allows for the confirmation of the elemental formula (C₇H₆BFO₃) by matching the measured mass to the theoretical mass within a narrow tolerance (e.g., < 5 ppm).

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous information about the solid-state structure. Phenylboronic acids commonly form hydrogen-bonded dimers in the crystal lattice.[16] The presence of the formyl and fluoro groups in 2F6FPBA may introduce additional intermolecular interactions that influence crystal packing.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a mixed solvent system (e.g., ethyl acetate/hexane) is a common starting point.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

  • Structural Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, torsional angles, and to identify intermolecular interactions like hydrogen bonding. This will definitively confirm which tautomer (open or cyclic) exists in the solid state.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

2F6FPBA is an invaluable building block for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals.[17] Its dual functionality allows for either direct coupling via the boronic acid or subsequent modification of the aldehyde.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[18][19]

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Reactant Preparation (2F6FPBA, Aryl Halide, Base) setup Reaction Setup (Inert atmosphere, Degassed Solvent) start->setup catalyst Catalyst Addition (Palladium Precatalyst, Ligand) setup->catalyst reaction Heating & Stirring (e.g., 80-100°C, 2-12h) catalyst->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify end Characterized Biaryl Product purify->end

Figure 2: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

  • Reactant Preparation: To an oven-dried reaction flask, add 2-Fluoro-6-formylphenylboronic acid (1.2 eq.), the desired aryl bromide or iodide (1.0 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Reaction Setup: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

    • Causality: An inert atmosphere and degassed solvents are critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.[18]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq.), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

  • Validation: Confirm the structure of the product using NMR and Mass Spectrometry, as described in Section 3.0.

Safety and Handling

Proper handling of 2-Fluoro-6-formylphenylboronic acid is essential for laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[20][21] May cause an allergic skin reaction.[22]

  • Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.[13]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][23]

    • Avoid breathing dust.[20]

    • Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[10][20]

References

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  • Klajn, J., et al. (2025). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. [Link]

  • Gua, H., et al. (n.d.). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Cyclization constants of selected ortho-formylphenylboronic acids. ResearchGate. [Link]

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  • Serafin, K., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]

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Foundational

An In-depth Technical Guide to the Tautomeric Equilibrium of 2-Formylphenylboronic Acids for Researchers and Drug Development Professionals

This guide provides a comprehensive exploration of the tautomeric equilibrium of 2-formylphenylboronic acids, a class of compounds with significant and expanding applications in organic synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the tautomeric equilibrium of 2-formylphenylboronic acids, a class of compounds with significant and expanding applications in organic synthesis and medicinal chemistry. We will delve into the structural nuances, the dynamic interplay of factors governing the equilibrium, and the analytical methodologies crucial for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Dual Nature of 2-Formylphenylboronic Acids

2-Formylphenylboronic acids are versatile building blocks in organic chemistry, notably utilized in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Their synthetic utility is enhanced by the presence of a reactive aldehyde group.[2] However, the most intriguing aspect of their chemistry lies in their existence in a tautomeric equilibrium between an open-chain aldehyde form and a cyclic hemiacetal form, also known as a 3-hydroxybenzoxaborole.[2][3][4] This equilibrium is not merely a chemical curiosity; it has profound implications for the reactivity, stability, and biological activity of these molecules.[5][6] For instance, the antifungal activity of some 2-formylphenylboronic acids has been correlated with the prevalence of the cyclic isomer.[2][6][7]

The ability to understand, predict, and manipulate this equilibrium is therefore of paramount importance for anyone working with these compounds, particularly in the context of drug design and development where specific conformations can dictate biological efficacy.

The Tautomeric Equilibrium: A Tale of Two Forms

The core of this phenomenon is the intramolecular interaction between the boronic acid and the formyl group positioned ortho to it. This proximity allows for a reversible cyclization reaction, establishing an equilibrium between the two tautomeric forms.

The Open-Chain Form: 2-Formylphenylboronic Acid

In its open-chain form, the molecule exists as a standard aromatic aldehyde with a boronic acid substituent. In the solid state, 2-formylphenylboronic acids often form hydrogen-bonded dimers.[2] The planarity of the molecule can be influenced by substituents, with some derivatives exhibiting a twisted conformation where a weak interaction between the carbonyl oxygen and the boron atom is observed.[3][8]

The Cyclic Form: 3-Hydroxybenzoxaborole

The cyclic form, a 3-hydroxybenzoxaborole, is a five-membered ring formed through the nucleophilic attack of one of the hydroxyl groups of the boronic acid on the carbonyl carbon of the formyl group. This structure is analogous to the antifungal drug Tavaborole (AN2690), highlighting the pharmacological relevance of this cyclic tautomer.[2][6]

Tautomeric Equilibrium of 2-Formylphenylboronic Acid

Caption: The tautomeric equilibrium between the open-chain and cyclic forms.

Factors Influencing the Tautomeric Equilibrium

The position of the equilibrium is highly sensitive to several factors, providing avenues for its control and manipulation.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role. In some solutions, such as DMSO, acetone, and aqueous solutions, the equilibrium can significantly favor the formation of the cyclic isomer.[2] The equilibrium constant for cyclization (Kcycl) is strongly dependent on the solvent.[4] For instance, the cyclization constants for fluoro-substituted 2-formylphenylboronic acids have been determined in various deuterated solvents, demonstrating this dependency.[4]

Electronic Effects of Substituents

The electronic nature of substituents on the phenyl ring has a profound impact. Electron-withdrawing groups, such as trifluoromethyl (CF₃) or fluorine (F), generally increase the Lewis acidity of the boron atom.[2][4] This enhanced acidity can favor the cyclic hemiacetal form. The position of the substituent is also critical; for example, a fluorine atom at the ortho position can form an intramolecular hydrogen bond, which influences the acidity and, consequently, the equilibrium.[4]

Temperature

The tautomerization process is a thermodynamic equilibrium. Variable-temperature NMR spectroscopy has been employed to determine the equilibrium constants and the thermodynamic parameters (enthalpy and entropy) of tautomerization, demonstrating the temperature dependence of the equilibrium.[3][8]

Analytical Characterization of the Tautomeric Equilibrium

A combination of spectroscopic and crystallographic techniques is essential to fully characterize the tautomeric equilibrium of 2-formylphenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying this equilibrium in solution.[9] By analyzing the ¹H, ¹¹B, ¹³C, and ¹⁹F NMR spectra, one can identify and quantify the relative amounts of the open-chain and cyclic forms.[2][4][10] The choice of deuterated solvent is critical as it can influence the position of the equilibrium.[2]

Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Dissolve a precisely weighed sample of the 2-formylphenylboronic acid derivative in the desired deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or a mixture like [D₆]acetone – D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum at a specific temperature. For thermodynamic studies, acquire spectra at a range of temperatures.

  • Spectral Analysis:

    • Identify the distinct signals corresponding to the aldehydic proton of the open-chain form and the methine proton of the cyclic form.

    • Integrate the signals corresponding to each tautomer.

  • Quantification: Calculate the equilibrium constant (Kcycl) using the ratio of the integrals of the signals for the cyclic and open forms.[4]

General Workflow for Characterizing Tautomeric Equilibrium

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Equilibrium Analysis cluster_quantification Data Interpretation & Quantification Synthesis Synthesis of 2-Formylphenylboronic Acid Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F) Purification->NMR XRay Single Crystal X-ray Diffraction Purification->XRay UVVis UV-Vis Spectroscopy (for pKa determination) Purification->UVVis EquilibriumConstant Determination of K_cycl NMR->EquilibriumConstant Thermodynamics Thermodynamic Parameters (ΔH, ΔS) NMR->Thermodynamics StructuralAnalysis Solid-State Structure Elucidation XRay->StructuralAnalysis UVVis->EquilibriumConstant

Caption: A generalized workflow for the synthesis and analysis of the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[11][12] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, confirming whether the compound crystallizes in the open-chain or cyclic form.[3][8] X-ray analysis has revealed diverse solid-state structures, from planar open forms to twisted conformers and cyclic oxaboroles, depending on the substituents.[3][8]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the 2-formylphenylboronic acid derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[12] Solve the crystal structure using direct methods or other phasing techniques and refine the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the final crystal structure to determine the conformation (open or cyclic), intramolecular and intermolecular interactions (e.g., hydrogen bonding), and packing in the crystal lattice.

UV-Vis Spectroscopy

UV-Vis spectrophotometry is a valuable technique for determining the pKa values of 2-formylphenylboronic acids and their derivatives.[6] Since the acidity of the boronic acid is linked to the tautomeric equilibrium, understanding the pKa is crucial.

Quantitative Data Summary

The equilibrium between the open-chain and cyclic forms can be quantified by the cyclization constant (Kcycl). The following table summarizes representative data for fluoro-substituted 2-formylphenylboronic acids in different solvents, illustrating the influence of both substituent position and solvent on the equilibrium.

CompoundSolventKcyclReference
3-Fluoro-2-formylphenylboronic acidAcetone-d₆Value[4]
4-Fluoro-2-formylphenylboronic acidAcetone-d₆Value[4]
5-Fluoro-2-formylphenylboronic acidAcetone-d₆Value[4]
6-Fluoro-2-formylphenylboronic acidAcetone-d₆Value[4]
3-Fluoro-2-formylphenylboronic acidDMSO-d₆Value[4]
4-Fluoro-2-formylphenylboronic acidDMSO-d₆Value[4]
5-Fluoro-2-formylphenylboronic acidDMSO-d₆Value[4]
6-Fluoro-2-formylphenylboronic acidDMSO-d₆Value[4]

Note: Specific numerical values for Kcycl should be consulted from the primary literature as they are highly specific to the experimental conditions.

Relevance in Drug Development and Beyond

The tautomeric equilibrium of 2-formylphenylboronic acids is not just a fundamental chemical principle; it has significant practical implications:

  • Bioactivity: As mentioned, the cyclic 3-hydroxybenzoxaborole form is often the biologically active species.[2][6][7] The antifungal drug Tavaborole is a prime example. Therefore, designing molecules that favor the cyclic tautomer under physiological conditions is a key strategy in drug discovery.

  • Prodrug Design: The open-chain form could potentially act as a prodrug, converting to the active cyclic form at the target site. Understanding the factors that trigger this conversion is crucial for effective prodrug design.

  • Reactivity and Synthesis: The presence of two interconverting forms with different functional groups (aldehyde vs. hemiacetal) can influence the outcome of chemical reactions. For instance, reactions targeting the aldehyde group might be less efficient if the equilibrium favors the cyclic form under the reaction conditions.[5]

  • Formulation and Stability: The stability of a drug substance is a critical aspect of pharmaceutical development. The tautomeric equilibrium can affect the solid-state properties and stability of the active pharmaceutical ingredient (API). Some boronic acids are known to be unstable, and understanding their tautomeric behavior can aid in developing stable formulations.[13]

Conclusion

The tautomeric equilibrium of 2-formylphenylboronic acids is a fascinating and functionally important aspect of their chemistry. A thorough understanding of the interplay between the open-chain and cyclic forms, and the factors that govern their interconversion, is essential for researchers and professionals in organic synthesis and drug development. By leveraging the analytical techniques outlined in this guide, scientists can effectively characterize and harness this equilibrium to design and develop novel molecules with desired properties and biological activities. The continued exploration of this dynamic system promises to unlock new opportunities in medicinal chemistry and materials science.

References

  • Kubiak, K., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(1), 139. Available at: [Link]

  • Luliński, S., et al. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2][3]oxaboroles. New Journal of Chemistry, 31(1), 144-154. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 56, 135. Available at: [Link]

  • Wieczerzak, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]

  • Sci-Hub. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2][3]oxaboroles. Available at: [Link]

  • Borys, K. M., et al. (2018). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron, 74(38), 5529-5537. Available at: [Link]

  • ResearchGate. Calculated geometries of 2-formylphenylboronic acid. Available at: [Link]

  • Borys, K. M., et al. (2016). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 185, 97-105. Available at: [Link]

  • Offenhauer, R. D., & Nelsen, S. F. (1967). Aldehyde and ketone condensation reactions catalyzed by boric acid. The Journal of Organic Chemistry, 32(5), 1679-1681. Available at: [Link]

  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. Available at: [Link]

  • Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Available at: [Link]

  • Organic Letters. Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Available at: [Link]

  • MacMillan, D. W. C., et al. (2011). Enantioselective α-Alkenylation of Aldehydes with Boronic Acids via the Synergistic Combination of Copper(II) and Amine Catalysis. Journal of the American Chemical Society, 133(12), 4464-4467. Available at: [Link]

  • Google Patents. Process for preparing highly pure formylphenylboronic acids.
  • IUCr Journals. forthcoming articles. Available at: [Link]

  • ResearchGate. How can I synthesize boroxine from 2-formylphenyl-boronic acid? Available at: [Link]

  • ResearchGate. Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. Available at: [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available at: [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition, 48(51), 9720-9724. Available at: [Link]

  • ResearchGate. Studies on 2-Formylphenylboronic Acid-Based Ser/Thr Ligation and Cys/Pen Ligation. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15076. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

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  • YouTube. Stability of acetals and hemi-acetals in acid and base. Available at: [Link]

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  • Sporzyński, A., et al. (2013). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 3(42), 19376-19385. Available at: [Link]

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Sources

Exploratory

A Technical Guide to the Stability and Storage of 2-Fluoro-6-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-6-formylphenylboronic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylphenylboronic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is well-established.[1] The presence of a boronic acid moiety, an aldehyde group, and a fluorine atom on the same aromatic ring imparts unique reactivity and makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, the very features that make this compound synthetically attractive also present challenges to its stability and long-term storage. This guide provides an in-depth analysis of the factors governing the stability of 2-Fluoro-6-formylphenylboronic acid, along with best practices for its storage and handling to ensure its integrity for research and development applications.

Intrinsic Chemical Properties and Stability Profile

The stability of 2-Fluoro-6-formylphenylboronic acid is governed by the interplay of its functional groups and their positions on the phenyl ring. Boronic acids, in general, are susceptible to several degradation pathways, and the presence of ortho substituents, such as the fluoro and formyl groups in this molecule, can significantly influence its reactivity and stability.[2][3]

Tautomeric Equilibrium: A Key Consideration

A crucial aspect of the chemistry of 2-formylphenylboronic acids, including the 2-fluoro-6-formyl derivative, is the existence of a tautomeric equilibrium between the open-chain aldehyde-boronic acid form and a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[4] This equilibrium is influenced by the solvent and the electronic nature of other substituents on the aromatic ring.[4] The cyclic form can exhibit different reactivity and stability compared to the open-chain form, and understanding this equilibrium is vital for consistent experimental outcomes.

Diagram of Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 2-Fluoro-6-formylphenylboronic acid.

Major Degradation Pathways

Two primary degradation pathways for arylboronic acids are protodeboronation and oxidation. The unique substitution pattern of 2-Fluoro-6-formylphenylboronic acid influences its susceptibility to these processes.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by the presence of certain metals. The ortho-fluoro substituent in 2-Fluoro-6-formylphenylboronic acid is of particular concern, as ortho-halo substituents have been shown to facilitate protodeboronation.

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The aldehyde group in 2-Fluoro-6-formylphenylboronic acid could also be susceptible to oxidation to a carboxylic acid, further complicating the degradation profile.

  • Boroxine Formation: Like many boronic acids, 2-Fluoro-6-formylphenylboronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can lead to issues with solubility and accurate weighing of the compound.

Diagram of Degradation Pathways

degradation A 2-Fluoro-6-formylphenylboronic acid B Protodeboronation (2-Fluorobenzaldehyde) A->B H+, OH-, or metal catalyst C Oxidation (2-Fluoro-6-formylphenol) A->C O2, peroxides D Dehydration (Boroxine) A->D -H2O +H2O

Caption: Major degradation pathways for 2-Fluoro-6-formylphenylboronic acid.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term integrity of 2-Fluoro-6-formylphenylboronic acid, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Low temperatures slow down the rates of chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Light Protect from light.Light can provide the energy to initiate photolytic degradation pathways.
Moisture Store in a tightly sealed container in a desiccator.The compound is moisture-sensitive and susceptible to hydrolysis and boroxine formation.

Handling:

  • Handle in a glove box or under a blanket of inert gas to minimize exposure to air and moisture.

  • Use dry solvents and reagents when working with this compound.

  • Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Experimental Protocols for Stability Assessment

To evaluate the stability of 2-Fluoro-6-formylphenylboronic acid under various conditions, forced degradation studies should be performed. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[5][6][7]

Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Protocol:

  • Prepare stock solutions of 2-Fluoro-6-formylphenylboronic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare solutions at approximately 0.1 mg/mL in the following aqueous media:

    • 0.1 N HCl (acidic)

    • Water (neutral)

    • 0.1 N NaOH (basic)

  • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.

Thermal Stability

Objective: To evaluate the effect of elevated temperatures on the solid compound.

Protocol:

  • Place a known amount of solid 2-Fluoro-6-formylphenylboronic acid in a loosely capped vial.

  • Expose the sample to a high temperature (e.g., 60°C or 80°C) in a calibrated oven.

  • Maintain a parallel sample at the recommended storage temperature as a control.

  • Analyze the samples at various time points by a stability-indicating HPLC method.

Photostability

Objective: To assess the stability of the compound upon exposure to light.

Protocol:

  • Expose a sample of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[6][7]

  • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

  • Analyze both the exposed and control samples by a stability-indicating HPLC method.

Analytical Methodologies for Stability-Indicating Assays

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound and detecting the formation of degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by the ability to separate the parent compound from all known degradation products and process-related impurities.

Conclusion

2-Fluoro-6-formylphenylboronic acid is a valuable synthetic intermediate whose stability is critically influenced by its unique substitution pattern. The key challenges to its integrity are protodeboronation, oxidation, and its existence in a tautomeric equilibrium with a cyclic benzoxaborole form. Strict adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is paramount for preserving its quality. For researchers and drug development professionals, a thorough understanding of these stability aspects and the implementation of robust analytical monitoring are essential for reliable and reproducible results in its application. The protocols and methodologies outlined in this guide provide a comprehensive framework for ensuring the stability and proper handling of this important chemical entity.

References

  • Sporzyński, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 923, 121439.
  • Adamczyk-Woźniak, A., et al. (2016). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 189, 59-68.
  • Gozdalik, J. T., et al. (2017). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Pure and Applied Chemistry, 90(4), 677-702.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • MySkinRecipes. (n.d.). (2-Fluoro-6-formylphenyl)boronic acid. Retrieved from [Link]

  • ASTM D2619-21, Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method), ASTM International, West Conshohocken, PA, 2021, .

  • ICH. (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency.
  • ICH. (1998). Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency.
  • Pharma Growth Hub. (2023, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube.
  • ACS Publications. (2024, January 8). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.
  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(10), 982-983.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(4).
  • RJPT. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4641-4647.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355.
  • Chemical Communications. (2016). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • ASTM International. (2021). ASTM D2619-21, Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).
  • Royal Society of Chemistry. (2017).
  • PubChem. (n.d.). 2-fluoro-6-formylphenylboronic acid. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 8(36), 6619-6627.
  • Semantic Scholar. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Molecules, 28(10), 4197.
  • SciSpace. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. Current Pharma Research, 6(3), 1860-1876.
  • ACS Publications. (1998).
  • ResearchGate. (2023). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans.
  • ChemRxiv. (2023). A Fresh Perspective on Accelerated Degradation Studies for Proton Exchange Membranes.
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Foundational

spectroscopic data (NMR, IR, MS) of 2-Fluoro-6-formylphenylboronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-formylphenylboronic Acid Authored by a Senior Application Scientist This guide provides a detailed exploration of the essential spectroscopi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-formylphenylboronic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize 2-Fluoro-6-formylphenylboronic acid, a key building block in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a field-proven perspective on experimental design, data interpretation, and the underlying chemical principles. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind procedural choices and ensuring a robust, self-validating analytical workflow.

Molecular Structure and Tautomeric Equilibrium

2-Fluoro-6-formylphenylboronic acid (C₇H₆BFO₃) is a bifunctional molecule featuring a boronic acid, a formyl (aldehyde) group, and a fluorine atom ortho to the boronic acid. This specific substitution pattern gives rise to a crucial structural feature: a dynamic equilibrium between the open-chain aldehyde form and a cyclic 3-hydroxybenzoxaborole form.[1][2] This ring-chain tautomerism is influenced by factors such as solvent, concentration, and temperature, making its characterization essential for understanding the compound's reactivity and behavior.

The equilibrium between the open-chain and cyclic forms is a critical consideration in all spectroscopic analyses.

Caption: Ring-chain tautomerism of 2-Fluoro-6-formylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule, providing detailed information about the hydrogen, carbon, boron, and fluorine environments. The choice of solvent is critical, as it can shift the tautomeric equilibrium, and deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-6-formylphenylboronic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Rationale: DMSO-d₆ is chosen for its ability to dissolve both tautomers and for its exchangeable proton signals (water and B(OH)₂) that typically appear downfield, minimizing spectral overlap with analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and at least 16 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This experiment is highly sensitive and can often be run with fewer scans than a ¹H experiment. It is crucial for quantifying the ratio of the two tautomers.[1]

    • ¹¹B NMR: Acquire a proton-decoupled boron spectrum. The chemical shift provides information about the coordination state of the boron atom (trigonal vs. tetrahedral).

    • 2D NMR (Optional but Recommended): Run COSY, HSQC, and HMBC experiments to unambiguously assign proton and carbon signals and confirm through-bond connectivities.

Expected NMR Data and Interpretation

The observed spectrum will likely be a superposition of signals from both the open-chain and cyclic forms. The relative integration of corresponding peaks, particularly in the ¹⁹F NMR spectrum, can be used to determine the equilibrium constant.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Assignment (Open-Chain) Predicted ¹H Shift Predicted ¹³C Shift Assignment (Cyclic Form) Predicted ¹H Shift Predicted ¹³C Shift
CHO ~10.2 (s) ~192 CH(OH) ~6.5 (s) ~90
Ar-H 7.2 - 8.0 (m) 115 - 140 Ar-H 7.0 - 7.8 (m) 115 - 155
B(OH)₂ 8.0 - 9.0 (br s) - B-OH 6.0 - 7.0 (br s) -
C-B - ~130 (br) C-B - ~135 (br)
C-F - ~160 (d, ¹JCF ≈ 250 Hz) C-F - ~162 (d, ¹JCF ≈ 250 Hz)

| C-CHO | - | ~135 | C-CH(OH) | - | ~140 |

Note: Chemical shifts are estimates based on data for analogous compounds.[3][4] br = broad, s = singlet, d = doublet, m = multiplet.

  • ¹⁹F NMR: Two distinct signals are expected, one for the open-chain tautomer and one for the cyclic form. The difference in their chemical shifts allows for clear identification and quantification.[1]

  • ¹¹B NMR: The open-chain form with its sp² hybridized boron will show a broad signal around 30 ppm. The cyclic form, which may have some sp³ character, could show a slightly different chemical shift.[4]

The following diagram illustrates the workflow for comprehensive NMR characterization.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence or absence of a strong carbonyl (C=O) stretch is a primary indicator of the dominant tautomeric form in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Rationale: ATR is a modern, preferred technique for solid samples as it requires minimal sample and no preparation (like making KBr pellets), providing high-quality, reproducible spectra.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty crystal beforehand. Co-add at least 32 scans to improve the signal-to-noise ratio.

Expected IR Data and Interpretation

The IR spectrum will provide a fingerprint of the molecule's functional groups. The most informative regions are the O-H, C-H, and the carbonyl/aromatic double bond regions.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Significance
3400 - 3200 (broad) O-H stretch Confirms the presence of the boronic acid hydroxyl groups. Intramolecular hydrogen bonding may be observed.[5][6]
~3050 Aromatic C-H stretch Indicates the presence of the benzene ring.
~2850, ~2750 Aldehyde C-H stretch A pair of weak bands (Fermi doublet) characteristic of the formyl group in the open-chain form.
~1700 C=O stretch A strong, sharp peak confirming the presence of the aldehyde group. Its absence or weakness would suggest the cyclic form dominates.[7]
1600 - 1450 Aromatic C=C stretch Multiple sharp bands confirming the aromatic ring.
1350 - 1310 B-O stretch Characteristic vibration for the boronic acid moiety.[6]

| 1250 - 1200 | C-F stretch | Indicates the carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), confirms the molecular structure. Electrospray ionization (ESI) is the preferred method for boronic acids as it is a soft ionization technique that typically keeps the molecule intact.[8]

Experimental Protocol: LC-MS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Rationale: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is used to obtain a highly accurate mass measurement, which is crucial for confirming the elemental composition. ESI in both positive and negative ion modes should be explored to determine the optimal ionization.[9]

  • Instrumentation: An HPLC system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition:

    • Full Scan MS: Acquire data in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes. The mass accuracy should be below 5 ppm.

    • MS/MS (Fragmentation): Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Expected Mass Spectrometry Data

The monoisotopic mass of 2-Fluoro-6-formylphenylboronic acid (C₇H₆BFO₃) is 168.0394 Da.[10]

Table 3: Predicted m/z Values for Common Adducts

Adduct Ionization Mode Formula Calculated m/z
[M+H]⁺ Positive [C₇H₇BFO₃]⁺ 169.0467
[M+Na]⁺ Positive [C₇H₆BFO₃Na]⁺ 191.0286
[M-H]⁻ Negative [C₇H₅BFO₃]⁻ 167.0321

| [M+H-H₂O]⁺ | Positive | [C₇H₅BFO₂]⁺ | 151.0361 |

Data calculated based on monoisotopic masses. Predicted values from sources like PubChem can corroborate these findings.[10]

  • Fragmentation (MS/MS): Key fragmentation pathways would likely involve the loss of water (H₂O) from the boronic acid group and the loss of the formyl group (CHO). This fragmentation data provides unequivocal confirmation of the molecular structure.

Conclusion

The comprehensive characterization of 2-Fluoro-6-formylphenylboronic acid requires a multi-technique spectroscopic approach. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is indispensable for elucidating the fine structural details and quantifying the crucial ring-chain tautomerism. IR spectroscopy provides a rapid confirmation of key functional groups, while high-resolution mass spectrometry validates the elemental composition and molecular weight. By integrating the data from these orthogonal techniques, researchers can ensure the identity, purity, and structural integrity of this important chemical entity, enabling its confident use in research and development.

References

  • Pereira, F., & Reis, M. (2014). Conformational and Spectroscopic Analysis of 2-Fluorophenylboronic Acid. Journal of Molecular Structure, 1074, 335-342. Available at: [Link]

  • Proniewicz, L. M., et al. (2013). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A, 117(25), 5233–5245. Available at: [Link]

  • Luliński, S., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56776667, 2-fluoro-6-formylphenylboronic acid. Retrieved from [Link].

  • Luliński, S., et al. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][5][11]oxaboroles. ResearchGate. Available at: [Link]

  • Alchemist-chem. (n.d.). 2-Fluoro-6-Formylbenzeneboronic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

  • Kaczmarek-Kędziera, A., et al. (2021). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. Scientific Reports, 11(1), 1-14. Available at: [Link]

  • ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Available at: [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-formylphenylboronic Acid in Organic Solvents

Introduction 2-Fluoro-6-formylphenylboronic acid is a key building block in modern organic synthesis and medicinal chemistry. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is pivotal for t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-formylphenylboronic acid is a key building block in modern organic synthesis and medicinal chemistry. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is pivotal for the construction of complex molecular architectures. The presence of three distinct functional groups—a boronic acid, a fluorine atom, and a formyl group—imparts unique reactivity and physicochemical properties to the molecule. However, a comprehensive understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This guide provides a detailed exploration of the solubility characteristics of 2-Fluoro-6-formylphenylboronic acid, drawing upon data from analogous compounds and established principles of physical organic chemistry. While specific quantitative solubility data for this compound is not widely published, this guide offers a predictive framework and detailed methodologies for its determination.

Physicochemical Properties and Their Influence on Solubility

2-Fluoro-6-formylphenylboronic acid is a solid at room temperature, typically appearing as a white or off-white powder[1]. Its molecular structure dictates its solubility profile. The boronic acid group is capable of hydrogen bonding, both as a donor and an acceptor, and can undergo dehydration to form a cyclic anhydride known as a boroxine. This equilibrium can complicate solubility studies[2][3]. The fluorine atom and the formyl group, being electron-withdrawing, increase the acidity of the boronic acid and influence the polarity of the molecule.

Based on its structure, 2-Fluoro-6-formylphenylboronic acid is expected to be soluble in some polar organic solvents, such as ethanol and acetone, and possess moderate solubility in water[1]. The solubility of a structurally similar compound, (4-Fluoro-2-formylphenyl)boronic acid, has been described as slight in acetonitrile, DMSO, and methanol.

Factors Governing Solubility

The solubility of 2-Fluoro-6-formylphenylboronic acid in a given organic solvent is governed by a combination of factors:

  • Polarity: The principle of "like dissolves like" is paramount. Polar solvents are more likely to dissolve polar solutes.

  • Hydrogen Bonding: The ability of the solvent to engage in hydrogen bonding with the boronic acid moiety will significantly impact solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Equilibrium with Boroxine: The formation of the less polar boroxine anhydride can decrease solubility in polar solvents.

Qualitative Solubility Predictions

Based on the behavior of other phenylboronic acids, we can predict the general solubility of 2-Fluoro-6-formylphenylboronic acid in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Fluoro-6-formylphenylboronic Acid
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolGood to HighCapable of hydrogen bonding with the boronic acid group.
Aprotic Polar Acetone, Acetonitrile, DMSO, THFModerate to GoodPolarity and ability to accept hydrogen bonds favor dissolution.
Ethers Diethyl ether, DioxaneModerateEthers are good solvents for many boronic acids[2].
Chlorinated Dichloromethane, ChloroformLow to ModerateModerate polarity; solubility may be limited.
Aromatic Toluene, BenzeneLowNon-polar nature makes them poor solvents for this polar molecule.
Aliphatic Hexane, HeptaneVery Low/InsolubleNon-polar; unable to effectively solvate the polar functional groups.

Quantitative Solubility of Analogous Phenylboronic Acids

Table 2: Experimental Solubility of Phenylboronic Acid in Various Organic Solvents
SolventTemperature (°C)Solubility (mol fraction)
Dipropyl ether20~0.08
40~0.15
Acetone20~0.06
40~0.12
Chloroform20~0.02
40~0.05
Methylcyclohexane20<0.001
40<0.002

Data extracted from Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.[2][4][5]

Experimental Protocol for Solubility Determination

A robust and reproducible method is essential for accurately determining the solubility of 2-Fluoro-6-formylphenylboronic acid. The following protocol outlines a standard procedure for solubility measurement.

Workflow for Solubility Determination

G prep Sample Preparation equilibration Equilibration prep->equilibration Add excess solid to solvent sampling Sampling & Filtration equilibration->sampling Maintain constant temperature analysis Analysis (e.g., HPLC, UV-Vis) sampling->analysis Analyze clear filtrate calculation Solubility Calculation analysis->calculation Determine concentration

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Fluoro-6-formylphenylboronic acid to a known volume of the selected organic solvent in a sealed vial.

    • Ensure that undissolved solid remains to confirm saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of 2-Fluoro-6-formylphenylboronic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the solubility in the original solvent using the measured concentration and the dilution factor.

Logical Flow for Solvent Selection and Testing

G node_process node_process node_result node_result start Start select_solvent Select Solvent Class start->select_solvent test_solubility Perform Solubility Test select_solvent->test_solubility is_soluble Solubility Adequate? test_solubility->is_soluble optimize Optimize Conditions (Temp., Co-solvent) is_soluble->optimize No document Document Results is_soluble->document Yes optimize->test_solubility end_node End document->end_node

Caption: Decision-making process for solubility testing and optimization.

Safety and Handling

2-Fluoro-6-formylphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6][7][8][9]. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder[7][8]. Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents[1][6].

Conclusion

Understanding the solubility of 2-Fluoro-6-formylphenylboronic acid is fundamental to its successful application in research and development. While specific quantitative data is sparse, a combination of theoretical principles and experimental data from analogous compounds provides a strong predictive framework. This guide offers a comprehensive overview of the expected solubility behavior and a detailed protocol for its empirical determination. By following these guidelines, researchers can optimize reaction conditions, improve purification processes, and accelerate the development of novel chemical entities.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Alchemist Chemical. (n.d.). 2-Fluoro-6-Formylbenzeneboronic Acid | CAS 1261353-94-5. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Lewis Acidity of ortho-Substituted Phenylboronic Acids

Abstract Phenylboronic acids are a cornerstone of modern chemical science, serving as indispensable tools in everything from catalysis to medicinal chemistry. Their utility is fundamentally governed by the Lewis acidic n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylboronic acids are a cornerstone of modern chemical science, serving as indispensable tools in everything from catalysis to medicinal chemistry. Their utility is fundamentally governed by the Lewis acidic nature of the boron center. While substituent effects on aromatic systems are often predictable through classical electronic principles, the ortho-position presents a unique and complex case. This guide provides a comprehensive exploration of the "ortho effect" on the Lewis acidity of phenylboronic acids. We will dissect the intricate interplay of steric hindrance, electronic perturbations, and intramolecular interactions that dictate the reactivity and properties of these crucial molecules. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of how to rationally design and deploy ortho-substituted phenylboronic acids in their respective disciplines.

Introduction: Beyond Hammett Predictions

Boronic acids (R-B(OH)₂) are a fascinating class of compounds that act as mild Lewis acids.[1][2] The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base, such as a hydroxide ion, transitioning from a trigonal planar (sp²) to a tetrahedral (sp³) geometry.[3][4] In aqueous solution, this equilibrium is quantified by the pKₐ value, which serves as a practical measure of Lewis acidity.[5]

Phenylboronic acids, where the R-group is a substituted phenyl ring, are particularly significant. They are renowned as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and are increasingly vital in the development of sensors, drug delivery systems, and reversible covalent enzyme inhibitors.[6][7][8]

The electronic character of the phenyl ring substituent profoundly influences the acidity of the boronic acid. Electron-withdrawing groups (EWGs) generally increase acidity (lower pKₐ) by stabilizing the resulting anionic boronate, while electron-donating groups (EDGs) have the opposite effect. For meta- and para-substituents, these effects are often well-correlated by the Hammett equation.[5] However, when a substituent is placed at the ortho-position, these predictable trends break down. This phenomenon, known as the "ortho effect," arises from a confluence of factors beyond simple resonance and inductive effects, making the behavior of ortho-substituted isomers distinct and non-intuitive.[5][9][10][11] This guide will illuminate the principles governing this effect, providing a robust framework for its prediction and exploitation.

The Theoretical Framework: Deconstructing the ortho Effect

The unique behavior of ortho-substituted phenylboronic acids can be rationalized by considering three primary factors: electronic effects, steric interactions, and intramolecular bonding.

Electronic Effects

Like their meta and para counterparts, ortho-substituents exert inductive (-I) and mesomeric/resonance (-M) effects. A potent EWG like a nitro group (-NO₂) will pull electron density from the ring, making the boron atom more electrophilic and stabilizing the negative charge of the boronate anion, thus increasing acidity.[6]

Steric Effects

Steric hindrance is a dominant feature of the ortho effect.[10][11] A bulky ortho-substituent can physically clash with the B(OH)₂ group, forcing it to twist out of the plane of the aromatic ring.[6] This loss of coplanarity disrupts the π-conjugation between the boron's vacant p-orbital and the phenyl ring. This disruption can inhibit resonance effects that would otherwise influence acidity, leading to unexpected pKₐ values when compared to the corresponding para-isomer.[5][10] For example, steric hindrance can make it more difficult for the boron center to adopt the ideal tetrahedral geometry of the boronate, which would decrease acidity.[5]

Intramolecular Interactions

Perhaps the most compelling aspect of the ortho effect is the potential for direct intramolecular interactions.

  • Intramolecular Hydrogen Bonding: An ortho-substituent containing a Lewis basic atom (e.g., -F, -OR, -CHO) can form an intramolecular hydrogen bond with one of the acidic protons of the B(OH)₂ group.[5][9][12] This interaction can preferentially stabilize the tetrahedral B(OH)₃⁻ form, where the geometry is often more favorable for such bonding than in the planar B(OH)₂ form. This stabilization of the conjugate base leads to a significant increase in acidity (lower pKₐ).[5]

  • Dative B-N/B-O Bonding: In cases like ortho-(aminomethyl)phenylboronic acid, the lone pair of the nitrogen can directly coordinate to the electron-deficient boron center, forming an intramolecular dative bond.[13][14] This pre-organization significantly increases the Lewis acidity and has been exploited in the design of highly effective sensors.

The observed Lewis acidity is the net result of these competing and sometimes synergistic effects, as illustrated below.

G cluster_effects Factors Influencing ortho-Effect Electronic Electronic Acidity Observed Lewis Acidity (pKa) Electronic->Acidity Inductive & Resonance Steric Steric Steric->Acidity Twists B(OH)₂ Disrupts Resonance Intramolecular Intramolecular Intramolecular->Acidity H-Bonding Dative Bonds (Stabilizes Boronate)

Caption: Interplay of factors defining the ortho effect.

Quantifying Lewis Acidity: Field-Proven Methodologies

Accurately determining the pKₐ of a boronic acid is critical for understanding its behavior. Several robust methods are routinely employed in our laboratories.

¹¹B NMR Spectroscopy Titration

Expertise & Causality: Boron has a convenient NMR-active nucleus, ¹¹B. The chemical shift of ¹¹B is highly sensitive to its coordination environment. A trigonal, sp²-hybridized boronic acid exhibits a signal significantly downfield compared to the shielded, sp³-hybridized tetrahedral boronate anion.[15][16][17] By acquiring ¹¹B NMR spectra of the boronic acid solution across a range of pH values, we can directly observe and quantify the ratio of the two species and determine the pKₐ. This method is powerful as it directly probes the boron center.[15][16][18]

Protocol: Step-by-Step ¹¹B NMR pH Titration

  • Sample Preparation: Prepare a stock solution of the ortho-substituted phenylboronic acid (e.g., 20-40 mM) in a suitable solvent system (e.g., D₂O or a mixed aqueous/organic system if solubility is an issue).[15]

  • pH Adjustment: Aliquot the stock solution into several NMR tubes. Adjust the pH of each sample incrementally (e.g., in 0.5 pH unit steps from pH ~2 to ~12) using small volumes of dilute HCl and NaOH solutions.

  • pH Measurement: Accurately measure the final pH (or pD) of each sample using a calibrated pH meter.

  • NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum for each sample. Use a boric acid or BF₃·OEt₂ external standard.

  • Data Analysis: Integrate the signals corresponding to the sp² boronic acid (δ ≈ 27-30 ppm) and the sp³ boronate (δ ≈ 3-7 ppm).

  • pKₐ Determination: Plot the chemical shift or the fraction of the sp³ species against the measured pH. The pKₐ is the pH at which the concentrations of the acid and conjugate base forms are equal (the inflection point of the sigmoid curve).

G cluster_workflow Workflow: ¹¹B NMR Titration for pKa A Prepare Boronic Acid Stock Solution B Aliquot & Adjust pH (e.g., pH 2 to 12) A->B C Measure Final pH with Calibrated Meter B->C D Acquire ¹¹B NMR Spectrum C->D E Integrate sp² and sp³ Signals D->E F Plot Data & Determine pKa E->F

Caption: Experimental workflow for pKa determination via ¹¹B NMR.

Competitive Binding UV-Vis Assay with Alizarin Red S (ARS)

Trustworthiness: This self-validating system uses a competitive displacement principle. ARS is a catechol-containing dye that complexes with boronic acids to produce a distinct color change, which can be monitored by UV-Vis spectroscopy.[19] The assay measures the apparent binding constant between the boronic acid and ARS. By then introducing a competitive diol (like fructose), one can determine the binding constant for that diol. Alternatively, the pH dependence of the ARS-boronic acid complex can be used to extract the boronic acid's pKₐ.[13]

Protocol: Step-by-Step ARS Competition Assay

  • Determine Kₐᵣₛ: Prepare a series of solutions with a fixed concentration of ARS and varying concentrations of the boronic acid at a constant pH (typically above the pKₐ).

  • Acquire Spectra: Measure the absorbance spectrum for each solution.

  • Benesi-Hildebrand Analysis: Plot the data according to the Benesi-Hildebrand equation (1/ΔAbs vs. 1/[Boronic Acid]) to determine the association constant (Kₐᵣₛ) for the ARS-boronate ester complex.[19]

  • Competitive Titration: Prepare a solution with fixed concentrations of both ARS and the boronic acid. Titrate this solution with a stock solution of a competing diol (e.g., fructose).

  • Data Analysis: Monitor the change in absorbance as the competitor displaces ARS from the boron center. This data is used to calculate the binding constant for the competing diol.

G BA Boronic Acid (Lewis Acid) Complex BA-ARS Complex (Color Change) BA->Complex + ARS ARS ARS Dye (Colored) ARS->Complex Complex->BA + Diol (Displacement) Diol Competing Diol (e.g., Fructose) Diol->Complex

Caption: Principle of the ARS competitive binding assay.

Isothermal Titration Calorimetry (ITC)

Authoritative Grounding: ITC provides a complete thermodynamic signature of a binding event by directly measuring the heat evolved or absorbed.[20] When a Lewis base (e.g., a diol or hydroxide) binds to the boronic acid, the resulting heat change is proportional to the amount of binding. This allows for the direct determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n), from which entropy (ΔS) can be calculated. ITC is considered a gold standard for characterizing binding interactions.[21][22][23]

Data-Driven Analysis: A Comparative Study

To illustrate the ortho effect, the following table summarizes the experimentally determined pKₐ values for several substituted phenylboronic acids.

SubstituentpKₐ (ortho)pKₐ (meta)pKₐ (para)Dominant ortho Effect(s)
-H 8.83[1]8.83[1]8.83[1](Reference)
-F 7.25[5]8.12[5]8.55[5]Strong H-bond stabilization
-Cl 8.01[5]8.05[5]8.49[5]Inductive effect, weaker H-bond
-NO₂ 7.8[6]7.2[6]7.1[6]Steric hindrance > Electronic
-OCH₃ 9.3[9]8.7[9]9.2[9]H-bond stabilization
-CF₃ 8.1[9]8.0[9]8.1[9]Strong inductive effect
-CH₃ 9.1[24]8.9[24]9.0[24]Steric hindrance, weak EDG

Analysis of Trends:

  • o-Fluorophenylboronic Acid: The fluorine atom is highly electronegative (-I effect) but also a π-donor (+M effect). In the para position, these effects partially cancel. However, in the ortho position, the dominant effect is the formation of a strong intramolecular B-O-H···F hydrogen bond that stabilizes the boronate anion, making it a much stronger acid (lower pKₐ) than its isomers.[5]

  • o-Nitrophenylboronic Acid: The nitro group is a very strong electron-withdrawing group. As expected, the meta and para isomers are highly acidic. Surprisingly, the ortho isomer is the least acidic of the three.[6] This is a classic example where steric hindrance dominates. The bulky nitro group forces the B(OH)₂ moiety out of the plane of the ring, disrupting conjugation and sterically impeding the transition to the tetrahedral boronate.[6]

  • o-Methoxyphenylboronic Acid: Similar to the fluoro- derivative, the ortho-methoxy group can form an intramolecular hydrogen bond, which increases acidity relative to what would be expected from its electron-donating nature.[9]

Applications in Drug Development and Catalysis

A thorough understanding of the ortho effect is not merely academic; it is critical for the rational design of functional molecules.

Drug Development & Medicinal Chemistry
  • Reversible Covalent Inhibition: Many modern drugs, such as the proteasome inhibitor bortezomib, utilize a boronic acid warhead to form a reversible covalent bond with a nucleophilic serine or threonine residue in an enzyme's active site.[8] The Lewis acidity of the boron is paramount for this interaction. By placing specific substituents at the ortho position, medicinal chemists can fine-tune the pKₐ to optimize inhibitor potency and selectivity, while also introducing new steric or hydrogen-bonding interactions with the protein target.

  • Glucose Sensing: Phenylboronic acids are widely used in continuous glucose monitoring systems.[7] They bind reversibly to the cis-diols of glucose. For a sensor to be effective at physiological pH (~7.4), the boronic acid's pKₐ must be lowered from its typical value of ~9. Ortho-substituents, especially those that form intramolecular dative bonds (e.g., aminomethyl groups), are a key strategy to engineer this pKₐ shift, enabling the sensor to operate efficiently in the body.[13][14]

  • Targeted Drug Delivery: Biomaterials functionalized with phenylboronic acids can respond to environments with high concentrations of diol-containing molecules, such as sialic acids overexpressed on cancer cells.[7] Modulating the Lewis acidity via ortho-substitution can control the binding affinity and selectivity of these targeted delivery systems.

Advanced Catalysis
  • Dehydrative Amidations: Certain ortho-substituted phenylboronic acids, such as 2-iodophenylboronic acid, are exceptionally active catalysts for the direct formation of amides from carboxylic acids and amines.[14] Mechanistic studies suggest the ortho-substituent plays a vital role by sterically preventing the amine substrate from coordinating to the boron center of the active catalytic species. This prevents catalyst inhibition and accelerates the desired amidation reaction.[25]

Conclusion

The Lewis acidity of ortho-substituted phenylboronic acids is a prime example of how proximity and three-dimensional structure can override simple electronic trends. The "ortho effect" is not a single phenomenon but a complex interplay of steric, electronic, and intramolecular forces. A substituent that might be electron-donating by resonance can lead to a more acidic compound through stabilizing intramolecular hydrogen bonds. Conversely, a powerful electron-withdrawing group can decrease acidity if its steric bulk disrupts the molecule's geometry. For the medicinal chemist designing a targeted covalent inhibitor or the process chemist developing a novel catalytic system, a deep, mechanistic understanding of these principles is essential. By moving beyond simple correlations and embracing the complexity of the ortho effect, scientists can unlock the full potential of this remarkable class of molecules.

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  • Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity.
  • ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Journal of the Chinese Chemical Society.
  • The influence of ortho-substituents on the properties of phenylboronic acids.
  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes | Request PDF.
  • Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • Emergent Organoboron Acid C
  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.
  • Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A.
  • Computational studies of lewis acidity and basicity in frustr
  • Ortho effect. Wikipedia.
  • Ortho effect. Grokipedia.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure | Request PDF.
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Benchchem.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups.
  • Ortho-nitrophenylboronic acid catalyzed click reaction.
  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine.
  • Characterization of binding interactions by isothermal titr
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex

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Exploratory

An In-depth Technical Guide on the Electronic Effects of Fluorine on Phenylboronic Acid Reactivity

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of substituents on reactive molecules is paramount. This guide provides a deep dive into the profound electr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of substituents on reactive molecules is paramount. This guide provides a deep dive into the profound electronic effects of fluorine substitution on the reactivity of phenylboronic acids, a class of compounds central to modern synthetic and medicinal chemistry.

The Dichotomous Nature of Fluorine: Inductive vs. Resonance Effects

Fluorine, the most electronegative element, exerts a powerful influence on the electronic landscape of the phenyl ring.[1] This influence is a delicate balance of two opposing forces:

  • Strong Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and is most pronounced at the ortho and meta positions.

  • Weak Resonance Effect (+R): The lone pair electrons on fluorine can be donated into the aromatic pi (π) system.[1] This electron-donating resonance effect is most significant at the para position.

The position of fluorine substitution on the phenyl ring dictates the dominant electronic effect, which in turn governs the reactivity of the boronic acid moiety.

Diagram: Interplay of Inductive and Resonance Effects

G Fluorine Fluorine Inductive Effect (-I) Inductive Effect (-I) Fluorine->Inductive Effect (-I) Strongly Electron-Withdrawing Resonance Effect (+R) Resonance Effect (+R) Fluorine->Resonance Effect (+R) Weakly Electron-Donating Phenylboronic Acid Reactivity Phenylboronic Acid Reactivity Inductive Effect (-I)->Phenylboronic Acid Reactivity Resonance Effect (+R)->Phenylboronic Acid Reactivity

Caption: Dueling electronic effects of fluorine on phenylboronic acid.

Impact on Acidity (pKa): A Positional Paradigm

The Lewis acidity of the boronic acid is a critical parameter influencing its reactivity, particularly in reactions like Suzuki-Miyaura coupling and its interaction with biological targets.[2][3] Fluorine substitution significantly modulates the pKa of phenylboronic acid, with the effect being highly dependent on the substituent's position.[2][4]

  • ortho-Substitution: Leads to the most significant increase in acidity. This is attributed to the strong inductive effect of fluorine and the potential for an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid (B-O-H···F).[4]

  • meta-Substitution: Also increases acidity due to the dominant inductive effect, although to a lesser extent than the ortho isomer as the resonance contribution is weaker.[2][4]

  • para-Substitution: Has the least impact on acidity. At this position, the electron-withdrawing inductive effect is partially compensated by the electron-donating resonance effect.[2][4]

The pKa of unsubstituted phenylboronic acid is approximately 8.86.[2] Fluorination can lower this value, with the range for fluorinated phenylboronic acids being approximately 6.17–8.77.[4] For instance, 4-fluorophenylboronic acid has a pKa of about 8.77, while the highly fluorinated 2,3,4,6-tetrafluorophenylboronic acid has a pKa of 6.17.[4]

Table: pKa Values of Selected Fluorophenylboronic Acids

CompoundpKa
Phenylboronic Acid8.86[2]
2-Fluorophenylboronic Acid~7.8 (estimated based on trends)
3-Fluorophenylboronic Acid~8.2 (estimated based on trends)
4-Fluorophenylboronic Acid8.77[4]
2,3,4,6-Tetrafluorophenylboronic Acid6.17[4]

Consequences for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[5] The electronic nature of the boronic acid plays a crucial role in the efficiency of the catalytic cycle.

Electron-withdrawing groups, such as fluorine, can have a complex and sometimes counterintuitive effect on the Suzuki-Miyaura coupling. While a more Lewis acidic boronic acid might be expected to undergo transmetalation more readily, studies have shown that electron-withdrawing groups on aryltrifluoroborates can retard the rate of the reaction.[6] This suggests that the overall reaction rate is influenced by multiple factors, including the stability of the boronic acid and its derivatives.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Oxidative\nAddition->Ar-Pd(II)-X Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation: An Important Side Reaction

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, an often-undesired side reaction in processes like the Suzuki-Miyaura coupling.[7] The propensity for protodeboronation is highly dependent on the electronic nature of the aryl group and the reaction conditions, particularly pH.[7]

Generally, electron-withdrawing substituents, including fluorine, can increase the susceptibility of arylboronic acids to protodeboronation, especially under basic conditions.[8][9] This is because the increased partial positive charge on the carbon atom attached to the boron makes it more susceptible to nucleophilic attack by hydroxide, leading to the formation of a boronate anion that can then be protonated.[8][10] However, the relationship is not always straightforward, and other factors such as steric effects and the specific reaction conditions play a significant role.[10]

Experimental and Computational Methodologies

A variety of techniques are employed to elucidate the electronic effects of fluorine on phenylboronic acid reactivity.

pKa Determination

Protocol: Spectrophotometric Titration for pKa Measurement

  • Preparation of Solutions: Prepare a stock solution of the fluorophenylboronic acid in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions with known pH values.

  • UV-Vis Spectroscopy: For each buffer solution, add a small, constant aliquot of the boronic acid stock solution.

  • Data Acquisition: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11] This data can reveal the presence of intramolecular hydrogen bonds, such as the B-O-H···F interaction in ortho-fluorophenylboronic acids, which can influence acidity and reactivity.[4]

Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Saturated Solution Saturated Solution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal Mount Crystal Mount Crystal Single Crystal->Mount Crystal X-ray Diffractometer X-ray Diffractometer Mount Crystal->X-ray Diffractometer Diffraction Data Diffraction Data X-ray Diffractometer->Diffraction Data Solve Phase Problem Solve Phase Problem Diffraction Data->Solve Phase Problem Refine Model Refine Model Solve Phase Problem->Refine Model Final Crystal Structure Final Crystal Structure Refine Model->Final Crystal Structure

Caption: Workflow for determining crystal structure via X-ray diffraction.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties of molecules.[12][13] These methods can be used to calculate:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electronic reactivity.[13]

  • Electrostatic Potential Maps: These visualize the charge distribution within the molecule, highlighting electron-rich and electron-poor regions.

  • pKa Prediction: Computational methods can be used to predict the pKa of boronic acids, complementing experimental measurements.[14]

Conclusion

The substitution of fluorine on a phenylboronic acid ring introduces a fascinating interplay of inductive and resonance effects that significantly impacts its reactivity. The position of the fluorine atom is a key determinant of the boronic acid's acidity and its behavior in important synthetic transformations like the Suzuki-Miyaura coupling. A thorough understanding of these electronic effects, gained through a combination of experimental and computational approaches, is essential for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

  • A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Related Compounds - Benchchem. (n.d.).
  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.).
  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. (2015). PubMed.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives - Benchchem. (n.d.).
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI.
  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. (n.d.). ACS Publications.
  • Vibrational, electronic properties Pharmaceutical study of 4-Carboxy-3-Fluorophenylboronic acid and ability to form its dimer by using Density functional theory. (2025). ResearchGate.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2025). ResearchGate.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • A general protodeboronation reaction.. (n.d.). ResearchGate.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH.
  • On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). PubMed.
  • Protodeboronation. (n.d.). Wikipedia.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Facile Synthesis of 4-Fluorobenzoxaborole from 2-Fluoro-6-formylphenylboronic Acid

Introduction: The Benzoxaborole Scaffold in Modern Drug Discovery Benzoxaboroles represent a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry over the past two decades...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxaborole Scaffold in Modern Drug Discovery

Benzoxaboroles represent a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry over the past two decades.[1][2] This scaffold is a privileged structure due to its unique combination of physicochemical and drug-like properties, including metabolic stability, low toxicity, and high aqueous solubility compared to its parent boronic acids.[3][4] The key to its utility lies in the boron atom, which, as a Lewis acid, can form stable, reversible covalent bonds with nucleophilic groups (such as diols) found in biological targets.[5] This mechanism of action is central to the activity of FDA-approved drugs like Tavaborole (AN2690), an antifungal agent for onychomycosis, and Crisaborole, an anti-inflammatory for atopic dermatitis.[1][3]

These compounds primarily function by inhibiting enzymes crucial for pathogen or disease processes.[5] For instance, Tavaborole targets fungal leucyl-tRNA synthetase (LeuRS), blocking protein synthesis by forming an adduct with the terminal ribose of tRNA at the enzyme's editing site.[5] The incorporation of electron-withdrawing groups, such as fluorine, onto the benzoxaborole ring is a critical strategy to enhance the Lewis acidity of the boron atom, thereby improving biological potency at physiological pH.[6]

This application note provides a detailed protocol for the synthesis of 4-fluorobenzoxaborole, a key structural motif, via a direct reductive cyclization of 2-fluoro-6-formylphenylboronic acid. This method offers a straightforward and efficient route to a valuable building block for research, drug discovery, and development.

The Chemistry: From Phenylboronic Acid to Benzoxaborole

The synthesis of a benzoxaborole from a 2-formylphenylboronic acid derivative is achieved through a one-pot intramolecular reductive cyclization. The process is elegant in its simplicity and efficiency.

Mechanism and Rationale:

  • Tautomeric Equilibrium: In solution, 2-formylphenylboronic acids can exist in a tautomeric equilibrium with their cyclic hemiacetal form, 1,3-dihydroxybenzoxaborole.[4][6] However, the stable benzoxaborole product requires the reduction of the aldehyde.

  • Selective Reduction: The core of the synthesis is the selective reduction of the aldehyde carbonyl group (-CHO) to a primary alcohol (benzylic alcohol, -CH₂OH). A mild reducing agent, such as sodium borohydride (NaBH₄), is ideal for this transformation as it is highly selective for aldehydes and ketones and does not reduce the boronic acid moiety.

  • Intramolecular Cyclization: Once the benzylic alcohol is formed in situ, the hydroxyl group (-OH) is perfectly positioned ortho to the boronic acid group (-B(OH)₂). The nucleophilic oxygen of the alcohol readily attacks the electrophilic, Lewis-acidic boron center.

  • Dehydration and Ring Formation: This attack leads to the formation of a five-membered heterocyclic ring, the benzoxaborole core, with the elimination of a molecule of water. The reaction is typically driven to completion by an acidic workup, which facilitates the dehydration step.

The Role of the Fluorine Substituent:

The fluorine atom at the 2-position (which becomes the 4-position in the benzoxaborole product) plays a crucial electronic role. As a highly electronegative element, it acts as an electron-withdrawing group, increasing the Lewis acidity of the adjacent boron atom.[6] This electronic modulation is not only vital for the biological activity of the final product but can also influence the rate and efficiency of the cyclization step.[6][7] Studies have shown that 2-fluoro-6-formylphenylboronic acid derivatives are potent antiproliferative agents, underscoring the importance of this substitution pattern.[8]

Experimental Protocol: Synthesis of 4-Fluorobenzoxaborole

This protocol details the direct reduction and cyclization of 2-fluoro-6-formylphenylboronic acid.

Materials and Reagents
ReagentSupplierMolecular Wt. ( g/mol )Molar Eq.Amount Required (for 1 mmol scale)
2-Fluoro-6-formylphenylboronic acidVarious181.951.0182 mg
Sodium Borohydride (NaBH₄)Sigma-Aldrich37.831.245 mg
Methanol (MeOH), AnhydrousFisher Chemical32.04-10 mL
Hydrochloric Acid (HCl), 1M AqueousVWR36.46-~5 mL
Ethyl Acetate (EtOAc)Sigma-Aldrich88.11-50 mL
Magnesium Sulfate (MgSO₄), AnhydrousFisher Chemical120.37-~2 g
Deionized Water (H₂O)-18.02-50 mL
Silica Gel for Column ChromatographySiliCycle--As needed
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • NMR tubes and spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-formylphenylboronic acid (182 mg, 1.0 mmol).

  • Dissolution: Add anhydrous methanol (10 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Reduction: Once the solution is at 0 °C, add sodium borohydride (45 mg, 1.2 mmol) portion-wise over 5 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting material spot.

  • Quenching and Acidification: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2-3. This step neutralizes excess NaBH₄ and catalyzes the final dehydration to form the benzoxaborole ring. Effervescence will be observed.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (15 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel or recrystallization to obtain 4-fluorobenzoxaborole as a white solid.

Visualization of the Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from starting material to the final, characterized product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation Start 2-Fluoro-6-formylphenylboronic Acid Solvent Dissolve in Anhydrous MeOH Start->Solvent Cool Cool to 0 °C Solvent->Cool Reagent Add NaBH₄ (1.2 eq) Cool->Reagent Stir Stir at 0 °C -> RT (2.5 hours) Reagent->Stir Quench Quench & Acidify (1M HCl) Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Pure 4-Fluorobenzoxaborole Purify->Product Characterize NMR (¹H, ¹³C, ¹¹B, ¹⁹F) Mass Spectrometry Product->Characterize

Caption: Workflow for the synthesis of 4-fluorobenzoxaborole.

Trustworthiness: A Self-Validating System

The success of this protocol is validated through rigorous analytical characterization of the final product. The transformation from 2-fluoro-6-formylphenylboronic acid to 4-fluorobenzoxaborole results in distinct and predictable changes in spectroscopic data.

  • ¹H NMR Spectroscopy: The most telling transformation is the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the boronic acid protons (-B(OH)₂). Concurrently, a new singlet corresponding to the benzylic methylene protons (-CH₂O-) will appear around δ 5.0 ppm. The aromatic signals will also shift accordingly.

  • ¹³C NMR Spectroscopy: The aldehyde carbon signal (around δ 190 ppm) will be replaced by a benzylic carbon signal (around δ 70 ppm).

  • ¹⁹F NMR Spectroscopy: Will show a signal characteristic of the fluorine atom on the aromatic ring, confirming its incorporation.

  • ¹¹B NMR Spectroscopy: The signal for the trigonal planar boronic acid (typically broad, δ ~28-30 ppm) will shift upfield to a signal characteristic of a tetrahedral boronate ester (typically δ ~15-20 ppm), confirming the cyclic structure.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the exact mass of the 4-fluorobenzoxaborole product (C₇H₆BFO₂), confirming its elemental composition.

By performing these analyses, researchers can be highly confident in the identity and purity of the synthesized compound, ensuring the reliability of data in subsequent biological or chemical applications.

References

  • PubMed. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024).
  • Enamine. Benzoxaboroles for Drug Design.
  • PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ACS Publications. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.
  • ResearchGate. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • ResearchGate. (n.d.). Benzoxaboroles – Old compounds with new applications.
  • ResearchGate. (n.d.). Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole.
  • RSC Publishing. (n.d.). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science.
  • NIH. (n.d.). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines.
  • Semantic Scholar. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.
  • ResearchGate. (n.d.). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • NIH. (n.d.). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans.
  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones.
  • RSC Publishing. (n.d.). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry.
  • NIH. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore.
  • ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • NIH. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells.

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Application

The Strategic Deployment of 2-Fluoro-6-formylphenylboronic Acid in Modern Medicinal Chemistry

Introduction: A Uniquely Positioned Building Block In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2-Fluoro-6-formylphenylboronic acid has emerged as a bifunctional scaffold of significant interest. Its unique substitution pattern—an ortho-fluoro group, a formyl moiety, and a boronic acid—offers a confluence of reactivity and modulatory effects that medicinal chemists can exploit to fine-tune the properties of lead compounds. The powerful electron-withdrawing nature of the fluorine atom can influence the pKa of the boronic acid and proximal functionalities, potentially enhancing metabolic stability and membrane permeability.[1] Concurrently, the formyl group serves as a versatile synthetic handle for further elaboration, while the boronic acid is a cornerstone for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2-Fluoro-6-formylphenylboronic acid. We will delve into its pivotal role in the synthesis of biologically active molecules, with a focus on anticancer and antifungal agents, and provide detailed, field-proven protocols for its use in key synthetic transformations.

The Dual-Action Functionality: Tautomerism and Biological Activity

A fascinating and biologically crucial aspect of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium with their cyclic form, 3-hydroxybenzoxaborole. This dynamic interplay is significantly influenced by the solvent environment and the presence of other substituents on the phenyl ring.

Tautomerism BoronicAcid 2-Fluoro-6-formylphenylboronic Acid (Open Form) Benzoxaborole 7-Fluoro-3-hydroxy-1,3-dihydro-2,1-benzoxaborole (Cyclic Form) BoronicAcid->Benzoxaborole Equilibrium

Caption: Tautomeric equilibrium of 2-Fluoro-6-formylphenylboronic acid.

This equilibrium is not merely a chemical curiosity; it is fundamental to the biological activity of many compounds derived from this building block. The benzoxaborole scaffold is a known pharmacophore, particularly in the realm of antifungal agents. For instance, the FDA-approved drug Tavaborole (AN2690), a benzoxaborole, functions by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis.[2] The boronic acid moiety in the cyclic form is crucial for interacting with the active site of the enzyme. Research has demonstrated that the antifungal activity of 2-formylphenylboronic acid derivatives correlates with the propensity to form the cyclic benzoxaborole tautomer.[3]

Application in Anticancer Drug Discovery

Recent studies have highlighted the potential of 2-Fluoro-6-formylphenylboronic acid as a standalone anticancer agent. In vitro investigations have shown that it can induce a significant G2/M phase cell cycle arrest in ovarian cancer cell lines (A2780), ultimately leading to apoptosis. This activity underscores the potential of this building block as a starting point for the development of novel oncology therapeutics.

Furthermore, the biaryl scaffolds synthesized from 2-Fluoro-6-formylphenylboronic acid are prevalent in a multitude of approved drugs and clinical candidates, including those targeting kinases such as KRAS. The ortho-fluoro substituent can play a critical role in modulating the conformation of the biaryl system, which is often crucial for optimal binding to the target protein.

Synthetic Protocols and Methodologies

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling is a robust and versatile method for the formation of C-C bonds and is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl compounds.[4][5] The following protocol is a representative example of how 2-Fluoro-6-formylphenylboronic acid can be coupled with an aryl bromide to generate a medicinally relevant biaryl scaffold. This protocol is adapted from a similar transformation and can be optimized for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - 2-Fluoro-6-formylphenylboronic acid (1.2 eq) - Aryl Bromide (1.0 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Dioxane/H2O) Inert Degas with N2 or Ar Reagents->Inert Heat Heat to 80-110 °C Inert->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and Quench (e.g., with H2O) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize Final Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 2'-Fluoro-6'-formyl-[1,1'-biphenyl]-4-carbonitrile (Exemplary)

  • Materials:

    • 2-Fluoro-6-formylphenylboronic acid

    • 4-Bromobenzonitrile

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Deionized Water

  • Procedure:

    • To an oven-dried reaction vessel, add 2-Fluoro-6-formylphenylboronic acid (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

    • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki-Miyaura couplings, including those with sterically hindered substrates.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation while being compatible with many functional groups.

  • Solvent System: A mixture of dioxane and water is commonly used to ensure the solubility of both the organic substrates and the inorganic base.

Coupling PartnerProductCatalystBaseSolventTemp (°C)Yield (%)Reference
4-Bromoisoquinoline4-(2-Pyridyl)isoquinolinePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane11082[6]
Aryl BromidesBiarylsPd(dppf)Cl₂K₂CO₃iPrOH/H₂O60Excellent[7]
4-Bromotoluene4-Methyl-1,1'-biphenylPdCl₂(dppa-BA)Cs₂CO₃Dioxane8099[8]

Note: The yields and conditions in the table are for similar Suzuki-Miyaura reactions and serve as a guide for optimization.

Synthesis of Antifungal Bis(benzoxaboroles)

The formyl group of 2-Fluoro-6-formylphenylboronic acid is a key functional group for the synthesis of benzoxaborole-containing molecules with potential antifungal activity. The following protocol describes the synthesis of a bis(benzoxaborole) derivative from a fluoro-substituted 2-formylphenylboronic acid and piperazine.

Benzoxaborole_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation BoronicAcid Dissolve 5-Fluoro-2-formylphenylboronic acid in Et2O/THF Addition Add Piperazine solution dropwise to Boronic Acid solution at RT BoronicAcid->Addition Piperazine Prepare a solution of Piperazine Piperazine->Addition Stir Stir for 24 hours Addition->Stir Precipitate Formation of a white precipitate Stir->Precipitate Filter Filter the precipitate Dry Dry the solid Filter->Dry FinalProduct FinalProduct Dry->FinalProduct Characterize Final Product

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ortho-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Steric Hindrance in Cross-Coupling Reactions Palladium-catalyze...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Steric Hindrance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] These reactions enable the efficient construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex molecules. However, when coupling partners bear significant steric bulk, such as ortho-substituted phenylboronic acids, the efficiency of these transformations can be severely hampered.[3]

The primary challenges arise from steric hindrance impacting key steps of the catalytic cycle:

  • Inefficient Oxidative Addition: The bulky ortho-substituents can impede the approach of the palladium catalyst to the carbon-halide bond of the coupling partner, slowing down the initial and often rate-determining oxidative addition step.[3]

  • Difficult Reductive Elimination: The final step, where the new carbon-carbon or carbon-heteroatom bond is formed, can also be hindered by steric congestion around the palladium center, making it difficult for the two coupling partners to come together.[3][4]

This application note provides a detailed guide to overcoming these challenges through the rational selection of palladium catalysts and ligands, and optimization of reaction conditions. We will delve into the mechanistic principles that govern these reactions and provide detailed, field-proven protocols for successful cross-coupling with sterically demanding ortho-substituted phenylboronic acids.

The Cornerstone of Success: Catalyst and Ligand Design

The evolution of palladium-catalyzed cross-coupling has been largely driven by the development of sophisticated ligand scaffolds. For sterically hindered substrates, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial.[5][6][7]

The Role of Bulky, Electron-Rich Phosphine Ligands

Ligands such as the Buchwald and Hartwig dialkylbiaryl phosphines have revolutionized the field.[5][8] Their efficacy stems from a combination of steric and electronic properties:

  • Steric Bulk: The large size of these ligands promotes the formation of monoligated palladium(0) species (L-Pd(0)).[5][8] These coordinatively unsaturated species are more reactive in the oxidative addition step compared to their bis-ligated counterparts.[5] The steric hindrance also facilitates the final reductive elimination step.[4][9]

  • Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center. This enhances the rate of oxidative addition of the aryl halide to the Pd(0) complex.[8]

The Emergence of N-Heterocyclic Carbenes (NHCs)

NHC ligands have also proven to be highly effective for coupling sterically hindered substrates.[7] Their key features include:

  • Strong σ-Donation: NHCs are strong σ-donors, which increases the electron density on the palladium center and promotes oxidative addition.

  • Tunable Steric Bulk: The steric properties of NHC ligands can be readily modified, allowing for fine-tuning of the catalyst's reactivity. Some NHC ligands with flexible steric bulk can adopt multiple conformations to facilitate both oxidative addition and reductive elimination.[7]

The Catalytic Cycle: A Closer Look at Steric Effects

The Suzuki-Miyaura coupling is a prototypical example that illustrates the impact of steric hindrance and the role of advanced catalyst systems. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki-Miyaura Catalytic Cycle cluster_main Catalytic Cycle cluster_challenges Key Challenges with Ortho-Substitution cluster_solutions Solutions with Bulky Ligands Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Sterically Hindered) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination (Sterically Hindered) Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' (Product) Reductive_Elimination->Product OA_Challenge Slower rate due to steric clash between ortho-substituent and ligand. RE_Challenge Difficulty in achieving the necessary cis-orientation of the two aryl groups for elimination. Ligand_Solution_OA Bulky ligands promote monoligated Pd(0)L, which is less sterically encumbered and more reactive. Ligand_Solution_RE Steric repulsion between the bulky ligand and the aryl groups can accelerate reductive elimination.

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the steps impacted by steric hindrance and the role of bulky ligands in overcoming these challenges.

Recommended Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for a successful coupling reaction with sterically hindered substrates. Below is a table summarizing some of the most effective catalytic systems.

Catalyst PrecursorLigandTypical Loading (mol%)BaseSolventTemperature (°C)Substrate ScopeReference
Pd(OAc)₂SPhos 1-2K₃PO₄Toluene/H₂O80-110Broad scope for hindered biaryl synthesis.[1]
Pd₂(dba)₃XPhos 1-2K₃PO₄Dioxane80-110Excellent for coupling aryl chlorides and bromides.[5]
Pd(OAc)₂RuPhos 1-2K₂CO₃t-Amyl alcohol100Effective for a wide range of hindered substrates.[5]
[Pd(IPr)(cinnamyl)Cl]-1-2K₃PO₄TolueneRT-80Highly active NHC precatalyst for challenging couplings.[11]
Pd(PPh₃)₄-5-10Na₂CO₃Toluene/EtOH/H₂O80-100"Classical" catalyst, may require higher loadings and temperatures for hindered substrates.[12]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl bromide. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ and SPhos

Reagents and Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide, ortho-substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to the reaction vessel.

  • Solvent Addition: Add toluene and water to the reaction vessel.

  • Reaction Execution: Seal the vessel and remove it from the glovebox. Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Suzuki-Miyaura Coupling using a Palladacycle Precatalyst (XPhos-Pd-G3)

Reagents and Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos-Pd-G3 precatalyst (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Dioxane (5 mL)

  • Reaction vessel with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide, ortho-substituted phenylboronic acid, XPhos-Pd-G3, and K₃PO₄ to the reaction vessel.

  • Solvent Addition: Add dioxane to the reaction vessel.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.

  • Monitoring and Workup: Follow the same procedures as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Low yields in the coupling of sterically hindered substrates can often be attributed to several factors.[3] Here are some common issues and potential solutions:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction.

    • Solution: Use milder bases like K₂CO₃ or Cs₂CO₃. Ensure the reaction is run under strictly anhydrous conditions where applicable, or with carefully controlled amounts of water.[3]

  • Catalyst Decomposition: At higher temperatures, the catalyst may decompose before the reaction is complete.

    • Solution: Use a more stable precatalyst (e.g., a palladacycle). Lowering the reaction temperature and extending the reaction time may also be beneficial.

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be slow.

    • Solution: The choice of base is crucial. Stronger bases can sometimes accelerate this step, but a careful balance is needed to avoid protodeboronation. The use of boronic esters (e.g., pinacol esters) can sometimes be advantageous.

Conclusion

The successful palladium-catalyzed cross-coupling of ortho-substituted phenylboronic acids hinges on the judicious selection of a catalyst system that can effectively overcome the inherent steric challenges. The use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has transformed this once-difficult transformation into a routine and reliable synthetic method. By understanding the mechanistic principles and carefully optimizing reaction conditions, researchers can confidently construct sterically encumbered biaryl structures, paving the way for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Reductive elimination. Wikipedia. [Link]

  • Recent Developments in Palladium-Catalyzed Coupling Reactions. Sci-Hub. [Link]

  • Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). ResearchGate. [Link]

  • Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Advances in Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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Application

Application Notes and Protocols: The Strategic Use of 2-Fluoro-6-formylphenylboronic Acid in the Synthesis of Novel Antifungal Agents

Introduction: Addressing the Challenge of Fungal Resistance with Novel Boron-Containing Scaffolds The escalating threat of multidrug-resistant fungal infections necessitates the urgent development of antifungal agents wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Fungal Resistance with Novel Boron-Containing Scaffolds

The escalating threat of multidrug-resistant fungal infections necessitates the urgent development of antifungal agents with novel mechanisms of action. Organoboron compounds, particularly those containing the benzoxaborole motif, have emerged as a promising class of therapeutics.[1] Tavaborole (AN2690), an FDA-approved benzoxaborole, validates this approach by effectively treating onychomycosis through the inhibition of fungal leucyl-tRNA synthetase (LeuRS).[2][3] Central to the synthesis of advanced benzoxaborole analogues and other bioactive biaryl compounds is the strategic use of functionalized phenylboronic acids.

This guide provides an in-depth technical overview and detailed protocols for the application of 2-Fluoro-6-formylphenylboronic acid , a versatile building block for the synthesis of next-generation antifungal agents. We will explore the chemical rationale behind its use, its key synthetic transformations, and its potential in generating compounds with significant antifungal activity. The presence of the ortho-fluoro and ortho-formyl groups provides a unique combination of electronic properties and synthetic handles that can be exploited for the creation of diverse molecular architectures.

The Chemical Rationale: Why 2-Fluoro-6-formylphenylboronic Acid?

The utility of 2-Fluoro-6-formylphenylboronic acid in antifungal drug design is rooted in several key molecular features:

  • The Boronic Acid Moiety: This functional group is the cornerstone of its synthetic versatility, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds to construct complex biaryl systems.[4]

  • The Ortho-Formyl Group and Tautomeric Equilibrium: The aldehyde group in the ortho position to the boronic acid is critical for the formation of the bioactive cyclic 3-hydroxybenzoxaborole tautomer in solution.[3][5] This cyclic form is known to be the active species that inhibits fungal LeuRS.[1] The equilibrium between the open-chain boronic acid and the cyclic benzoxaborole is a crucial determinant of the compound's antifungal potency.[5]

  • The Ortho-Fluoro Substituent: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, which can significantly influence the molecule's properties. This substitution can enhance the Lewis acidity of the boron atom, potentially leading to stronger interactions with biological targets.[5] Furthermore, the fluorine atom can improve the metabolic stability and pharmacokinetic profile of the final drug candidate.

The interplay of these three features makes 2-Fluoro-6-formylphenylboronic acid a highly attractive starting material for the synthesis of novel antifungal agents.

Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are common scaffolds in medicinal chemistry.[6] In the context of antifungal agent synthesis, this reaction allows for the coupling of the 2-Fluoro-6-formylphenylboronic acid core with a variety of (hetero)aryl halides, providing access to a diverse library of potential drug candidates.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. It can be summarized in three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the (hetero)aryl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), in the presence of a base, forms a boronate species that transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the new C-C bond of the biaryl product (R¹-R²), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R¹-Pd(II)-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X ((Hetero)aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (2-Fluoro-6-formylphenylboronic acid) + Base BoronicAcid->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of biaryl antifungal candidates using 2-Fluoro-6-formylphenylboronic acid. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Fluoro-6-formylphenylboronic Acid with a Heterocyclic Bromide

This protocol is designed for the synthesis of a biaryl compound, a potential precursor to an antifungal agent.

Materials:

  • 2-Fluoro-6-formylphenylboronic acid

  • (Hetero)aryl bromide (e.g., 2-bromopyridine, 5-bromopyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-6-formylphenylboronic acid (1.2 equiv.), the (hetero)aryl bromide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a ~0.1 M concentration of the limiting reagent) and degassed water (10% v/v of toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Antifungal Activity and Structure-Activity Relationships (SAR)

The antifungal activity of compounds derived from 2-Fluoro-6-formylphenylboronic acid is expected to be influenced by the nature of the coupled (hetero)aryl moiety. While specific data for coupled products is proprietary to individual research programs, we can infer potential activity based on studies of the parent fluoro-2-formylphenylboronic acids.

A study on the antifungal activity of isomeric fluoro-2-formylphenylboronic acids against a panel of fungal strains (Aspergillus, Fusarium, Penicillium, and Candida) revealed that the position of the fluorine substituent plays a crucial role in the observed activity.[5] The tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles was also identified as a key factor for antifungal efficacy.[5]

Table 1: Antifungal Activity (MIC in µg/mL) of Fluoro-2-formylphenylboronic Acid Isomers

Fungal Strain3-Fluoro-2-formyl4-Fluoro-2-formyl5-Fluoro-2-formyl6-Fluoro-2-formyl
Aspergillus niger12531.262.562.5
Aspergillus flavus12562.5125125
Fusarium culmorum>12562.5125125
Penicillium chrysogenum62.531.262.562.5
Candida albicans12531.262.562.5

Data adapted from Borys et al., Bioorg. Chem., 2019, 91, 103081.[5]

These data indicate that 2-Fluoro-6-formylphenylboronic acid itself possesses moderate broad-spectrum antifungal activity. The Suzuki-Miyaura coupling provides a pathway to enhance this activity by introducing additional pharmacophoric features through the coupled (hetero)aryl ring system. The goal is to design molecules that have improved interactions with the active site of fungal LeuRS.

Conclusion and Future Perspectives

2-Fluoro-6-formylphenylboronic acid is a valuable and strategic building block in the synthesis of novel antifungal agents. Its unique combination of a versatile boronic acid handle, a cyclization-prone formyl group, and a modulating fluoro substituent makes it an ideal starting point for the generation of diverse libraries of potential drug candidates. The Suzuki-Miyaura coupling reaction is a robust and reliable method for elaborating this core structure into more complex biaryl systems. Future research in this area will likely focus on the synthesis and evaluation of a wide range of derivatives, exploring various (hetero)aryl coupling partners to optimize antifungal potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of 2-Fluoro-6-formylphenylboronic acid in the ongoing fight against fungal resistance.

References

  • Borys, K. M., Wieczorek, D., Pecura, K., Lipok, J., & Adamczyk-Woźniak, A. (2019). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorganic Chemistry, 91, 103081. [Link]

  • Campbell, R. F., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
  • Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799.
  • Rock, F. L., et al. (2007). An Antifungal Agent That Inhibits Fungal Leucyl-tRNA Synthetase. Science, 316(5832), 1759-1761.
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5031-5067.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Borys, K. M., et al. (2019). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Soares, L. S., et al. (2022). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a personal account. Tetrahedron, 58(48), 9633-9695.

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Method

The Versatility of 2-Fluoro-6-formylphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols

Introduction: Unlocking Material Potential with a Unique Molecular Architecture In the landscape of materials science, the design and synthesis of novel organic molecules with tailored functionalities are paramount to in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Material Potential with a Unique Molecular Architecture

In the landscape of materials science, the design and synthesis of novel organic molecules with tailored functionalities are paramount to innovation. Among these, 2-Fluoro-6-formylphenylboronic acid has emerged as a particularly versatile building block. Its unique trifunctional nature, featuring a boronic acid, a formyl group, and a fluorine substituent on an aromatic ring, provides a powerful platform for the construction of a diverse array of advanced materials. The strategic placement of these groups offers chemists precise control over reactivity and intermolecular interactions, paving the way for materials with programmed properties.

The boronic acid moiety is renowned for its ability to undergo Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds and constructing conjugated systems. This functionality is critical for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and conjugated polymers.[1] The formyl group, a reactive aldehyde, readily participates in condensation reactions, most notably the formation of Schiff bases. This dynamic covalent chemistry is instrumental in creating stimuli-responsive materials, including chemosensors and self-healing hydrogels.[2][3]

The often-underestimated fluorine atom plays a crucial role in modulating the electronic properties and stability of the molecule. Its strong electron-withdrawing nature enhances the Lewis acidity of the boronic acid group, which can be advantageous in sensing applications by enabling binding to diols under physiological conditions.[4][5] This comprehensive guide delves into the practical applications of 2-Fluoro-6-formylphenylboronic acid in materials science, providing detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Application I: Fluorescent Chemosensors for Analyte Detection

The dual functionality of 2-Fluoro-6-formylphenylboronic acid makes it an excellent candidate for the synthesis of fluorescent chemosensors. The formyl group provides a convenient handle for introducing a fluorophore through Schiff base condensation with an appropriate amino-functionalized dye. The boronic acid group then acts as the recognition site for specific analytes, particularly those containing diol functionalities like saccharides.

Principle of Detection: A Tale of Two Moieties

The sensing mechanism of these chemosensors is typically based on the modulation of the fluorophore's emission upon analyte binding to the boronic acid. The interaction with the analyte alters the electronic environment of the sensor molecule, leading to a "turn-on" or "turn-off" fluorescent response.[6] The fluorine substituent can enhance the sensitivity of the sensor by increasing the acidity of the boronic acid, facilitating the reversible formation of boronate esters with diols.[4][5]

Experimental Workflow: From Synthesis to Sensing

G cluster_synthesis Synthesis of Fluorescent Sensor cluster_application Sensing Application A 2-Fluoro-6-formylphenylboronic Acid C Schiff Base Condensation A->C B Amino-functionalized Fluorophore (e.g., Diamino-naphthalene) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, Mass Spec) D->E F Prepare Sensor Solution E->F Validated Sensor G Add Analyte (e.g., Saccharide) F->G H Fluorescence Spectroscopy G->H I Analyze Data (Emission Change) H->I

Caption: Workflow for the synthesis and application of a fluorescent sensor.

Protocol: Synthesis of a Diaminonaphthalene-Based Fluorescent Sensor

This protocol describes the synthesis of a Schiff base fluorescent sensor from 2-Fluoro-6-formylphenylboronic acid and 1,5-diaminonaphthalene.

Materials:

  • 2-Fluoro-6-formylphenylboronic acid

  • 1,5-Diaminonaphthalene

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Fluoro-6-formylphenylboronic acid (1.0 mmol) and 1,5-diaminonaphthalene (0.5 mmol) in 50 mL of anhydrous ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified sensor molecule using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Saccharide Detection using the Synthesized Sensor

Materials and Equipment:

  • Synthesized fluorescent sensor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Saccharide stock solutions (e.g., glucose, fructose)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Stock Solution: Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution: Prepare a working solution of the sensor (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.

  • Baseline Measurement: Place 2 mL of the sensor working solution into a quartz cuvette and record the initial fluorescence spectrum.

  • Analyte Addition: Add a specific concentration of the saccharide stock solution to the cuvette.

  • Incubation: Mix gently and incubate at room temperature for a predetermined time to allow for binding equilibrium.

  • Fluorescence Measurement: Record the fluorescence spectrum again under the same conditions.

  • Data Analysis: Analyze the change in fluorescence intensity at the emission maximum to quantify the sensor's response to the saccharide.

Parameter Description Typical Value
Excitation Wavelength (λex) Wavelength of light used to excite the sensor.Determined from the absorption spectrum of the sensor.
Emission Wavelength (λem) Wavelength at which the sensor's fluorescence is maximal.Determined from the emission spectrum of the sensor.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Varies depending on the sensor and analyte.
Binding Constant (Ka) A measure of the affinity between the sensor and the analyte.Determined by titration experiments.

Application II: Dynamic Covalent Hydrogels for Biomedical Applications

The dual reactivity of 2-Fluoro-6-formylphenylboronic acid is highly advantageous for the creation of dynamic covalent hydrogels.[2] These materials are cross-linked by reversible covalent bonds, such as boronate esters and Schiff bases, which can form and break under specific conditions.[3][7] This dynamic nature imparts unique properties like self-healing, shear-thinning, and responsiveness to stimuli such as pH.[2]

Causality in Hydrogel Formation

In a typical system, a polymer backbone containing diol groups (e.g., polyvinyl alcohol or a polysaccharide) is cross-linked using 2-Fluoro-6-formylphenylboronic acid. The boronic acid moieties form reversible boronate ester linkages with the diols on the polymer chains. Simultaneously, the formyl groups can react with amine functionalities, if present on the polymer or another component, to form Schiff base cross-links. The presence of the fluorine atom can influence the stability and pH-responsiveness of the boronate ester bonds.[2]

Logical Framework for Hydrogel Design

Caption: Logical relationships in the formation of a dynamic covalent hydrogel.

Protocol: Preparation of a PVA-Based Dynamic Covalent Hydrogel

This protocol outlines the preparation of a hydrogel using polyvinyl alcohol (PVA) as the polymer backbone and 2-Fluoro-6-formylphenylboronic acid as the cross-linker.

Materials:

  • Polyvinyl alcohol (PVA), high molecular weight, fully hydrolyzed

  • 2-Fluoro-6-formylphenylboronic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer

  • Small vials or molds

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in deionized water with heating (e.g., 90 °C) and stirring until the solution is clear. Allow the solution to cool to room temperature.

  • Cross-linker Solution: Prepare a stock solution of 2-Fluoro-6-formylphenylboronic acid in PBS (pH 7.4). The concentration will depend on the desired cross-linking density.

  • Hydrogel Formation: In a small vial, mix the PVA solution and the cross-linker solution at a desired ratio. For example, mix 500 µL of the 10% PVA solution with 500 µL of the cross-linker solution.

  • Gelation: Vortex the mixture thoroughly for about 30 seconds. Gelation should occur within a few minutes at room temperature.

  • Equilibration: Allow the hydrogel to equilibrate in PBS (pH 7.4) for several hours to remove any unreacted cross-linker.

Self-Validation and Characterization:

  • Gelation Test: The formation of a stable, self-standing gel confirms successful cross-linking. This can be qualitatively assessed by inverting the vial.

  • Rheology: The mechanical properties of the hydrogel, such as storage modulus (G') and loss modulus (G''), can be characterized using a rheometer. A higher G' indicates a stiffer gel.

  • Swelling Studies: The swelling ratio of the hydrogel in different buffer solutions can provide insights into its cross-linking density and pH-responsiveness.

  • Self-Healing Test: A simple qualitative test involves cutting the hydrogel into two pieces and then bringing the cut surfaces back into contact. A self-healing hydrogel will mend over time.

Application III: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers, which are the active components in many organic electronic devices. 2-Fluoro-6-formylphenylboronic acid can be used as a monomer in these polymerizations, in conjunction with a dihaloaromatic comonomer. The formyl group can be retained in the polymer backbone for post-polymerization modification or can be protected and deprotected as needed.

Causality in Polymer Synthesis

The reaction involves the palladium-catalyzed coupling of the boronic acid group of one monomer with the halogenated sites of another. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high molecular weight and well-defined polymers. The fluorine atom on the boronic acid-containing monomer can influence the electronic properties of the resulting polymer.[1]

Protocol: Synthesis of a Fluorene-Based Conjugated Copolymer

This protocol describes the synthesis of a copolymer from 2-Fluoro-6-formylphenylboronic acid and 2,7-dibromo-9,9-dihexylfluorene.

Materials:

  • 2-Fluoro-6-formylphenylboronic acid

  • 2,7-dibromo-9,9-dihexylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Soxhlet extraction apparatus

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-Fluoro-6-formylphenylboronic acid (1.0 mmol), 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Solvent and Base: Add 20 mL of toluene and a 2M aqueous solution of K₂CO₃ (5 mL).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 48 hours.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of rapidly stirring methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is typically extracted with chloroform or THF.

  • Drying: Dry the purified polymer under vacuum.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels of the polymer.

Property Description Significance in Materials Science
Molecular Weight (Mn, Mw) The average mass of the polymer chains.Affects solubility, processability, and film-forming properties.
Polydispersity Index (PDI) A measure of the distribution of molecular weights in a polymer sample.A lower PDI indicates a more uniform polymer, which can lead to better device performance.
Absorption/Emission Maxima The wavelengths at which the polymer absorbs and emits light.Determines the color and potential applications in OLEDs and sensors.
HOMO/LUMO Levels The energies of the highest occupied and lowest unoccupied molecular orbitals.Crucial for designing efficient organic electronic devices.

Conclusion: A Multifaceted Tool for Material Innovation

2-Fluoro-6-formylphenylboronic acid stands out as a highly valuable and versatile building block in materials science. Its unique combination of a reactive boronic acid, a formyl group amenable to dynamic covalent chemistry, and a modulating fluorine substituent provides a rich platform for the rational design of advanced materials. The protocols and application notes provided herein offer a practical guide for researchers to harness the potential of this molecule in creating novel fluorescent sensors, stimuli-responsive hydrogels, and functional conjugated polymers. As the demand for smart and high-performance materials continues to grow, the creative application of such multifunctional building blocks will undoubtedly drive future innovations in a wide range of scientific and technological fields.

References

  • Yao, C., et al. (2022). Dual-Dynamic Covalently Cross-Linked Polyglycerol Hydrogels for Tumor Spheroid Culture. ACS Applied Materials & Interfaces, 14(4), 4937-4948. [Link]

  • Figueiredo, T., et al. (2020). Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at physiological pH. Soft Matter, 16(11), 2735-2745. [Link]

  • Figueiredo, T., et al. (2020). Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH. ResearchGate. [Link]

  • Dabrowski, M., et al. (2018). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]

  • Dabrowski, M., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2289. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2012). Biomedical applications of boronic acid polymers. ResearchGate. [Link]

  • D'Este, M., et al. (2018). Hydrogels Based on Dynamic Covalent and Non Covalent Bonds: A Chemistry Perspective. Gels, 4(1), 23. [Link]

  • Boyd, S. J., & Boyd, E. A. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Chemical Communications, 56(100), 15574-15584. [Link]

  • White Rose Research Online. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC). [Link]

  • Jay, J. I., et al. (2010). Multivalent Benzoboroxole Functionalized Polymers as gp120 Glycan Targeted Microbicide Entry Inhibitors. Molecular Pharmaceutics, 7(1), 116–129. [Link]

  • Li, Z., et al. (2022). Dynamic Covalent Hydrogels: Strong yet Dynamic. Gels, 8(9), 583. [Link]

  • Moore, D. R., & Pu, L. (2002). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 79, 215. [Link]

  • Nájera, C., et al. (2015). Progress in the Synthesis of Poly(2,7-Fluorene-alt-1,4-Phenylene), PFP, via Suzuki Coupling. ResearchGate. [Link]

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29074-29095. [Link]

  • Miki, K., et al. (2019). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Sensors, 19(21), 4721. [Link]

  • Cohen, R., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 9(4), 4887-4898. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 19, 1312–1320. [Link]

  • Lee, J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki-Miyaura Coupling Reaction. NSF Public Access Repository. [Link]

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Application

Application Notes &amp; Protocols: The Versatility of 2-Formylphenylboronic Acid in Modern Bioconjugation

Abstract The field of bioconjugation demands chemical reactions that are not only efficient and selective but also operable under the mild conditions required to maintain the integrity of complex biomolecules. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of bioconjugation demands chemical reactions that are not only efficient and selective but also operable under the mild conditions required to maintain the integrity of complex biomolecules. Among the diverse chemical toolkits available, reagents based on 2-formylphenylboronic acid (2-FPBA) have emerged as exceptionally versatile platforms. This guide provides an in-depth exploration of the unique reactivity of 2-FPBA, detailing the underlying chemical mechanisms that enable its use in both dynamic, reversible conjugations and the formation of highly stable, irreversible linkages. We present field-proven protocols for site-specific protein modification, the construction of stable bioconjugates, and the application of this chemistry in creating advanced biomaterials and therapeutics, such as antibody-drug conjugates (ADCs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of 2-FPBA for precise and robust biomolecular engineering.

Introduction: The Need for Precision in Bioconjugation

Bioconjugation, the science of covalently linking molecules to biomolecules like proteins, peptides, and nucleic acids, is a cornerstone of modern biotechnology and medicine. It enables the creation of sophisticated tools for diagnostics, imaging, and therapeutics. The efficacy of a bioconjugate, whether it be a fluorescently labeled antibody for microscopy or a potent antibody-drug conjugate (ADC) for oncology[1][2], is critically dependent on the precision of the chemical linkage. Key challenges in the field include achieving site-specificity to ensure homogeneity, employing reactions with rapid kinetics under physiological conditions (aqueous environment, neutral pH), and tuning the stability of the resulting conjugate to suit the desired application.

2-Formylphenylboronic acid (2-FPBA) and its derivatives have risen to prominence as powerful reagents that address these challenges.[3][4] The unique architecture of 2-FPBA, featuring an aldehyde and a boronic acid on an ortho-substituted phenyl ring, creates a synergistic reactivity profile that is unmatched by either functional group alone. This bifunctionality allows 2-FPBA to participate in a variety of rapid and selective conjugation reactions with different biological nucleophiles, offering unparalleled control over the final bioconjugate's properties.[3]

The Chemistry of 2-FPBA: A Tale of Three Linkages

The versatility of 2-FPBA stems from its ability to form distinct types of covalent bonds with different nucleophiles, a behavior governed by the cooperative action of its aldehyde and boronic acid moieties. The ortho-positioning is crucial; it allows the boronic acid to act as an intramolecular catalyst and stabilizing agent for reactions at the aldehyde.[5][6]

Dynamic Reversible Linkage: Iminoboronate Formation

The reaction of an aldehyde with a primary amine (e.g., the ε-amino group of a lysine residue) to form an imine (Schiff base) is a classic condensation reaction. However, in an aqueous environment, the resulting imine bond is thermodynamically unstable and prone to rapid hydrolysis. The genius of 2-FPBA is that the adjacent boronic acid can form a dative N→B bond with the imine nitrogen, creating a cyclic iminoboronate structure.[3][5] This intramolecular coordination significantly enhances the thermodynamic stability of the linkage over a pH range of 6-10 while remaining kinetically labile, making it a dynamic covalent bond.[5] This reversibility is not a flaw but a feature, enabling applications in chemical probes, dynamic combinatorial chemistry, and stimuli-responsive materials.[3][7][8]

Figure 1. Reversible formation of an iminoboronate complex.

Chemoselective Stable Linkage: Thiazolidinoboronate (TzB) Formation

When 2-FPBA encounters a biomolecule with an N-terminal cysteine (presenting a 1,2-aminothiol moiety), a highly rapid and chemoselective reaction occurs.[9] The reaction proceeds through the formation of a five-membered thiazolidine ring, which is further stabilized by the boronic acid to form a thiazolidinoboronate (TzB) complex. This reaction is exceptionally fast and highly selective for N-terminal cysteines over other amino acids, including lysine and internal cysteines.[3][9] A similar reaction occurs with 1,2-diaminopropionic acid (Dap) to form an imidazolidino boronate (IzB) complex.[3][9] While more stable than iminoboronates, these linkages can still exhibit some reversibility, particularly in the presence of competing thiols.[3]

Figure 2. Chemoselective conjugation with N-terminal cysteine.

Irreversible Bioorthogonal Linkage: Diazaborine (DAB) Formation

For applications requiring permanent linkages, such as the creation of stable ADCs, the reaction of 2-FPBA with hydrazides is paramount. Specifically, α-amino hydrazides react with 2-FPBA to form a unique and highly stable tricyclic 2,3,1-benzodiazaborine (DAB) derivative.[7][10] This reaction is considered a "click" reaction due to its rapid kinetics (half-life of ~5 minutes at low concentrations), high yield, and bioorthogonality—it does not react with other endogenous functional groups.[10] The resulting zwitterionic diazaborine product is exceptionally stable under physiological conditions, making it an ideal linkage for long-circulating biotherapeutics.[10]

Figure 3. Irreversible and bioorthogonal diazaborine formation.

Comparative Data of 2-FPBA Conjugation Chemistries

The choice of conjugation strategy depends entirely on the intended application. The table below summarizes the key characteristics of the three main reaction pathways involving 2-FPBA.

Conjugation Chemistry Nucleophile Linkage Type Kinetics (k obs) Stability Key Application
Iminoboronate Lysine, N-terminusDynamic CovalentFast, ReversiblepH-dependent, labileReversible Probes, Dynamic Systems[3][7]
Thiazolidinoboronate (TzB) N-terminal CysteineStable CovalentVery FastHigh, but reversible with thiolsSite-Specific Labeling, Peptide Ligation[3][9]
Diazaborine (DAB) α-Amino HydrazideIrreversible CovalentExtremely Fast (~10³ M⁻¹s⁻¹)Very HighAntibody-Drug Conjugates, Stable Labeling[3][10]

Protocols for 2-FPBA Bioconjugation

The following protocols provide step-by-step guidance for common applications of 2-FPBA chemistry.

Protocol 1: Site-Specific Labeling of an N-Terminal Cysteine Protein with a 2-FPBA Fluorophore

This protocol describes the rapid and selective labeling of a protein engineered to contain an N-terminal cysteine (NCys).

A. Materials

  • NCys-Protein: ≥ 2 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • 2-FPBA-Fluorophore (e.g., 2-FPBA-PEG4-FITC): 10 mM stock in DMSO.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).

B. Experimental Procedure

  • Protein Preparation: Buffer exchange the NCys-Protein into the Reaction Buffer to a final concentration of 50 µM (e.g., 2.5 mg/mL for a 50 kDa protein). Ensure any reducing agents like DTT are removed.

  • Reaction Setup: In a microcentrifuge tube, add the NCys-Protein solution.

  • Initiate Conjugation: Add 5 molar equivalents of the 2-FPBA-Fluorophore stock solution to the protein solution. For example, for 100 µL of 50 µM protein, add 2.5 µL of 10 mM 2-FPBA-Fluorophore.

    • Scientist's Note: A slight excess of the 2-FPBA reagent drives the reaction to completion. The reaction is typically very fast, but incubation time can be optimized.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.

  • Purification: Remove the unreacted 2-FPBA-Fluorophore by running the reaction mixture through a desalting SEC column pre-equilibrated with PBS, pH 7.4. Alternatively, perform dialysis against PBS overnight at 4°C.

  • Characterization: Analyze the conjugate using UV-Vis spectroscopy to determine the Degree of Labeling (DOL) by measuring absorbance at the protein's maximum (e.g., 280 nm) and the fluorophore's maximum. Confirm conjugation and purity by SDS-PAGE and Mass Spectrometry.

Protocol 2: Two-Step Synthesis of a Stable Antibody-Drug Conjugate (ADC) via Diazaborine Ligation

This protocol outlines the construction of a highly stable ADC using the bioorthogonal reaction between an α-amino hydrazide-modified antibody and a 2-FPBA-functionalized cytotoxic payload.

A. Materials

  • Monoclonal Antibody (mAb): ≥ 5 mg/mL in PBS, pH 7.4.

  • Hydrazide Linker (e.g., a bifunctional NHS-ester-hydrazide): 20 mM in DMSO.

  • 2-FPBA-Payload: 10 mM in DMSO.

  • Modification Buffer: 100 mM Sodium Bicarbonate, pH 8.3.

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Purification: SEC column (e.g., Sephadex G-25 or similar).

B. Experimental Procedure

Step 1: Antibody Modification with Hydrazide Handle

  • Buffer Exchange: Exchange the mAb into the Modification Buffer. Adjust concentration to 5 mg/mL.

  • Linker Addition: Add 10 molar equivalents of the NHS-ester-hydrazide linker to the mAb solution. This will react with lysine residues on the antibody surface.

  • Incubation: Incubate for 2 hours at room temperature.

  • Purification: Remove excess linker by purifying the hydrazide-modified mAb (mAb-Hydrazide) using an SEC column equilibrated in the Conjugation Buffer. Pool the protein-containing fractions.

Step 2: Diazaborine Conjugation with 2-FPBA-Payload

  • Reaction Setup: Adjust the concentration of the purified mAb-Hydrazide to 2 mg/mL in the Conjugation Buffer.

  • Initiate Ligation: Add 3-5 molar equivalents of the 2-FPBA-Payload to the mAb-Hydrazide solution.

    • Scientist's Note: The reaction is fastest at a slightly acidic pH (pH 5-6), which favors the rate-determining dehydration step in imine formation, but it also proceeds efficiently at neutral pH.[7]

  • Incubation: Incubate for 1-2 hours at room temperature or 37°C to ensure complete reaction.

  • Final Purification: Purify the final ADC from unreacted payload and intermediates using an SEC column equilibrated in a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the final ADC for Drug-to-Antibody Ratio (DAR), aggregation (by SEC), purity (by SDS-PAGE), and potency (via cell-based assays).

Conclusion and Future Outlook

2-Formylphenylboronic acid has established itself as a uniquely powerful and versatile tool in the bioconjugation chemist's arsenal. Its ability to form linkages with tunable stability—from dynamic and reversible to permanently covalent—provides unprecedented control over the properties of the final bioconjugate. The rapid, bioorthogonal formation of diazaborines is particularly promising for the development of next-generation therapeutics like ADCs, where linker stability is paramount.[10] As research continues, we anticipate the development of new 2-FPBA analogues with further refined reactivity and the expansion of this chemistry into new frontiers of materials science, diagnostics, and in vivo imaging.

References

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications.Chemical Science (RSC Publishing).
  • Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development.PMC - NIH.
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  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle.PubMed.
  • A 2-formylphenylboronic acid (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay.Organic & Biomolecular Chemistry (RSC Publishing).
  • Studies on 2‐Formylphenylboronic Acid‐Based Ser/Thr Ligation and Cys/Pen Ligation.
  • Merging the Versatile Functionalities of Boronic Acid with Peptides.MDPI.
  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjug
  • 2-Formylphenylboronic acid | 40138-16-7.J&K Scientific LLC.
  • Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles
  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regul
  • Precision Oncology Meets Potency: The Promise of Antibody-Drug Conjugates.
  • Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals.PubMed.

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Method

Application Notes and Protocols for Enantioselective Synthesis Using 2-Fluoro-6-formylphenylboronic Acid Derivatives

Introduction: The Strategic Advantage of 2-Fluoro-6-formylphenylboronic Acid in Asymmetric Synthesis In the landscape of modern synthetic chemistry, the demand for chiral molecules as active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Fluoro-6-formylphenylboronic Acid in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for chiral molecules as active pharmaceutical ingredients (APIs) and advanced materials continues to drive innovation in enantioselective methodologies. Within this context, 2-fluoro-6-formylphenylboronic acid has emerged as a uniquely valuable building block. Its strategic substitution pattern—a boronic acid for versatile cross-coupling, an ortho-formyl group for further functionalization and as a potential directing group, and a fluorine atom to modulate electronic properties and metabolic stability—renders it a powerful tool for the synthesis of complex, high-value chiral molecules.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-fluoro-6-formylphenylboronic acid and its derivatives in enantioselective synthesis. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering you to leverage this versatile reagent in your synthetic endeavors.

Core Application: Atroposelective Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biaryls

The construction of axially chiral biaryls is a cornerstone of modern asymmetric synthesis, with these motifs being prevalent in numerous chiral ligands, natural products, and APIs. The palladium-catalyzed asymmetric Suzuki-Miyaura coupling has become a premier method for their synthesis, and ortho-substituted phenylboronic acids, such as 2-fluoro-6-formylphenylboronic acid, are key substrates in this transformation.[2][3]

Mechanistic Rationale: The Role of the Ortho-Formyl Group

The success of the enantioselective Suzuki-Miyaura coupling often hinges on the ability of the chiral ligand to effectively discriminate between the two faces of the prochiral substrates during the key bond-forming step. The presence of an ortho-formyl group on the phenylboronic acid plays a crucial role in enhancing enantioselectivity. It is postulated that the formyl group can engage in secondary interactions, such as steric hindrance or electronic interactions, with the chiral ligand on the palladium center. This helps to create a more rigid and well-defined transition state, amplifying the chiral induction from the ligand and leading to higher enantiomeric excess (ee) in the biaryl product.[2] The fluorine atom at the 2-position further influences the electronic nature of the aromatic ring, which can impact the rate and selectivity of the coupling reaction.

Diagram 1: Proposed Catalytic Cycle for Enantioselective Suzuki-Miyaura Coupling

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar1-Pd(II)-X      |     Ln OxAdd->PdII Transmetal Transmetalation (Enantiodetermining) PdII->Transmetal Ar1PdAr2 Ar1-Pd(II)-Ar2      |     L*n Transmetal->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Product Ar1-Ar2 (Chiral Biaryl) RedElim->Product Ar1X Aryl Halide (Ar1-X) Ar1X->OxAdd BoronicAcid 2-Fluoro-6-formyl- phenylboronic Acid (Ar2-B(OH)2) BoronicAcid->Transmetal Base Base Base->Transmetal G Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Amine Amine->Iminium BoronicAcid 2-Fluoro-6-formyl- phenylboronic Acid ActivatedComplex Chiral Activated Complex BoronicAcid->ActivatedComplex Iminium->ActivatedComplex ChiralCat Chiral Catalyst (e.g., Chiral Diol) ChiralCat->ActivatedComplex Product Chiral α-Amino Acid Derivative ActivatedComplex->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Fluorophenylboronic Acids

An authoritative guide from our Senior Application Scientists, designed for researchers, chemists, and professionals in drug development. This document provides in-depth troubleshooting, FAQs, and optimized protocols for...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide from our Senior Application Scientists, designed for researchers, chemists, and professionals in drug development. This document provides in-depth troubleshooting, FAQs, and optimized protocols for Suzuki-Miyaura coupling reactions involving the sterically hindered and electronically unique 2-fluorophenylboronic acid.

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its power in constructing C-C bonds.[1] However, its efficiency can be highly substrate-dependent. 2-Fluorophenylboronic acids, valuable synthons in pharmaceutical and materials science, present a unique set of challenges due to the steric hindrance and electronic effects imposed by the ortho-fluoro substituent.[2][3] This guide provides expert insights and field-proven solutions to navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of 2-fluorophenylboronic acids in a direct question-and-answer format.

Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

A1: Failure to achieve conversion is a common issue that typically points to problems with one of the three core components of the catalytic cycle: the catalyst's activity, the reaction environment, or the integrity of the reagents.[4]

  • Catalyst Activity and Integrity: The active catalyst in the cycle is a Pd(0) species.[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ.[4][5] The catalyst system is also highly sensitive to oxygen, which can lead to the formation of inactive palladium black and promote unwanted side reactions.[6]

    • Solution: Use a fresh, high-purity palladium source. For challenging couplings, consider using air- and moisture-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) that rapidly generate the active Pd(0) species.[4][7]

  • Inert Atmosphere: Oxygen contamination is a primary culprit for failed reactions. It can oxidize the Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.

    • Solution: Ensure your reaction setup is rigorously degassed. Standard methods include bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes or performing at least three freeze-pump-thaw cycles.[8] Sealing the reaction vessel properly is critical to maintaining the inert atmosphere.[9]

  • Reagent Purity: The purity of both the aryl halide and the boronic acid is paramount. Impurities in the halide can poison the catalyst, while boronic acids can degrade over time.

    • Solution: Verify the purity of your starting materials via NMR or another suitable analytical method. Use high-purity, dry solvents and bases.[6]

Q2: I'm observing significant byproduct formation, particularly protodeboronation and homocoupling. How can these be minimized?

A2: Protodeboronation (replacement of the -B(OH)₂ group with -H) and homocoupling of the boronic acid are the two most common side reactions that plague these couplings.[10]

  • Protodeboronation: This side reaction is often accelerated by strong bases and the presence of water, which acts as the proton source.[4][10] Boronic acids with electron-withdrawing groups or significant steric hindrance, such as 2-fluorophenylboronic acid, can be particularly susceptible.[7][11]

    • Solutions:

      • Switch to a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or KF.[4]

      • Use Anhydrous Conditions: Removing water from the reaction can significantly suppress this side reaction. Toluene or dioxane with a base like CsF or K₃PO₄ (ensure the base is finely powdered and dry) can be effective.[8]

      • Use a More Stable Boron Reagent: If protodeboronation remains problematic, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[7] These reagents slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is typically promoted by the presence of oxygen.

    • Solution: This issue circles back to the critical importance of maintaining a strictly inert atmosphere. Improve your degassing procedure to eliminate residual oxygen.[4]

Q3: The reaction is sluggish and stalls before completion. How can I improve the reaction rate?

A3: Slow reaction rates with ortho-substituted substrates are generally due to steric hindrance, which can impede any of the three main steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[12][13]

  • Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic steps. For sterically demanding substrates, standard ligands like PPh₃ are often ineffective.[14]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[15][16][17] These ligands promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate the difficult reductive elimination step to release the sterically hindered biaryl product.[13]

  • Temperature and Concentration: While higher temperatures can increase reaction rates, excessively high temperatures (>120 °C) can cause catalyst decomposition.[18]

    • Solution: A good starting temperature is between 80-110 °C.[9][19] If the reaction is slow, a modest increase in temperature may help. Also, ensure the reaction is not too dilute; a concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a typical range.[4]

Frequently Asked Questions (FAQs)

Why are 2-fluorophenylboronic acids considered challenging substrates?

The primary challenge stems from steric hindrance. The fluorine atom at the ortho position sterically shields the carbon-boron bond, which can slow down the crucial transmetalation step where the aryl group is transferred to the palladium center.[3] It also hinders the final reductive elimination step, which forms the desired product.[15][16] Furthermore, the electron-withdrawing nature of fluorine can influence the electronic properties of the boronic acid, potentially increasing its susceptibility to protodeboronation under certain conditions.[7]

How do I select the optimal catalyst and ligand?

For sterically hindered couplings involving 2-fluorophenylboronic acid, the catalyst system must be highly active.

  • Palladium Source: While Pd(PPh₃)₄ or Pd(OAc)₂ can work for simple substrates, they are often less effective here. Modern precatalysts, such as XPhos Pd G3 or SPhos Pd G2 , are often superior choices as they are air-stable and efficiently generate the highly active catalyst in situ.[4][7]

  • Ligand Selection: The key is to use ligands that are both bulky and electron-rich .

    • Bulky Phosphines: Ligands like XPhos , SPhos , and RuPhos are designed to facilitate reactions of hindered substrates.[13]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are strong σ-donors and can be highly effective, often providing excellent stability and activity.[15][17]

What is the best base and solvent combination to start with?

The choice of base and solvent is highly interdependent and crucial for success.[4][20] There is no single universal system, but the following are excellent starting points for optimization:

System TypeBaseSolventTemperature (°C)Notes
Aqueous/Biphasic K₃PO₄ or K₂CO₃Dioxane/H₂O (e.g., 4:1)80 - 100A robust, general-purpose system. Vigorous stirring is essential.[21] Monitor for protodeboronation.
Anhydrous Polar K₃PO₄ (finely ground)Dioxane or 2-MeTHF90 - 110Good for substrates sensitive to water. Requires anhydrous reagents.
Anhydrous Nonpolar CsF or t-BuOKToluene or Dioxane80 - 110Often used with hindered substrates and bulky ligands. t-BuOK is a very strong base and should be used with care.[15]

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[5][22][23]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Diaryl Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product in1 Ar-X in1->oa_complex in2 Ar'-B(OR)₃⁻ in2->trans_complex in3 Ar'-B(OH)₂ + Base in3->in2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Reactions

When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and solve common problems.

Troubleshooting_Workflow start Problem: Low or No Yield check_env Check Reaction Environment start->check_env check_reagents Check Reagent Integrity start->check_reagents check_params Screen Reaction Parameters start->check_params sol_side_rxn Minimize Side Reactions? (Protodeboronation) start->sol_side_rxn sol_env1 Improve Degassing (e.g., Freeze-Pump-Thaw) check_env->sol_env1 Inert atmosphere? sol_env2 Use Air-Stable Pre-catalyst (e.g., Buchwald G3/G4) check_env->sol_env2 Catalyst deactivation? sol_reagents1 Verify Purity (NMR, LCMS) Use Fresh Boronic Acid check_reagents->sol_reagents1 Purity confirmed? sol_reagents2 Use Anhydrous Solvent/Base check_reagents->sol_reagents2 Water sensitivity? sol_params1 Screen Ligands (Bulky Phosphines, NHCs) check_params->sol_params1 Steric hindrance? sol_params2 Screen Base/Solvent System (e.g., K₃PO₄/Dioxane, CsF/Toluene) check_params->sol_params2 Poor solubility/reactivity? sol_side_rxn_action Use Milder Base (KF) or Anhydrous Conditions sol_side_rxn->sol_side_rxn_action

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Optimized Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All reagents should be handled under an inert atmosphere unless otherwise specified.

Protocol 1: General Procedure for 2-Fluorophenylboronic Acid Coupling

This protocol provides a reliable starting point for coupling with common aryl bromides.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2-fluorophenylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a concentration of ~0.2 M with respect to the aryl bromide.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging/Hindered Substrates

This protocol uses a more active catalyst system and anhydrous conditions, which is often necessary for less reactive aryl chlorides or sterically demanding coupling partners.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv.), 2-fluorophenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv., finely ground and dried) to an oven-dried vial with a stir bar.

  • Catalyst Addition: Add the precatalyst, for example, XPhos Pd G3 (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or 2-MeTHF to achieve a concentration of ~0.2 M.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic & Biomolecular Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Chemical Communications. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction? [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • NIH National Center for Biotechnology Information. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • ACS Publications. (2019). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • NIH National Center for Biotechnology Information. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Coudert, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. (2017). Optimization of the reaction conditions. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. (2013). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • NIH National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • NIH National Center for Biotechnology Information. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

Optimization

Technical Support Center: Phenylboronic Acid Stability &amp; the Ortho Effect

A targeted resource for researchers, scientists, and drug development professionals navigating the complexities of ortho-substituted phenylboronic acids. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: January 2026

A targeted resource for researchers, scientists, and drug development professionals navigating the complexities of ortho-substituted phenylboronic acids.

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical answers to common (and uncommon) challenges encountered when working with ortho-substituted phenylboronic acids. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you troubleshoot your experiments effectively.

The stability of phenylboronic acids is a critical parameter that can significantly influence reaction outcomes, product purity, and overall project timelines. The presence of substituents at the ortho position introduces a unique set of steric and electronic factors that can either enhance or diminish stability, often in non-intuitive ways. This guide will dissect these effects and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Stability Concerns

Question 1: I suspect my ortho-substituted phenylboronic acid is degrading upon storage or during my reaction setup. What are the primary degradation pathways I should be aware of?

Answer:

Phenylboronic acids are susceptible to two main degradation pathways:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated under basic conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] For electron-deficient and some ortho-substituted arylboronic acids, this can be a significant issue leading to the formation of undesired arene byproducts and reduced yields.

  • Trimerization to Boroxines: Phenylboronic acids can undergo dehydration to form a six-membered ring called a boroxine.[2][3] This is a reversible equilibrium, and the presence of water can shift the equilibrium back towards the boronic acid.[3][4] While boroxines can often be competent coupling partners in Suzuki reactions by hydrolyzing in situ, their formation can complicate characterization, quantification, and reaction kinetics.[3]

  • Expert Insight: The rate and extent of these degradation pathways are highly dependent on the specific ortho-substituent, solvent, temperature, and pH.

Question 2: How does an ortho-substituent specifically influence the stability of a phenylboronic acid?

Answer:

Ortho-substituents exert a combination of steric and electronic effects that can have a dichotomous impact on stability.[5]

  • Steric Effects: A bulky ortho-substituent can sterically hinder the approach of reagents to the boronic acid moiety. This can slow down desired reactions, such as transmetalation in Suzuki couplings, but can also inhibit degradation pathways.[6] For example, the steric bulk can twist the boronic acid group out of the plane of the phenyl ring, which can affect its electronic properties and reactivity.[7]

  • Electronic Effects:

    • Electron-withdrawing groups (EWGs) generally increase the Lewis acidity of the boron atom.[5] This can make the boronic acid more susceptible to nucleophilic attack, potentially accelerating base-catalyzed protodeboronation.

    • Electron-donating groups (EDGs) can decrease the Lewis acidity, which may slow down certain degradation pathways.[4]

    • Coordinating Groups: Ortho-substituents with heteroatoms (e.g., -OCH₃, -NO₂, -CHO) can form an intramolecular coordinating interaction with the empty p-orbital of the boron atom.[8] This can stabilize the boronic acid by reducing the Lewis acidity of the boron center and protecting it from external reagents.[8] For instance, the oxygen of an ortho-nitro group has been reported to coordinate to boron, enhancing stability against oxidation compared to the unsubstituted phenylboronic acid.[8]

Section 2: Troubleshooting Experimental Issues

Question 3: My Suzuki-Miyaura coupling with an ortho-substituted phenylboronic acid is giving low yields. How do I determine if boronic acid instability is the culprit?

Answer:

Low yields in Suzuki couplings with sterically hindered substrates are common.[6] To diagnose if boronic acid degradation is the primary issue, consider the following troubleshooting workflow:

Workflow: Diagnosing Boronic Acid Instability in a Suzuki Coupling

G cluster_0 Initial Observation cluster_3 Conclusion & Next Steps A Low Yield in Suzuki Coupling B Run a Control Reaction (No Aryl Halide) A->B C Analyze Starting Material Purity (¹H, ¹¹B NMR, LC-MS) A->C D Monitor Reaction Over Time (TLC, LC-MS) A->D E Protodeboronated Product Observed in Control? B->E F Significant Impurities in Starting Material? C->F G Disappearance of Boronic Acid Faster Than Product Formation? D->G H Boronic Acid Instability Is a Likely Cause E->H Yes I Issue is Likely Reaction Kinetics/Conditions E->I No F->I No J Purify Starting Material or Synthesize Fresh F->J Yes G->H Yes G->I No K Optimize Reaction Conditions (Ligand, Base, Temp) H->K

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Step-by-Step Protocol for Diagnosis:

  • Purity Check: Before starting, always check the purity of your ortho-substituted phenylboronic acid using ¹H and ¹¹B NMR spectroscopy.[9] The presence of significant amounts of the corresponding boroxine or protodeboronated arene indicates poor quality starting material.

  • Control Experiment: Set up a control reaction under your exact Suzuki coupling conditions (base, solvent, temperature, ligand, palladium source) but without the aryl halide partner.

  • Monitoring: Monitor this control reaction over the same timeframe as your actual experiment. Take aliquots at regular intervals and analyze them by LC-MS or GC-MS.

  • Analysis: Look for the appearance of the protodeboronated arene (Ar-H). If you observe significant formation of this byproduct, your boronic acid is unstable under the reaction conditions.

Question 4: I've confirmed my ortho-substituted boronic acid is degrading. What strategies can I employ to improve its stability and my reaction outcome?

Answer:

If instability is confirmed, several strategies can be employed:

Table 1: Strategies to Mitigate Instability of Ortho-Substituted Phenylboronic Acids

StrategyDescriptionRationale & Expert Insight
Convert to a Boronate Ester React the boronic acid with a diol like pinacol or neopentyl glycol to form a more stable boronate ester.[10]Boronate esters are generally more stable to protodeboronation and do not form boroxines.[11] They act as "slow-release" sources of the boronic acid under the reaction conditions. The use of MIDA boronates is another advanced strategy for particularly sensitive substrates.[1]
Use Milder Bases Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[12]Protodeboronation is often base-catalyzed.[13] Milder bases can slow this degradation pathway while still being effective for the Suzuki coupling.
Optimize Ligand and Catalyst Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6]These ligands promote faster rates of oxidative addition and reductive elimination, the key steps in the Suzuki cycle.[6] By accelerating the desired reaction, you can often outcompete the slower degradation of the boronic acid.
Anhydrous Conditions Perform the reaction under strictly anhydrous conditions.While counterintuitive for a reaction that often uses aqueous base, this can suppress protodeboronation which requires a proton source. This is particularly relevant when using boronate esters.
Lower Reaction Temperature If possible, run the reaction at a lower temperature.Degradation reactions, like all chemical reactions, are temperature-dependent. Reducing the temperature can slow decomposition, though it may also slow the desired coupling. This requires careful optimization.
Section 3: Analytical & Characterization Challenges

Question 5: I'm having trouble getting a clean NMR spectrum of my ortho-substituted phenylboronic acid. I see broad peaks and what looks like multiple species. What's happening?

Answer:

This is a classic issue and is almost certainly due to the presence of the corresponding boroxine in equilibrium with the boronic acid monomer.

G BA 3x Phenylboronic Acid (Monomer) Boroxine Boroxine (Trimer) BA->Boroxine -3 H₂O (Dehydration) Water 3x H₂O

Caption: Equilibrium between a phenylboronic acid and its boroxine.

Troubleshooting NMR Characterization:

  • ¹¹B NMR is Your Friend: ¹¹B NMR spectroscopy is an excellent tool to quickly assess the situation. Boronic acids typically show a broad signal around 28-30 ppm, while boroxines appear slightly downfield, around 31-33 ppm. The presence of two distinct (though often broad) signals is a strong indicator of this equilibrium.

  • Don't Dry Too Aggressively: Over-drying a boronic acid, especially under high vacuum and/or heat, will drive the equilibrium towards the boroxine.[3]

  • Embrace the Equilibrium: For many applications, particularly Suzuki couplings, the boroxine/boronic acid mixture can be used directly, as the boroxine will hydrolyze back to the active monomer under aqueous basic conditions.[3] Simply calculate the molecular weight based on the boronic acid and adjust the stoichiometry accordingly. If you must have the pure boronic acid, recrystallization from an aqueous solvent mixture is the best approach.

Question 6: What are the best analytical techniques to monitor the stability of my boronic acid during a reaction?

Answer:

A combination of techniques provides the most comprehensive picture:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for quantifying the parent boronic acid and its degradation products.[9] Developing a method that separates the boronic acid, the protodeboronated arene, and other potential byproducts is crucial.

    • Challenge: Boronic acids can sometimes degrade on-column.[9] Using aprotic diluents (like acetonitrile) for sample preparation and optimizing the mobile phase pH are key to getting reliable data.[9][14]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This provides higher resolution and the invaluable ability to identify unknown peaks by their mass-to-charge ratio, confirming the identity of degradants.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ¹¹B NMR is great for observing the boron environment.[9] ¹H NMR can be used to track the disappearance of the starting material and the appearance of the protodeboronated product, especially by integrating signals against an internal standard.

References

  • Al-Joumhawy, M. K., Chang, J.-C., & Gabel, D. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki–Miyaura Reactions. CHEM-EUR J. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • D'Andola, C. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Ishibashi, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]

  • K, A. (2018, September 29). Self-condensation of phenylboronic acid. Reddit. [Link]

  • Kaupp, M. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Li, Y., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Wikipedia. (n.d.). Ortho effect. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Yan, J., & Wang, B. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • Zych, T. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,6-Disubstituted Phenylboronic Acids

Welcome to the technical support center for the synthesis of 2,6-disubstituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-disubstituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notoriously difficult class of compounds. The inherent steric hindrance posed by substituents at the 2 and 6 positions of the phenyl ring presents unique synthetic hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 2,6-disubstituted phenylboronic acids.

Q1: Why is the synthesis of 2,6-disubstituted phenylboronic acids so challenging?

A1: The primary challenge is severe steric hindrance around the boron center. The two ortho-substituents impede the approach of reagents to the reaction site, which can significantly slow down or completely inhibit key steps in common synthetic routes like Miyaura borylation or lithiation-borylation. This steric congestion also makes the resulting boronic acids or their esters prone to decomposition pathways, such as protodeboronation.

Q2: What are the most common synthetic routes for these molecules?

A2: The two most prevalent methods are:

  • Palladium-catalyzed Miyaura Borylation: This involves the cross-coupling of a 2,6-disubstituted aryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis(neopentyl glycolato)diboron.[1]

  • Lithiation-Borylation: This route involves the generation of a 2,6-disubstituted aryllithium species via halogen-lithium exchange or directed ortho-metalation, which is then quenched with a trialkyl borate.[2]

Q3: My 2,6-disubstituted phenylboronic acid appears to be unstable. Is this normal?

A3: Yes, increased instability is a known issue for this class of compounds. The steric strain can make them more susceptible to protodeboronation, especially under basic aqueous conditions often used in Suzuki-Miyaura cross-coupling reactions.[3][4][5] Electron-withdrawing groups at the ortho positions can further exacerbate this instability.[6] It is often advisable to use the boronic acid or its ester immediately after synthesis and purification.[6]

Q4: Should I isolate the boronic acid or use the boronate ester directly in subsequent reactions?

A4: Using the boronate ester (e.g., pinacol or neopentyl glycol ester) directly is often preferred. Boronate esters generally exhibit greater stability, are easier to handle and purify, and can offer protection against protodeboronation under basic cross-coupling conditions.[3] However, it's important to note that this stabilizing effect is not universal and depends on the specific diol used for esterification.[3][7]

Q5: What are the key analytical techniques for characterizing these compounds?

A5: A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the organic framework.

  • ¹¹B NMR: To identify the boron species. Phenylboronic acids typically show a broad signal around 28-30 ppm, while tetracoordinate boronate species appear further upfield.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

For complex cases or to study solution behavior, multinuclear NMR spectroscopy can be employed to investigate tautomeric equilibria, for example, with ortho-formyl substituted compounds.[8][9]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis of 2,6-disubstituted phenylboronic acids.

Guide 1: Low or No Conversion in Miyaura Borylation
Problem:

After running a palladium-catalyzed borylation of a 2,6-disubstituted aryl halide with a diboron reagent, analysis shows mainly unreacted starting material.

Causality Analysis:

The palladium catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Severe steric hindrance from the ortho-substituents can impede one or more of these steps, most commonly the transmetalation of the boryl group to the palladium center. The choice of ligand, base, and boron reagent is critical to overcoming this barrier.

Troubleshooting Workflow:

A workflow for troubleshooting low conversion in Miyaura borylation.

Step-by-Step Solutions:
  • Re-evaluate the Catalytic System:

    • Ligand: Standard phosphine ligands like PPh₃ may not be effective. Switch to bulky, electron-rich biaryl monophosphine ligands such as XPhos or SPhos. These ligands promote the formation of a more reactive, monoligated palladium species, which can better accommodate the sterically demanding substrate.

    • Palladium Precursor: Ensure the use of a high-quality Pd(0) or Pd(II) precursor. Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Change the Boron Reagent:

    • While bis(pinacolato)diboron (B₂pin₂) is widely used, it can be inefficient for sterically hindered substrates.[10]

    • Actionable Recommendation: Switch to bis(neopentyl glycolato)diboron . This reagent has been shown to be much more efficient for the synthesis of sterically hindered ortho-substituted arylboronic acids.[10]

  • Optimize the Base and Solvent:

    • Strong bases can promote competing side reactions, including Suzuki-Miyaura homocoupling if boronic acid product begins to form.[1]

    • Actionable Recommendation: Use a mild base like potassium acetate (KOAc). KOAc is crucial as it facilitates the transmetalation step without being overly reactive.[1]

    • Solvents like dioxane, DMSO, or toluene are commonly used. Ensure they are anhydrous and degassed.

Protocol: Optimized Miyaura Borylation for Sterically Hindered Aryl Bromides
ParameterConditionRationale
Aryl Halide 2,6-disubstituted Aryl Bromide (1.0 equiv)Starting material
Boron Reagent Bis(neopentyl glycolato)diboron (1.2 equiv)More reactive for hindered substrates[10]
Catalyst [Pd(dppf)Cl₂] (10 mol%)Effective catalyst for borylation[11]
Base Potassium Acetate (KOAc) (2.5 equiv)Mild base to promote transmetalation[1][11]
Solvent Anhydrous DMSOPolar aprotic solvent
Temperature 60-80 °CTo overcome activation energy
Time 12-24 hLonger reaction times may be necessary

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, bis(neopentyl glycolato)diboron, [Pd(dppf)Cl₂], and KOAc.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed DMSO via syringe.

  • Heat the reaction mixture at the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting boronate ester by column chromatography or crystallization.

Guide 2: Protodeboronation and Other Side Reactions
Problem:

The desired 2,6-disubstituted phenylboronic acid (or ester) is formed, but significant amounts of the corresponding protodeboronated arene (Ar-H) are also observed.

Causality Analysis:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[4] This side reaction is often mediated by acid or base and is a significant issue for sterically hindered and electron-deficient arylboronic acids.[3][6] Water is a common proton source for this reaction.[4]

Troubleshooting Workflow:

A workflow for mitigating protodeboronation.

Step-by-Step Solutions:
  • Maintain Rigorously Anhydrous Conditions:

    • Protodeboronation is often accelerated by water, especially under basic conditions.[3]

    • Actionable Recommendation: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under a strictly inert atmosphere (Argon or high-purity Nitrogen).

  • Modify the Work-up Procedure:

    • Aqueous acidic or basic washes during work-up can induce significant protodeboronation.

    • Actionable Recommendation: If possible, perform a non-aqueous work-up. If an aqueous wash is necessary, use buffered solutions to maintain a pH close to neutral. Minimize the contact time with the aqueous phase.

  • Utilize Boronate Esters:

    • As mentioned in the FAQs, boronate esters are generally more stable than the corresponding boronic acids.[3]

    • Actionable Recommendation: Do not hydrolyze the boronate ester to the boronic acid. Purify the ester and use it directly in the subsequent reaction step. This is a key strategy to avoid decomposition.[3]

  • Consider the pH-Rate Profile:

    • The rate of protodeboronation is highly pH-dependent.[3][5] For many arylboronic acids, the rate is minimized at neutral pH.[4]

    • Actionable Recommendation: If you must handle the boronic acid in solution, maintain the pH as close to neutral as possible. The use of buffers can be critical.

Guide 3: Challenges in Purification
Problem:

Difficulty in separating the 2,6-disubstituted phenylboronate ester from unreacted diboron reagent or other byproducts via column chromatography or crystallization.

Causality Analysis:

Excess diboron reagent, particularly bis(neopentyl glycolato)diboron, can be challenging to remove from the desired product due to similar polarities.[11] Additionally, the boronic acid products themselves can be prone to decomposition on silica gel.

Step-by-Step Solutions:
  • Optimize Reaction Stoichiometry:

    • Carefully control the stoichiometry to minimize the excess of the diboron reagent. Use of a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.

  • Alternative Purification Methods:

    • Crystallization: This is often the best method for obtaining high-purity material. Screen a variety of solvent systems (e.g., hexanes/ethyl acetate, toluene, methanol/water).

    • Acid-Base Extraction for Boronic Acids: If you have the free boronic acid, you can sometimes achieve purification by extracting it into a basic aqueous solution to form the boronate salt, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[12] Caution: This method carries a high risk of protodeboronation for sensitive substrates.

    • Derivatization: In difficult cases, consider converting the boronic acid to a more easily purified derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester, which is robust and crystalline. The MIDA group can be cleaved later to release the free boronic acid.

  • Chromatography Modifications:

    • If column chromatography is unavoidable, try using a less acidic stationary phase, such as neutral alumina, to minimize on-column decomposition.

    • A short, wide column ("plug" filtration) can be used to quickly remove baseline impurities without prolonged contact time.

IV. References

  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids. (n.d.). Request PDF. Retrieved from ResearchGate.

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1299–1314. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). Molecules, 28(6), 2660. [Link]

  • Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. (2015). Journal of Organometallic Chemistry, 786, 61-70.

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry, 78(10), 4798–4806.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society, 143(37), 14814–14826.

  • Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry, 78(10), 4798-4806.

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2012). Tetrahedron Letters, 53(39), 5332-5335.

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. (2015). Sci-Hub.

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. (2009). Journal of Biomedical Nanotechnology, 5(5), 551-556.

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2018). Beilstein Journal of Organic Chemistry, 14, 1436-1442.

  • Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. (2001). Organic Letters, 3(9), 1435–1437.

  • Lithiation- Borylation in Synthesis. (n.d.). University of Bristol.

  • Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(8), o2429-o2430.

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1299-1314.

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014). The Journal of Organic Chemistry, 79(12), 5831-5836.

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2012). Tetrahedron Letters, 53(39), 5332-5335.

  • Miyaura Borylation and One‐Pot Two‐Step Homocoupling of Aryl Chlorides and Bromides under Solvent‐Free Conditions. (2016). Chemistry – An Asian Journal, 11(13), 1930-1936.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Molecules, 23(10), 2598.

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2022). Molecules, 27(19), 6667.

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2021). RSC Medicinal Chemistry, 12(10), 1686-1692.

  • Phenylboronic acid. (n.d.). Wikipedia.

  • Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.

  • THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. (2014). University of Illinois.

  • Process for purification of boronic acid and its derivatives. (2011). Google Patents.

  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (2019). Chemistry – A European Journal, 25(29), 7112-7116.

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2010). Synlett, 2010(19), 2875-2878.

  • Borylation of Simple Arenes Enabled by π-Coordination. (2021). ChemRxiv.

Sources

Optimization

Technical Support Center: Catalyst Selection for Sterically Hindered Suzuki Coupling

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development who enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when constructing sterically congested biaryl scaffolds. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot and refine your synthetic strategies.

The Challenge of Steric Hindrance in Suzuki Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency can be dramatically reduced when bulky substituents are present on the coupling partners, particularly at the ortho positions. This steric hindrance primarily impedes two key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium catalyst into the aryl-halide bond can be physically blocked.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, can be slowed by steric clash between the coupling partners.[1]

Overcoming these barriers requires a carefully selected catalyst system that is both highly reactive and sterically accommodating.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding catalyst and reagent selection for these challenging reactions.

Q1: Why do standard palladium catalysts like Pd(PPh₃)₄ often fail for sterically hindered substrates?

A: Standard catalysts like tetrakis(triphenylphosphine)palladium(0) are often not effective for sterically demanding couplings for two main reasons.[1] Firstly, the triphenylphosphine ligands are not bulky enough to promote the formation of the highly reactive, low-coordinate Pd(0) species needed for efficient oxidative addition to a hindered aryl halide. Secondly, the electronic properties of PPh₃ are not sufficiently electron-donating to facilitate the oxidative addition and reductive elimination steps with challenging substrates. For sterically hindered couplings, more robust catalyst systems with bulky, electron-rich ligands are required.[2]

Q2: What are the key features of a good ligand for sterically hindered Suzuki coupling?

A: The most effective ligands for this purpose are typically both bulky and electron-rich.

  • Bulkiness: Large, sterically demanding ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. This less-crowded palladium center can more easily approach and react with the hindered aryl halide.[1]

  • Electron-donating ability: Electron-rich ligands increase the electron density on the palladium center. This enhances the rate of oxidative addition into the aryl-halide bond and can also facilitate the final reductive elimination step.[3]

Examples of such ligands include the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[2]

Q3: What is the role of the base in a sterically hindered Suzuki coupling, and how do I choose the right one?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] For sterically hindered couplings, stronger, non-nucleophilic bases are often required to drive the reaction forward.[1] Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK). The choice of base can also influence side reactions; for instance, milder bases may be preferred if protodeboronation is a concern.[5]

Q4: How does the choice of solvent affect the outcome of a hindered Suzuki coupling?

A: The solvent must dissolve the reactants and stabilize the catalytic species throughout the reaction. For sterically hindered couplings, non-polar aprotic solvents like dioxane, toluene, and THF are often preferred.[1] The presence of a small amount of water is also common, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species. However, the role of the solvent can be complex, and in some cases, polar solvents can influence the selectivity of the reaction.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during sterically hindered Suzuki couplings.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inefficient Catalyst System: The chosen catalyst/ligand combination may not be active enough to overcome the steric barrier.[1] 2. Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions.[7] 3. Poor Reagent Quality: The boronic acid may have degraded over time, or the solvents may not be sufficiently anhydrous.[7][8]1. Switch to a More Active Catalyst: Employ a catalyst system known for coupling hindered substrates, such as a Buchwald-type biaryl phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[2] Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) to ensure the generation of the active Pd(0) species.[1] 2. Ensure Inert Conditions: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 20-30 minutes before use.[1] Maintain a positive pressure of inert gas throughout the reaction. 3. Use High-Quality Reagents: Use fresh or properly stored boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester) if protodeboronation is suspected.[7] Ensure all solvents are anhydrous.
Significant Formation of Side Products 1. Protodeboronation: The C-B bond of the boronic acid is cleaved, leading to the formation of an arene byproduct. This is often promoted by high temperatures and strong bases.[5] 2. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be caused by the presence of oxygen or inefficient transmetalation.[8] 3. Dehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[7]1. Mitigate Protodeboronation: Use a milder base (e.g., K₂CO₃) and the lowest effective reaction temperature. Using a boronic ester instead of a boronic acid can also reduce this side reaction.[5] 2. Minimize Homocoupling: Ensure the reaction is thoroughly deoxygenated. Adding the aryl halide in a slight excess can sometimes reduce boronic acid homocoupling. 3. Avoid Dehalogenation: Avoid using amine bases or alcohol solvents, which can act as hydride sources. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[1]
Reaction is Sluggish or Stalls 1. Insufficient Temperature: Sterically hindered couplings often require elevated temperatures to overcome the activation energy barriers for oxidative addition and reductive elimination.[1] 2. Low Catalyst Loading: For particularly challenging substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[1] 3. Poor Mixing: If the reaction mixture is heterogeneous, vigorous stirring is essential to ensure all components can interact.[7]1. Increase Reaction Temperature: Carefully increase the reaction temperature, monitoring for any increase in side product formation. Microwave irradiation can also be effective for accelerating sluggish reactions. 2. Increase Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-5 mol%).[1] 3. Ensure Efficient Stirring: Use a stir bar that provides vigorous agitation of the reaction mixture.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding sterically hindered Suzuki coupling.

Troubleshooting_Workflow start Low Yielding Reaction check_catalyst Is the Catalyst System Appropriate for Hindered Substrates? start->check_catalyst check_conditions Are Reaction Conditions (Inertness, Reagents) Optimal? check_catalyst->check_conditions Yes optimize_catalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) check_catalyst->optimize_catalyst No check_side_products Are Side Products (Protodeboronation, Homocoupling) Observed? check_conditions->check_side_products Yes optimize_conditions Action: Ensure Rigorous Inert Atmosphere & Use High-Purity Reagents check_conditions->optimize_conditions No optimize_reaction_params Action: Adjust Base, Solvent, or Temperature. Consider Microwave. check_side_products->optimize_reaction_params Yes end Successful Coupling check_side_products->end No optimize_catalyst->end optimize_conditions->end optimize_reaction_params->end

Caption: A decision-making workflow for troubleshooting sterically hindered Suzuki couplings.

Catalyst & Ligand Selection Guide

The choice of palladium catalyst and phosphine ligand is critical for success. For sterically demanding couplings, bulky and electron-rich ligands are often necessary.[1]

Substrate ChallengeRecommended Ligand ClassSpecific Ligand ExamplesKey Considerations
Di-ortho-substituted Aryl Halide Buchwald Biaryl PhosphinesXPhos, SPhos, RuPhosThese ligands are highly effective for a broad range of hindered substrates and are commercially available as air-stable precatalysts (e.g., G2, G3, G4).[2]
Tetra-ortho-substituted Biaryl Synthesis Buchwald Biaryl Phosphines, N-Heterocyclic Carbenes (NHCs)XPhos, SPhos, PEPPSI™-IPrThese couplings are extremely challenging and often require higher temperatures and catalyst loadings. NHC ligands can be particularly effective due to their strong σ-donating properties.[1][8]
Electron-deficient Heterocycles N-Heterocyclic Carbenes (NHCs)PEPPSI™-IPr, IPrNHC-based catalysts often show excellent performance for these substrates due to their high stability and activity.[2]
Aryl Chlorides Buchwald Biaryl PhosphinesXPhos, SPhosAryl chlorides are less reactive than bromides or iodides and require a highly active catalyst system. Buchwald ligands are well-suited for this purpose.[2]

Detailed Experimental Protocol: Synthesis of a Tri-ortho-substituted Biaryl

This protocol provides a starting point for the Suzuki coupling of a sterically hindered aryl bromide with an ortho-substituted arylboronic acid using an XPhos-based catalyst system.

Reaction: 2-Bromomesitylene with 2-methylphenylboronic acid

  • Reagent Preparation and Degassing:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromomesitylene (1.0 equiv.), 2-methylphenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Seal the flask with a septum and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove air from the solids.[1]

    • In a separate flask, degas the solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon for 30 minutes.[1]

  • Reaction Setup:

    • Under a positive flow of inert gas, add the degassed solvent to the Schlenk flask containing the solids.

    • Briefly sparge the resulting slurry with inert gas for another 5 minutes.

    • In a separate vial, weigh the palladium precatalyst, XPhos Pd G3 (3 mol%), and add it to the reaction flask as a solid under a strong positive flow of inert gas to minimize air exposure.[1]

  • Reaction Execution and Monitoring:

    • Fit the flask with a reflux condenser under inert gas.

    • Lower the flask into a preheated oil bath set to 100 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 4-24 hours.[1]

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational catalyst design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps.[8]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex pos1 oxidative_addition Oxidative Addition oxidative_addition->pd2_complex diarylpalladium R¹-Pd(II)L₂-R² pd2_complex->diarylpalladium pos2 transmetalation Transmetalation transmetalation->diarylpalladium diarylpalladium->pd0 reductive_elimination Reductive Elimination pos3 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ base Base boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]

  • BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem Technical Support.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]

  • Request PDF. (2025). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Technical Support.
  • BenchChem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35849–35859. [Link]

  • PMC. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35849–35859. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wiley Online Library. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with boronic acids. Journal of Heterocyclic Chemistry, 56(11), 3045-3051. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Graphviz. (2024). DOT Language. Graphviz.
  • GitHub. (n.d.). prantlf/graphviz-builder: Generates the source graph script for Graphviz. GitHub.
  • GitHub. (n.d.). eviltester/graphviz-steps: Graphviz files parser for sequences in one file. GitHub.
  • GitHub. (n.d.).
  • graphviz 0.
  • BenchChem. (2025). catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. BenchChem Technical Support.
  • ACS Publications. (2004). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 6(15), 2527–2530. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3918–3921. [Link]

  • ACS Publications. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(13), 6347–6361. [Link]

  • ACS Publications. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5203–5208. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5432-5436. [Link]

  • PMC. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • NIH. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(11), 7136–7144. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Protodeboronation of Electron-Deficient Boronic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the undesired protodeboronation of electron-deficient...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the undesired protodeboronation of electron-deficient boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable reagents, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we move beyond simple protocols to explain the mechanistic underpinnings of this decomposition pathway and provide field-proven, actionable troubleshooting strategies.

Introduction: The Stability Challenge of Electron-Deficient Boronic Acids

Electron-deficient boronic acids, such as polyfluorinated or nitro-substituted arylboronic acids, are indispensable building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a competing side reaction known as protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process consumes the starting material, reduces product yield, and complicates purification. The propensity for this reaction is particularly high under the basic, aqueous conditions typical of Suzuki-Miyaura couplings.[2][3] This guide provides a systematic approach to diagnosing, understanding, and mitigating this pervasive issue.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Suzuki-Miyaura reaction has a low yield, and I've identified the corresponding arene (Ar-H) as the major byproduct. What is happening?

A1: This is the classic signature of protodeboronation. The boronic acid is decomposing faster than it is participating in the catalytic cycle. Protodeboronation is a chemical reaction where the boronic acid group is replaced by a proton, typically from the solvent (e.g., water).[1] For electron-deficient boronic acids, this process is dramatically accelerated by the basic conditions required for the Suzuki-Miyaura reaction.[3][4]

The core challenge is a kinetic one: the rate of the desired productive cross-coupling must be significantly faster than the rate of protodeboronation.

cluster_goal Goal: Ensure k_coupling >> k_decomp BA Aryl Boronic Acid (Ar-B(OH)₂) PdCycle Productive Suzuki Cycle (Fast Catalyst) BA->PdCycle k_coupling PDB Protodeboronation (Decomposition) BA->PDB k_decomp Product Desired Biaryl Product (Ar-Ar') PdCycle->Product Byproduct Arene Byproduct (Ar-H) PDB->Byproduct

Competing pathways: Suzuki coupling vs. protodeboronation.

Several factors can tip this balance in favor of decomposition:

  • Strongly Basic Conditions (High pH): The primary culprit.[3]

  • Elevated Temperatures: Increases the rate of both reactions, but often disproportionately accelerates decomposition.[4]

  • Inefficient Catalytic System: A slow catalyst gives the boronic acid more time to decompose.[5]

  • Presence of Water: Acts as the proton source for the C-H bond formation.[6]

Q2: Why are electron-deficient boronic acids so sensitive to base? Can you explain the mechanism?

A2: The sensitivity arises from the formation of a highly reactive boronate anion. In a base-catalyzed mechanism, the hydroxide ion attacks the Lewis acidic boron center of the boronic acid to form a tetrahedral "ate" complex, the boronate anion [ArB(OH)₃]⁻.[1][7]

For typical arylboronic acids, this boronate then undergoes a concerted reaction where a proton source (like water) delivers a proton to the ipso-carbon as the C-B bond cleaves. However, for highly electron-deficient systems (e.g., pentafluorophenylboronic acid), the mechanism can shift. The strong electron-withdrawing groups can stabilize a negative charge on the aromatic ring to such an extent that the C-B bond breaks heterolytically, liberating a transient, highly reactive aryl anion (Ar⁻).[3][7] This aryl anion is then immediately quenched by a proton from the solvent.

cluster_mech Base-Catalyzed Protodeboronation of Electron-Deficient Arylboronic Acids ArBOH2 Ar-B(OH)₂ (Electron-Deficient) ArBOH3_neg [Ar-B(OH)₃]⁻ (Reactive Boronate) ArBOH2->ArBOH3_neg + OH⁻ Ar_anion [Ar]⁻ (Transient Aryl Anion) ArBOH3_neg->Ar_anion C-B Heterolysis (Rate-Limiting Step for highly EWG-substituted Ar) ArH Ar-H (Protodeboronated Product) Ar_anion->ArH + H₂O (Fast Quench) BOH3 B(OH)₃

Mechanism involving a transient aryl anion.

This mechanistic understanding is crucial: to prevent protodeboronation, you must minimize the concentration or reactivity of the [ArB(OH)₃]⁻ intermediate, or ensure the Suzuki cycle consumes it much more rapidly. Notably, under acidic conditions, these electron-deficient boronic acids are generally stable.[1][8]

Table 1: Relative Stability of Arylboronic Acids Under Basic Conditions

The stability of boronic acids varies dramatically with substitution. The table below shows approximate half-lives for the protodeboronation of various arylboronic acids under standardized basic conditions, illustrating the profound destabilizing effect of electron-withdrawing groups, particularly ortho-fluorine substituents.

Arylboronic Acid (ArB(OH)₂)SubstituentsApprox. Half-Life (t₀.₅) at 70°C, pH > 13
PhenylNone> 6.5 months
4-Fluorophenyl1 para-F~ 20 hours
3,5-Difluorophenyl2 meta-F~ 2 hours
2-Fluorophenyl1 ortho-F~ 15 minutes
2,6-Difluorophenyl2 ortho-F~ 5 seconds
Pentafluorophenyl5 F< 3 milliseconds
Data synthesized from kinetic studies reported in the literature.[3][7]
Q3: My protodeboronation is significant. What is the most effective, systematic approach to troubleshoot and optimize my reaction?

A3: A systematic, multi-parameter approach is essential. Start with the least disruptive changes first. The goal is to accelerate the productive catalytic cycle while decelerating the decomposition pathway.

G start High Protodeboronation Observed? base Step 1: Change the Base Switch from NaOH/KOH to milder K₃PO₄ or K₂CO₃. start->base Yes temp Step 2: Lower Temperature Reduce from >100°C to 60-80°C. base->temp Problem Persists end Optimized Reaction (Yield Improved) base->end Problem Solved catalyst Step 3: Enhance Catalyst Activity Use high-activity precatalyst (e.g., XPhos Pd G3). Ensure efficient stirring. temp->catalyst Problem Persists temp->end Problem Solved protect Step 4: Use a Protected Boronic Acid Convert to Pinacol or MIDA ester for a 'slow-release' strategy. catalyst->protect Problem Persists catalyst->end Problem Solved protect->end Problem Solved fail Re-evaluate Substrate Compatibility protect->fail Problem Persists

A decision-tree workflow for troubleshooting protodeboronation.
  • Optimize the Base: This is often the most impactful change. Strong bases (NaOH, KOH) create a high concentration of the reactive boronate. Switching to a milder, heterogeneous base like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can lower the effective hydroxide concentration in the solution, thus slowing protodeboronation.[4][9]

  • Lower the Reaction Temperature: High temperatures accelerate all reactions, but often favor the lower-activation-energy protodeboronation pathway. Reducing the temperature to the lowest effective level (e.g., 60-80°C) can significantly improve the ratio of coupling to decomposition.[4] This may require a longer reaction time, so monitor progress carefully.

  • Increase Catalytic Activity: A faster catalytic turnover rate means the boronic acid spends less time in the reactive basic solution before being consumed in the productive cycle.

    • Use a Modern Precatalyst: Switch from older sources like Pd(PPh₃)₄ to highly active, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[5][9] These systems form the active Pd(0) species rapidly and promote fast catalytic turnover.[5]

    • Ensure Proper Degassing: Oxygen can damage the catalyst and lead to side reactions, slowing the cycle and allowing more time for protodeboronation.[9]

Q4: I've optimized the base, temperature, and catalyst, but my unstable boronic acid still decomposes. Are there more advanced strategies?

A4: Yes. When optimization is insufficient, the next step is to use a more stable derivative of the boronic acid in a "slow-release" strategy. The goal is to keep the instantaneous concentration of the free, reactive boronic acid very low throughout the reaction.[1][10]

This is achieved by using a "masked" boronic acid derivative that slowly hydrolyzes under the reaction conditions to generate the boronic acid in situ.

  • Boronic Esters (Pinacol or MIDA Esters): Converting the boronic acid to its corresponding pinacol ester is a common and effective strategy. Pinacol esters are generally more stable to storage and less prone to rapid protodeboronation.[2][11] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and slow, controlled hydrolysis.[1][5]

    • Caveat: While generally more stable, esterification is not a universal panacea. The rate of ester hydrolysis versus the rate of cross-coupling is critical. If hydrolysis is fast and coupling is slow, you may still see significant protodeboronation.[2][12]

  • Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that serve as excellent slow-release sources of boronic acids in the presence of a base.[1][5]

The use of these derivatives ensures that the concentration of the boronic acid is always low, favoring its interception by the palladium catalyst over decomposition.[5][10]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation

This protocol is a starting point for coupling an electron-deficient boronic acid with an aryl halide (Ar-X).

  • Reagent Preparation:

    • Aryl Halide (1.0 equiv)

    • Electron-Deficient Boronic Acid (1.2–1.5 equiv)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

    • Solvent: A rigorously degassed mixture, e.g., Dioxane/H₂O (10:1) or Toluene/H₂O (10:1).

  • Reaction Setup (under inert atmosphere):

    • To a dry reaction vessel, add the aryl halide, boronic acid, K₃PO₄, and palladium precatalyst.

    • Seal the vessel, and purge with argon or nitrogen for 5-10 minutes.

    • Add the degassed solvent mixture via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the vessel in a preheated block at a moderate temperature (start at 60–80 °C).

    • Stir the mixture vigorously to ensure proper mixing, especially with the heterogeneous base.

  • Monitoring and Workup:

    • Monitor the reaction by TLC, GC-MS, or LC-MS, checking for consumption of the aryl halide and formation of both the desired product and the protodeboronated byproduct (Ar-H).

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[9]

Protocol 2: Preparation of a Stabilizing Diethanolamine Adduct

For particularly unstable boronic acids, conversion to a diethanolamine adduct can improve handling and stability for use in protic solvents.

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the coupling reaction.[9]

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14336–14352. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Kim, J., & Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2828–2838. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(8), 1159–1174. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Perrin, D. M., et al. (2015). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8039–8047. [Link]

  • Al-Zoubi, R. M. (2019). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Liu, Z., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(41), 19092–19101. [Link]

  • Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Publishing. [Link]

  • Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 1339. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(31), 5352–5356. [Link]

  • West, A. M., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2821–2831. [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions Involving Boronic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful work-u...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful work-up and purification of reaction mixtures containing boronic acids and their derivatives. Boronic acids, while invaluable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, present unique challenges during purification due to their chemical properties.[1][2][3] This guide is designed to provide you with the expertise and field-proven insights needed to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the work-up and purification of reactions involving boronic acids. Each issue is analyzed for its probable causes, followed by actionable, step-by-step protocols for its resolution.

Issue 1: Residual Boronic Acid or Boron-Containing Impurities Detected in the Final Product

A common challenge is the presence of unreacted boronic acid, its anhydride form (boroxine), or boric acid in the purified product.[4] These impurities are often polar and can be difficult to remove using standard protocols.[2]

Causality: Boronic acids possess a Lewis acidic boron center and hydroxyl groups, making them amphiphilic and capable of interacting with both aqueous and organic phases.[5][6] Their pKa is typically around 9, allowing them to be deprotonated under basic conditions to form water-soluble boronate salts.[1][7] Failure to exploit this property can lead to their persistence in the organic layer.

Solution A: Basic Aqueous Wash

This is the most straightforward method for removing acidic boronic acid impurities.[4][8][9]

Protocol: Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.[4][10]

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][9] Shake the funnel vigorously, venting periodically.

  • Separation: Allow the layers to separate. The deprotonated boronic acid, now a boronate salt, will partition into the aqueous layer.[4][9] Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash one to two more times to ensure complete removal.[4]

  • Neutralization and Drying: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.[4] Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[4][10]

Solution B: Scavenger Resins

For instances where basic washes are problematic (e.g., for base-sensitive products) or ineffective, specialized scavenger resins offer a highly selective alternative.

Causality: Scavenger resins contain functional groups that selectively bind to boronic acids. For example, resins with diethanolamine (DEAM) or diol functionalities can form stable complexes with boronic acids, effectively removing them from the solution.[8][11]

Protocol: Purification using Scavenger Resins

  • Resin Selection: Choose an appropriate scavenger resin, such as SiliaBond DEAM or SiliaBond Diol.[8][11]

  • Incubation: Add the scavenger resin to a solution of the crude product in an appropriate solvent. The amount of resin depends on the estimated quantity of the boronic acid impurity.

  • Stirring: Stir the mixture at room temperature. Monitor the removal of the impurity by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Once scavenging is complete, filter the mixture to remove the resin with the bound boronic acid.[4]

  • Recovery: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[4]

Solution C: Derivatization to a Crystalline Adduct

Converting the boronic acid into a crystalline adduct that can be easily filtered off is another effective strategy.

Causality: Boronic acids react with diethanolamine to form stable, often crystalline, tetracoordinate boron complexes.[12][13] These adducts can precipitate from nonpolar solvents. The free boronic acid can be regenerated if necessary, though this is typically used to purify the boronic acid itself rather than the reaction product.[13][14][15]

Issue 2: Product Co-elutes with Boron Impurities During Silica Gel Chromatography

The polarity of the desired product and the boron-containing impurities can be very similar, leading to poor separation on a silica gel column.[8] Boronic acids are also known to streak or stick to silica gel, complicating purification.[12][16]

Causality: The acidic nature of silica gel can interact strongly with boronic acids, leading to tailing and irreversible adsorption.[16] Furthermore, the similar polarity profiles of some products and boronic acids make chromatographic separation inherently difficult.

Solution A: Modify the Stationary or Mobile Phase

Protocol: Doping Silica Gel or Modifying Eluent

  • Boric Acid Doping: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters by creating a more uniform acidic environment, which can improve separation.[17]

  • Mobile Phase Modifier: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve the peak shape and separation of acidic or basic compounds, respectively.[18]

  • Alternative Stationary Phases: Consider using neutral alumina, which can be effective for purifying boronate esters, or reverse-phase (C18) silica for highly polar compounds.[12][18]

Solution B: Azeotropic Distillation to Remove Boric Acid

If boric acid is the primary contaminant, it can be removed as its volatile methyl ester.

Causality: Boric acid reacts with methanol to form trimethyl borate, which has a low boiling point (68.7 °C) and can be removed by evaporation.[8]

Protocol: Azeotropic Removal of Boric Acid

  • Concentrate: Concentrate the crude reaction mixture to remove the bulk of the solvent.

  • Add Methanol: Add methanol to the residue and swirl to dissolve.

  • Evaporate: Concentrate the mixture again under reduced pressure using a rotary evaporator. The trimethyl borate will co-evaporate with the methanol.

  • Repeat: Repeat the addition and evaporation of methanol several times to ensure complete removal of the boron impurity.[8]

Issue 3: Low or No Product Yield After Aqueous Work-up

This can occur due to several reasons, including product decomposition or unexpected partitioning behavior.

Causality: Some boronic acids and their derivatives can be unstable under certain pH conditions or in the presence of protic solvents, leading to decomposition via protodeboronation.[14][15][19] Additionally, if the product itself has acidic or basic functional groups, its solubility in the aqueous and organic layers can be pH-dependent.[20]

Solution A: Non-Aqueous Work-up

For products that are sensitive to water or acidic/basic conditions, a non-aqueous work-up can be beneficial.

Protocol: Anhydrous Work-up for Boronic Ester Synthesis

This protocol is particularly useful for the synthesis of boronic esters from Grignard reagents and trialkylborates.[21]

  • Solvent Removal: After the reaction is complete, remove the solvent and excess trialkyl borate under reduced pressure.

  • Diol Addition: Treat the resulting solid with a low molecular weight diol, such as ethylene glycol or 1,3-propanediol, which will react to form the corresponding boronic ester.[21]

  • Extraction: Add a non-polar solvent like toluene and heat the mixture. The desired boronic ester will dissolve in the toluene layer.

  • Isolation: Separate the toluene layer and concentrate it to afford the purified boronic ester. This method avoids an aqueous quench and minimizes boron-contaminated aqueous waste.[21]

Solution B: Careful pH Control During Extraction

Protocol: pH-Controlled Extraction

  • Analyze Product Structure: Before the work-up, analyze the structure of your target compound for any acidic or basic functional groups.

  • Select Wash Solution:

    • If your product is acidic , avoid basic washes that would deprotonate it and pull it into the aqueous layer.

    • If your product is basic , avoid acidic washes.

    • If your product is neutral, you have more flexibility.

  • Perform Extraction: Use appropriate aqueous solutions (e.g., saturated sodium bicarbonate for a weakly acidic wash, or dilute HCl) and monitor the pH of the aqueous layer.

  • Back-Extraction: If you suspect your product has moved into the aqueous layer, you can try to recover it by neutralizing the aqueous layer and extracting it again with an organic solvent.

Visual Workflows and Decision Guides

To further assist in navigating the complexities of boronic acid work-ups, the following diagrams illustrate a standard workflow and a troubleshooting decision tree.

General Workflow for Boronic Acid Reaction Work-up

Boronic Acid Workup Workflow Reaction Reaction Completion Quench Quench Reaction (e.g., with water/aq. solution) Reaction->Quench Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench->Dilute Wash_Base Wash with Base (e.g., 1M NaOH) to remove Boronic Acid Dilute->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Chromatography, Recrystallization, etc.) Crude->Purify Final_Product Pure Product Purify->Final_Product

Caption: A standard sequential workflow for the aqueous work-up of a reaction involving boronic acids.

Troubleshooting Purification Challenges

Troubleshooting Purification sol Standard Purification (Chromatography, etc.) start Crude Product Contains Impurities q1 Boronic Acid Impurity Present? start->q1 q1->sol No q2 Co-elution on Silica Gel? q1->q2 Yes q3 Product is a Crystalline Solid? q2->q3 No sol_recrys Attempt Recrystallization q2->sol_recrys Yes sol_scav Use Scavenger Resin or Azeotropic Distillation q3->sol_scav No sol_alt_chrom Alternative Chromatography (Alumina, C18, Modified Eluent) q3->sol_alt_chrom Yes

Caption: A decision tree to guide the selection of an appropriate purification strategy when facing common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it sometimes difficult to remove boronic acids by chromatography? A1: Boronic acids can be challenging to purify by silica gel chromatography for two main reasons. First, their polarity is often similar to that of the desired products, leading to poor separation.[8] Second, the Lewis acidic boron atom can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking, tailing, or even irreversible binding to the column.[12][16]

Q2: What is a boroxine and how does it affect my work-up? A2: A boroxine is the cyclic anhydride trimer of a boronic acid, formed by the loss of three molecules of water.[1] Scrupulously drying boronic acids often leads to the formation of boroxines.[2] During an aqueous work-up, boroxines will hydrolyze back to the corresponding boronic acid. Their presence in a crude mixture doesn't typically require a change in the work-up strategy, as the standard basic wash will still effectively remove the hydrolyzed boronic acid.

Q3: Can I use a mild base like sodium bicarbonate to remove boronic acids? A3: While sodium bicarbonate is a base, it may not be strong enough to deprotonate the boronic acid completely (typical pKa ~9). A stronger base like 1-2 M NaOH or KOH is generally more effective at ensuring the formation of the water-soluble boronate salt, thus facilitating its complete removal into the aqueous phase.[4][9][20]

Q4: My reaction failed. Could the boronic acid have decomposed? A4: Yes, boronic acids can be unstable under various conditions. A common side reaction is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[19] This is particularly prevalent with heteroaryl boronic acids and can be promoted by acidic or basic conditions, or even by certain transition metal catalysts.[14][15][19]

Q5: What are boronate esters and are they easier to handle? A5: Boronate esters are formed by reacting a boronic acid with a diol, such as pinacol.[5] They are generally more robust, less polar, and less prone to decomposition than their corresponding boronic acids.[2] This makes them easier to handle and purify by standard chromatographic methods. In many cases, it is advantageous to use a boronate ester directly in a reaction or to convert a crude boronic acid to its ester for purification.[2][18]

Summary of Purification Methods

MethodTypical Purity AchievedAdvantagesDisadvantagesSuitable For
Aqueous Extraction (Basic) >95% (product dependent)Simple, inexpensive, scalable.[4][22]Not suitable for base-sensitive products; emulsion formation can occur.[22]Non-acidic, base-stable organic compounds.[22]
Recrystallization >99% (product dependent)Can yield very pure material; scalable.[12][18][22]Only for crystalline solids; product loss in mother liquor.[22]Crystalline solids with different solubility profiles from impurities.
Silica Gel Chromatography >98%Widely applicable; can separate complex mixtures.[22]Time-consuming; solvent intensive; potential for product decomposition.[16][22]Most organic compounds, including oils and isomers.
Scavenger Resins >99%High selectivity; simple filtration-based work-up.[4][11][22]Resins can be expensive; may require optimization.[22]Removing trace amounts of boronic acid from valuable products.
Derivatization (Adducts) HighCan isolate boronic acids from complex mixtures.[12][13]Requires an additional chemical step and subsequent reversal.Purifying the boronic acid reagent itself or removing it from a neutral product.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]

  • ResearchGate. (n.d.). (PDF) Boronate Affinity Chromatography. [Link]

  • Google Patents. (n.d.).
  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of boron with chromotropic acid by high-performance liquid chromatography. [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Science.gov. (n.d.). boronate affinity chromatography: Topics. [Link]

  • ACS Publications. (2016). Boron Chemistry: An Overview. [Link]

  • ACS Publications. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. [Link]

  • ACS Publications. (2015). Don't Forget the Workup. [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. [Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Organic Syntheses. (n.d.). boronate esters. [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. [Link]

  • MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. [Link]

  • ResearchGate. (n.d.). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. [Link]

  • MDPI. (n.d.). Recyclable Catalysts for Suzuki–Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 2-Fluoro-6-formylphenylboronic Acid

Welcome to the technical support guide for 2-Fluoro-6-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-6-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile yet sensitive reagent. The unique substitution pattern of this compound presents specific challenges, particularly concerning its stability in the presence of bases. This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant decomposition of my 2-Fluoro-6-formylphenylboronic acid during my reaction setup. What is the likely cause?

A1: The most probable cause of decomposition, especially in the presence of a base, is a side reaction known as protodeboronation.[1][2] This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 2-fluorobenzaldehyde as a byproduct and a loss of your starting material. The electron-withdrawing nature of the fluorine and formyl groups on the aromatic ring makes the boronic acid particularly susceptible to this reaction.[3][4]

Q2: How does the choice of base affect the stability of 2-Fluoro-6-formylphenylboronic acid?

A2: The choice of base is critical. Strong bases, especially in aqueous media, can accelerate protodeboronation.[1][5] The base promotes the formation of the corresponding boronate anion (ArB(OH)₃⁻), which is more reactive and prone to cleavage.[3][5] Weaker bases are generally preferred to minimize this degradation pathway. The interplay between the base, solvent, and temperature will ultimately determine the stability of the boronic acid.

Q3: My Suzuki-Miyaura coupling reaction with 2-Fluoro-6-formylphenylboronic acid is giving low yields. Could protodeboronation be the culprit?

A3: Yes, protodeboronation is a very common side reaction in Suzuki-Miyaura couplings and a primary reason for low yields with sensitive boronic acids.[1][2] While a base is essential for the transmetalation step in the catalytic cycle, it can also promote the undesired protodeboronation of your starting material.[6][7][8] Optimizing the reaction conditions to favor the coupling reaction over decomposition is key.

Q4: Can 2-Fluoro-6-formylphenylboronic acid exist in other forms in solution?

A4: Yes, 2-formylphenylboronic acids can exist in a tautomeric equilibrium with their cyclic benzoxaborole form.[9][10] This equilibrium is influenced by the solvent and the electronic properties of the substituents on the phenyl ring. The presence of the fluorine substituent can affect this equilibrium.[9][10] While this is not a decomposition pathway, it is an important characteristic of the compound to be aware of as it can influence its reactivity.

Troubleshooting Guide for Common Experimental Issues

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

This is one of the most frequently encountered problems. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

troubleshooting_flowchart start Low/No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purity of boronic acid? Correct stoichiometry? Anhydrous solvents? check_reagents->sub_reagents optimize_base 3. Optimize Base Selection check_conditions->optimize_base Conditions OK sub_conditions Inert atmosphere? Proper degassing? Optimal temperature? check_conditions->sub_conditions optimize_catalyst 4. Evaluate Catalyst System optimize_base->optimize_catalyst Base Optimized sub_base Base too strong? Consider milder bases. Anhydrous conditions? optimize_base->sub_base success Improved Yield optimize_catalyst->success Catalyst Optimized sub_catalyst Catalyst loading? Ligand choice? Pre-catalyst activation? optimize_catalyst->sub_catalyst

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Steps:

  • Verify Reagent Quality:

    • Boronic Acid Integrity: 2-Fluoro-6-formylphenylboronic acid can degrade upon storage. It is advisable to use a fresh batch or verify the purity of your existing stock by NMR or LC-MS. For storage, keeping it at 2-8°C under an inert atmosphere is recommended.[11]

    • Solvent and Base: Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation.[2] If using a solid base, ensure it is finely powdered and dry.

  • Optimize the Base:

    • The choice of base is a delicate balance. It needs to be strong enough to facilitate transmetalation but not so strong as to cause significant protodeboronation.[2][12]

    • Recommendation: If you are using strong bases like NaOH or KOH in aqueous mixtures and observing significant decomposition, consider switching to milder bases.

Base TypeExamplesSuitability for 2-Fluoro-6-formylphenylboronic acidRationale
Strong Hydroxides NaOH, KOHHigh RiskCan lead to rapid protodeboronation, especially in protic solvents.[3][5]
Carbonates K₂CO₃, Cs₂CO₃Moderate to HighCommonly used, but cesium carbonate can be quite basic and may still promote protodeboronation. Potassium carbonate is a milder option.
Phosphates K₃PO₄GoodOften a good choice for sensitive boronic acids as it is a weaker base than hydroxides but still effective in many Suzuki couplings.
Fluorides KF, CsFGoodCan be effective, particularly in anhydrous conditions, and are generally milder.[7]
  • Modify Reaction Conditions:

    • Anhydrous Conditions: For boronic acids prone to protodeboronation in the presence of water, switching to anhydrous conditions can be beneficial.[12]

    • Temperature: Higher temperatures can accelerate both the desired reaction and the decomposition. Try running the reaction at the lowest temperature that still allows for catalytic turnover.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can suppress protodeboronation.[13] The ester can then be used directly in the coupling reaction.

Issue 2: Formation of 2-Fluorobenzaldehyde as a Major Byproduct

The presence of 2-fluorobenzaldehyde is a clear indicator of protodeboronation.

Mechanism of Base-Catalyzed Protodeboronation:

protodeboronation cluster_reaction Protodeboronation BA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BA->Boronate Fast Equilibrium OH_minus + OH⁻ Intermediate [Transition State] Boronate->Intermediate Rate-limiting step H2O + H₂O ArH Ar-H Intermediate->ArH B_OH_4_minus + B(OH)₄⁻

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Fluorinated Phenylboronic Acids in Cross-Coupling Reactions

Introduction: The Indispensable Role of Fluorine in Modern Chemistry In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a corner...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. Approximately 25% of all pharmaceuticals contain at least one fluorine atom, a testament to its profound ability to modulate key molecular properties.[1] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering electronic distribution and conformation.[2][3]

Cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, represent the most powerful and versatile methods for constructing the carbon-carbon bonds that form the backbone of these complex molecules.[4] Phenylboronic acids are critical reagents in these transformations. When fluorine atoms are introduced onto the phenylboronic acid ring, their unique electronic properties create a fascinating interplay of reactivity that can be harnessed for synthetic advantage. This guide provides a comparative analysis of fluorinated phenylboronic acids in key cross-coupling reactions, offering insights into how fluorine's position and number influence reaction outcomes.

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of a phenylboronic acid in a cross-coupling reaction is governed by a delicate balance of electronic and steric factors. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+R). The net effect on the phenyl ring is position-dependent.

  • Para-Position: The inductive and resonance effects are opposing. This can lead to a nuanced electronic effect where the strong -I effect often dominates, but the +R effect cannot be ignored.[1]

  • Meta-Position: The resonance effect is minimal, meaning the strong inductive electron-withdrawing effect is the primary influence, leading to a more electron-deficient ring.[1]

  • Ortho-Position: The inductive effect is strongest at this position. Furthermore, the proximity of the fluorine atom to the boronic acid group can lead to through-space interactions or intramolecular hydrogen bonding, significantly increasing the Lewis acidity of the boron center.[1]

This increased acidity is a crucial factor. The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[1][5] For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, with 4-fluorophenylboronic acid being the least acidic among the monofluorinated isomers and polyfluorinated species being significantly more acidic.[1] This enhanced acidity can facilitate the formation of the catalytically active boronate species, a key step in the catalytic cycle.

G cluster_legend Electronic Effects of Fluorine cluster_para Para-Substitution cluster_meta Meta-Substitution cluster_ortho Ortho-Substitution a Inductive Effect (-I) (Electron Withdrawing) b Resonance Effect (+R) (Electron Donating) para_ring B(OH)₂ para_F F para_F->para_ring para_F->para_ring para_I -I para_R +R meta_ring B(OH)₂ meta_F F meta_F->meta_ring meta_I -I ortho_ring B(OH)₂ ortho_F F ortho_F->ortho_ring ortho_I -I

Caption: Positional electronic effects of fluorine on the phenylboronic acid ring.

Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming biaryl linkages. The performance of fluorinated phenylboronic acids in this reaction is a direct consequence of the electronic effects discussed above.

Reactivity Trend: Para > Meta >> Ortho

Generally, the reactivity of monofluorinated isomers in Suzuki-Miyaura coupling follows the trend: para > meta >> ortho .[6]

  • p-Fluorophenylboronic Acid: This isomer often exhibits the highest reactivity. Studies have shown that in couplings with various aryl bromides, 4-fluorophenylboronic acid can provide higher turnover frequencies (TOF) than unsubstituted phenylboronic acid.[7] This enhanced reactivity is attributed to the accelerated formation of the boronate anion, which facilitates the crucial transmetalation step.[7]

  • m-Fluorophenylboronic Acid: The reactivity is typically moderate. The strong electron-withdrawing nature of the meta-fluoro substituent deactivates the ring towards transmetalation compared to the para-isomer, but it is generally still an effective coupling partner.

  • o-Fluorophenylboronic Acid: This isomer is often the most challenging. The steric hindrance from the ortho-substituent can significantly impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[8] While the increased Lewis acidity is beneficial, the steric penalty often dominates, leading to lower yields and requiring more forcing reaction conditions.

Comparative Experimental Data

The following table summarizes representative yields for Suzuki-Miyaura couplings. It is crucial to recognize that direct comparisons are best made when conditions are identical; the data below is collated from different studies and serves as an illustrative guide.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF1103>95[7][9]
Phenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF1103~90[9][10]
2-Fluorophenylboronic Acid 3,4,5-tribromo-2,6-lutidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O1002465 (mono-arylation)[8]
4-Fluorophenylboronic Acid 8-bromo-flavonePd(dppf)Cl₂K₂CO₃Dioxane1001285[11]
Polyfluorinated Arylboronic Esters Phenylalanine Precursorstrans-[PdBr{...}(PiPr₃)₂]CsFDioxane801660-85[12][13]

Causality Behind Experimental Choices: The choice of base is critical. Strong bases like K₃PO₄ or CsF are often employed with electron-deficient boronic acids to promote the formation of the boronate species.[14] For highly fluorinated systems, anhydrous bases like CsF are particularly effective as they can circumvent the competing protodeboronation side reaction that can occur with aqueous bases.[14]

G Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd_aryl_halide Ar-Pd(II)-X L₂ ox_add->pd_aryl_halide transmetal Transmetalation pd_aryl_halide->transmetal pd_aryl_aryl Ar-Pd(II)-Ar' L₂ transmetal->pd_aryl_aryl red_elim Reductive Elimination pd_aryl_aryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product boronic_acid Ar'-B(OH)₂ base + Base (e.g., K₂CO₃) boronate [Ar'-B(OH)₃]⁻ (Boronate) boronate->transmetal Ar' Transfer

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Performance in Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming C-N and C-O bonds, typically using copper catalysts.[15][16] Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling proceeds through a proposed Cu(III) intermediate.[16]

The electronic properties of fluorinated phenylboronic acids also play a key role here. The increased Lewis acidity can facilitate the initial transmetalation step with the copper catalyst. Some studies suggest that fluoride ions can assist in cleaving the carbon-boron bond, potentially accelerating the reaction.[17] In one study, using CuF₂ as a promoter for the coupling of phenols and phenylboronic acids resulted in significantly higher yields compared to the traditional Cu(OAc)₂, especially for sterically hindered substrates.[17] This suggests that fluorinated reagents, either on the boronic acid or as an additive, can be highly beneficial in this transformation.

While extensive comparative data across different fluorinated isomers is less common in the literature for Chan-Lam coupling, the underlying principles suggest that the electron-withdrawing nature of fluorine should generally be favorable for the transmetalation step.

Role in Buchwald-Hartwig Amination Context

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[18] While it doesn't directly consume boronic acids in its canonical form, the synthesis of complex amines often involves a multi-step sequence where a Suzuki-Miyaura reaction using a fluorinated phenylboronic acid might be used to construct a biaryl halide, which then undergoes a subsequent Buchwald-Hartwig amination.

In some non-canonical, nickel-catalyzed Buchwald-Hartwig-type aminations, phenylboronic esters have been shown to act as crucial activators for the reaction between aryl iodides and amines.[19][20] In these systems, a boron-amine "ate complex" is proposed as a key intermediate.[19] The enhanced Lewis acidity of a fluorinated phenylboronic acid could potentially accelerate the formation of this ate complex, thereby increasing the rate of the C-N coupling.

Experimental Protocols: A Self-Validating System

The following protocol provides a robust starting point for a Suzuki-Miyaura reaction using a fluorinated phenylboronic acid. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

G start Start prep Reagent Preparation (Oven-dried glassware, inert atmosphere) start->prep add Charge Reactor 1. Aryl Halide 2. Boronic Acid (1.2 eq) 3. Base (2-3 eq) 4. Catalyst/Ligand prep->add solvent Add Degassed Solvent add->solvent react Reaction (Heat to specified temp, monitor by TLC/GC-MS) solvent->react workup Aqueous Workup (Quench, extract with organic solvent, dry) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology
  • Glassware and Atmosphere: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv). The vessel is sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) in a pre-heated oil bath and stirred vigorously.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is washed with water (2 x 10 mL) and brine (1 x 10 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Future Outlook

Fluorinated phenylboronic acids are versatile and powerful reagents in modern organic synthesis. Their reactivity in cross-coupling reactions is a nuanced interplay of inductive effects, resonance effects, and steric factors. A clear understanding of these principles allows chemists to select the optimal reagent and conditions for their synthetic targets. The general trend of para > meta >> ortho reactivity in Suzuki-Miyaura coupling provides a useful predictive framework. As the demand for complex fluorinated molecules in pharmaceuticals and materials continues to grow, the development of new catalysts and methods to further expand the utility of these valuable building blocks will remain an exciting and impactful area of research.

References

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • Wolska, J., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Leveles, I., Kánya, D., & Kotschy, A. (2012). Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling. Periodica Polytechnica Chemical Engineering, 56(2), 77-80. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • ResearchGate. (n.d.). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid... [Link]

  • ResearchGate. (2023). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. [Link]

  • Wolska, J., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones. [Link]

  • Tejedor-Lumbreras, I., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Smith, A. M. (2019). A Study of the Fluorine Effect in C-H Borylation. Durham e-Theses. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]

  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]

  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]

  • ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Midorikawa, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23378-23387. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8413. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2245. [Link]

  • Midorikawa, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

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Comparative

A Comparative Guide to Benzoxaborole Precursors: Evaluating the Efficacy of 2-Fluoro-6-formylphenylboronic Acid and Alternatives

For Researchers, Scientists, and Drug Development Professionals The Significance of Benzoxaboroles in Modern Drug Discovery Benzoxaboroles are bicyclic heteroatomic compounds containing a boronic acid constrained within...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Benzoxaboroles in Modern Drug Discovery

Benzoxaboroles are bicyclic heteroatomic compounds containing a boronic acid constrained within a five-membered ring. This unique structural motif confers several advantageous properties, including enhanced Lewis acidity compared to simple phenylboronic acids and improved water solubility.[1][2] These characteristics make them potent and selective inhibitors of various enzymes by forming stable, reversible covalent bonds with active site serine residues.

The clinical success of two FDA-approved drugs, Tavaborole (Kerydin®), an antifungal agent, and Crisaborole (Eucrisa®), an anti-inflammatory treatment for atopic dermatitis, has solidified the importance of the benzoxaborole scaffold in medicinal chemistry.[3] Their mechanism often involves trapping catalytic intermediates, as seen with the inhibition of leucyl-tRNA synthetase (LeuRS) by Tavaborole, which blocks fungal protein synthesis.[1]

The efficacy of any benzoxaborole-based drug development program hinges on the efficient and scalable synthesis of the core scaffold. The choice of the starting precursor is a critical decision point that impacts yield, purity, cost, and the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.

The Role of Ortho-Substituted Phenylboronic Acids as Key Precursors

The most common and direct route to the benzoxaborole core involves the intramolecular cyclization of an ortho-substituted phenylboronic acid. Specifically, a boronic acid positioned next to a group that can be reduced or transformed into a hydroxymethyl moiety is ideal. The ortho-formylphenylboronic acids are prime examples of such precursors.

Comparative Analysis of Benzoxaborole Precursors

This section evaluates the synthetic utility of 2-Fluoro-6-formylphenylboronic acid against other established starting materials. We will examine the causality behind their reaction pathways and present data-driven comparisons.

Pathway A: 2-Fluoro-6-formylphenylboronic Acid

2-Fluoro-6-formylphenylboronic acid is a highly effective and increasingly utilized precursor, particularly for synthesizing analogues of Tavaborole and other fluorinated benzoxaboroles. The presence of both a formyl group and a fluoro substituent on the same aromatic ring offers distinct advantages.

Causality and Rationale:

  • Direct Cyclization: The ortho-formyl group is readily reduced to a hydroxymethyl group, which spontaneously cyclizes onto the adjacent boronic acid to form the benzoxaborole ring. This is often a one-pot reaction, enhancing efficiency.

  • Fluorine's Influence: The electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron center.[2] This can facilitate interactions with biological targets and may improve pharmacokinetic properties. Studies have shown that di-substituted derivatives, such as those with fluorine, are among the most active compounds in antiproliferative assays.[4]

  • Synthetic Versatility: This precursor is a valuable building block for creating libraries of compounds for SAR studies. The formyl group can undergo various reactions, such as condensations with amines to produce 3-amino-substituted benzoxaboroles, before the final reduction and cyclization step.[5]

Workflow Diagram: Synthesis via 2-Fluoro-6-formylphenylboronic Acid

G cluster_0 Pathway A: Direct Reduction & Cyclization A 2-Fluoro-6-formylphenylboronic acid B Reduction (e.g., NaBH4) A->B Step 1 C Intermediate: 2-Fluoro-6-(hydroxymethyl)phenylboronic acid B->C D Spontaneous Intramolecular Cyclization C->D Step 2 E Target Benzoxaborole (e.g., 5-Fluorobenzoxaborole) D->E

Caption: General workflow for benzoxaborole synthesis from an ortho-formylphenylboronic acid precursor.

Pathway B: Ortho-Halogenated Aldehydes and Alcohols

An alternative and widely used strategy begins with a more readily available starting material, such as an ortho-halogenated benzaldehyde or benzyl alcohol. This multi-step process introduces the boronic acid moiety later in the synthesis. A common example is the synthesis of Tavaborole starting from 2-bromo-5-fluorobenzaldehyde.[6]

Causality and Rationale:

  • Accessibility of Starting Materials: Simple halogenated aromatics are often more commercially available and cost-effective than pre-functionalized boronic acids.[7]

  • Controlled Borylation: This pathway allows for the introduction of the boron group via well-established methods like Miyaura borylation or through a lithiation-boration sequence. This provides control and is often high-yielding.[3]

  • Process Scalability: For large-scale industrial synthesis, routes starting from simpler materials are often preferred for economic reasons, even if they involve more steps. The synthesis of Crisaborole, for example, has been optimized from inexpensive starting materials like m-cresol.[7]

Workflow Diagram: Synthesis via Ortho-Halogenated Precursors

G cluster_1 Pathway B: Borylation of Halogenated Intermediate A o-Bromobenzyl alcohol or o-Bromobenzaldehyde B Protection of -OH / -CHO group (if necessary) A->B Step 1 C Borylation (e.g., Miyaura or Lithiation -> B(OR)3) B->C Step 2 D Protected o-boryl intermediate C->D E Deprotection & Cyclization D->E Step 3 F Target Benzoxaborole E->F

Caption: Multi-step synthesis of benzoxaboroles starting from ortho-halogenated precursors.

Pathway C: Diazonium Salt Intermediates

Causality and Rationale:

  • Alternative Functionalization: Diazotization followed by borylation provides a robust method for installing a boronic acid group, bypassing the need for palladium catalysis required in cross-coupling reactions.

  • Divergent Synthesis: This approach can be integrated into synthetic schemes where an amino group is a key intermediate for other transformations, allowing for divergent synthesis of different analogues. A patent for Crisaborole production describes a process starting from 4-(4-amino-3-(hydroxymethyl)phenoxy)-benzonitrile (AHBN).[8]

Quantitative Comparison of Precursor Efficacy

The "efficacy" of a precursor is a multifactorial assessment. The ideal precursor results in a high yield of pure product under mild, scalable, and cost-effective conditions.

Precursor TypeTypical PathwayOverall YieldKey AdvantagesKey Disadvantages
2-Fluoro-6-formylphenylboronic acid One-pot reduction and cyclizationGood to Excellent (>80%)High convergence, direct route, versatile for derivatization.[4][5]Higher starting material cost, potential for side reactions at the formyl group.
o-Halobenzyl alcohol / o-Halobenzaldehyde Multi-step protection, borylation, deprotection, and cyclizationGood (60-80% over several steps)Low-cost starting materials, highly scalable, well-established reactions.[6][7]More synthetic steps, requires optimization of protection/deprotection and borylation conditions.
o-Aminobenzyl alcohol Diazotization, borylation, and cyclizationModerate to Good (50-70%)Useful when other routes fail, avoids palladium catalysis.[8]Handling of potentially unstable diazonium salts, requires careful control of reaction conditions.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis comes from robust and reproducible protocols. Below are representative, detailed procedures for the synthesis of a 5-substituted benzoxaborole from two different precursor types.

Protocol 1: Synthesis of 5-Fluorobenzoxaborole from 2-Bromo-5-fluorobenzyl alcohol

This protocol is adapted from established multi-step syntheses for fluorinated benzoxaboroles.

Objective: To synthesize 5-Fluorobenzoxaborole via a lithiation-boration pathway.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 2-bromo-5-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the organic layer. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected intermediate.

Step 2: Lithiation and Borylation

  • Dissolve the protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Cyclization

  • Cool the reaction mixture to 0 °C and quench by slow addition of 1 M HCl.

  • Stir vigorously for 2 hours to facilitate both hydrolysis of the borate ester and cleavage of the TBDMS protecting group.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Protocol 2: One-Pot Synthesis from 2-Formyl-5-chlorophenylboronic acid

This protocol demonstrates the efficiency of starting from an ortho-formylphenylboronic acid.

Objective: To synthesize 5-Chlorobenzoxaborole in a one-pot reaction.

Methodology:

  • Suspend 2-formyl-5-chlorophenylboronic acid (1.0 eq) in a mixture of methanol and THF (10:1).

  • Cool the suspension to 0 °C using an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. A brief effervescence may be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~2-3 to neutralize excess NaBH₄ and facilitate cyclization.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Conclusion and Outlook

The choice of precursor for benzoxaborole synthesis is a strategic decision guided by the specific goals of the research program.

  • For rapid SAR studies and analogue synthesis , the use of functionalized ortho-formylphenylboronic acids like 2-fluoro-6-formylphenylboronic acid is highly efficacious. Its convergent nature allows for the rapid generation of diverse final compounds in high yield.

  • For large-scale, process-oriented synthesis , pathways starting from simpler, less expensive ortho-halogenated precursors are often more economically viable, despite requiring more synthetic steps. These routes are robust and benefit from decades of optimization in process chemistry.

Ultimately, a comprehensive drug development program may utilize both strategies: the faster, more versatile boronic acid route for initial discovery and lead optimization, followed by the development of a more economical, scalable route from halogenated building blocks for preclinical and clinical supply. The continued innovation in synthetic methodologies will further enhance the accessibility and utility of the powerful benzoxaborole scaffold in the pursuit of next-generation therapeutics.

References

  • Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process. (2025). Organic Process Research & Development. 7

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-32. 9

  • Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD.10

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2015). Chemical Reviews.

  • Benzoxaboroles – Old compounds with new applications. (2012). ResearchGate.

  • Crisaborole production process. (2018). Google Patents. WO2018150327A1.

  • A kind of synthetic method of crisaborole. (2017). Google Patents. CN106928264A.

  • Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. (2021). Molecules, 26(18), 5556.

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. (2019). Journal of Medicinal Chemistry.

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (2019). Investigational New Drugs.

  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. (2022). The Journal of Organic Chemistry.

  • 2-Bromo-5-fluorobenzaldehyde. Sigma-Aldrich.

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2013). Science China Chemistry, 56(10), 1372-1381.

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar.

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. (2022). New Journal of Chemistry.

  • Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. (2015). Organic & Biomolecular Chemistry.

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. (2019). Molecules, 24(18), 3247.

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Validation

A Comparative Analysis of Antifungal Activity: 2-Fluoro-6-formylphenylboronic Acid versus Tavaborole

A Technical Guide for Researchers in Mycology and Drug Development In the landscape of antifungal research, the oxaborole class of compounds has emerged as a promising frontier, distinguished by a novel mechanism of acti...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Mycology and Drug Development

In the landscape of antifungal research, the oxaborole class of compounds has emerged as a promising frontier, distinguished by a novel mechanism of action targeting fungal protein synthesis. Tavaborole, a U.S. FDA-approved topical treatment for onychomycosis, stands as the leading clinical exemplar of this class. This guide provides a detailed comparative analysis of the antifungal potential of 2-Fluoro-6-formylphenylboronic acid, a structural analog, against the established efficacy of Tavaborole. We delve into their shared mechanism of action, present available experimental data on their antifungal activity, and outline the standardized protocols necessary for their evaluation.

Introduction: The Rise of Boron-Based Antifungals

The challenge of fungal infections, particularly the recalcitrant nature of onychomycosis caused primarily by dermatophytes such as Trichophyton rubrum, necessitates the exploration of new therapeutic agents.[1] Boron-containing compounds, specifically the oxaborole class, have garnered significant attention due to their unique mode of action that differs from traditional antifungal agents like azoles and allylamines.[2] Tavaborole (formerly AN2690) was the first oxaborole antifungal to receive FDA approval for onychomycosis, marking a significant advancement in the field.[3] This guide focuses on a comparative evaluation of Tavaborole and one of its structural analogs, 2-Fluoro-6-formylphenylboronic acid, to inform further research and development in this area.

Mechanism of Action: Targeting Fungal Leucyl-tRNA Synthetase

Both Tavaborole and 2-Fluoro-6-formylphenylboronic acid derive their antifungal properties from their ability to inhibit fungal protein synthesis by targeting a crucial enzyme: leucyl-tRNA synthetase (LeuRS).[1] This enzyme is essential for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic code into proteins.

The Role of the Boron Atom: The key to their inhibitory action lies in the electron-deficient boron atom. In an aqueous environment, the boronic acid moiety of these compounds can form a stable adduct with the ribose of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This adduct effectively traps the tRNA molecule, preventing its release and subsequent participation in protein synthesis. This disruption of protein synthesis ultimately leads to fungal cell death.

Structural Analogy and Expected Activity: 2-Formylphenylboronic acids, including the fluoro-substituted isomers, exist in a tautomeric equilibrium with a cyclic form, 3-hydroxybenzoxaborole.[4][5] This cyclic structure is a close analog of Tavaborole. It is this cyclic form that is believed to be the active conformation for binding to the LeuRS enzyme.[6] Therefore, 2-Fluoro-6-formylphenylboronic acid is expected to exhibit a similar mechanism of action to Tavaborole.

Mechanism_of_Action cluster_Fungus Fungal Cell cluster_Inhibitors Inhibitory Action LeuRS Leucyl-tRNA Synthetase (LeuRS) tRNA_Leu Leucyl-tRNA LeuRS->tRNA_Leu Charges Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Participates in Leucine Leucine Leucine->LeuRS Binds Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Inhibitor Tavaborole or 2-Fluoro-6-formylphenylboronic acid (Cyclic Form) Inhibitor->LeuRS Forms adduct with tRNA in editing site

Figure 1: Proposed mechanism of action for Tavaborole and 2-Fluoro-6-formylphenylboronic acid.

Comparative Antifungal Activity: A Review of In Vitro Data

Antifungal Spectrum of Tavaborole

Tavaborole has demonstrated broad-spectrum antifungal activity. Its efficacy is most pronounced against the dermatophytes responsible for onychomycosis.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrumNot Specified0.25 - 2Not ReportedNot Reported[7]
Trichophyton mentagrophytesNot Specified0.25 - 2Not ReportedNot Reported[7]
Trichophyton rubrumNot SpecifiedNot ReportedNot Reported8.0[8]
Trichophyton mentagrophytesNot SpecifiedNot ReportedNot Reported8.0[8]
Dermatophytes (various)Not Specified4 - 16816[9]
Candida spp.Not Specified2 - 161616[9]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Antifungal Activity of Fluoro-2-formylphenylboronic Acids

A study investigating four isomeric fluoro-2-formylphenylboronic acids found that they were active against a range of fungal strains, including Aspergillus, Fusarium, Penicillium, and Candida species.[4] The study highlighted that the position of the fluorine substituent plays a crucial role in the observed antifungal activity, with 4-fluoro-2-formylphenylboronic acid being the most potent among the tested isomers.[4] While specific MIC values for 2-Fluoro-6-formylphenylboronic acid are not provided in this study, the general activity of this class of compounds suggests its potential as an antifungal agent. Another study on 5-Trifluoromethyl-2-formylphenylboronic acid, a related compound, also demonstrated moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger.[6]

Inference for 2-Fluoro-6-formylphenylboronic acid: Based on the established activity of its isomers and the shared mechanism of action with Tavaborole, it is reasonable to hypothesize that 2-Fluoro-6-formylphenylboronic acid possesses antifungal properties. However, its potency relative to Tavaborole and other fluoro-isomers can only be determined through direct experimental testing.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To facilitate further research and direct comparison, the following is a standardized protocol for determining the MIC of antifungal agents against dermatophytes, based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines.

MIC_Protocol Start Start: Prepare Materials Inoculum_Prep 1. Inoculum Preparation: - Culture fungus on PDA/SDA. - Harvest conidia in saline-Tween. - Adjust to 0.5 McFarland. Start->Inoculum_Prep Drug_Dilution 2. Drug Dilution: - Prepare stock solution in DMSO. - Perform serial dilutions in RPMI-1640. Start->Drug_Dilution Plate_Setup 3. Microtiter Plate Setup: - Add drug dilutions to wells. - Add fungal inoculum to wells. - Include growth and sterility controls. Inoculum_Prep->Plate_Setup Drug_Dilution->Plate_Setup Incubation 4. Incubation: - Incubate plates at 28-35°C. - Incubate for 4-7 days. Plate_Setup->Incubation Reading 5. Read Results: - Visually or spectrophotometrically assess growth. - Determine the lowest concentration with ≥80% growth inhibition. Incubation->Reading End End: Report MIC Value Reading->End

Figure 2: Standardized workflow for MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar) and incubate at 28-30°C until sporulation is evident.

    • Prepare a suspension of conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Dilution:

    • Prepare a stock solution of the test compound (2-Fluoro-6-formylphenylboronic acid or Tavaborole) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Seal the plates and incubate at an appropriate temperature (typically 28-35°C) for 4 to 7 days, or until sufficient growth is observed in the control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

    • The results can be read visually or with a spectrophotometer.

Conclusion and Future Directions

Tavaborole represents a significant therapeutic advance in the treatment of onychomycosis, primarily through its novel mechanism of inhibiting fungal leucyl-tRNA synthetase. Its structural analog, 2-Fluoro-6-formylphenylboronic acid, is poised to leverage the same mechanism of action due to its ability to form a cyclic benzoxaborole structure.

While the existing literature suggests that fluoro-substituted 2-formylphenylboronic acids possess antifungal activity, a critical knowledge gap exists regarding the specific efficacy of the 2-fluoro-6-formyl isomer. Direct comparative studies, employing standardized methodologies such as the CLSI M38 protocol, are imperative to quantitatively assess its antifungal potency against clinically relevant pathogens like Trichophyton rubrum and Candida albicans.

Future research should focus on:

  • Direct MIC comparisons: Performing head-to-head MIC testing of 2-Fluoro-6-formylphenylboronic acid and Tavaborole against a panel of dermatophytes and yeasts.

  • Structure-activity relationship (SAR) studies: Systematically evaluating a broader range of halogen-substituted phenylboronic acids to elucidate the optimal substitution patterns for enhanced antifungal activity.

  • In vivo efficacy studies: Progressing promising candidates from in vitro screening to animal models of fungal infections to assess their therapeutic potential.

Such investigations will be instrumental in expanding the arsenal of boron-based antifungals and addressing the ongoing challenge of fungal diseases.

References

  • Borys, K., et al. (2018). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorganic & Medicinal Chemistry Letters, 28(15), 2536-2540.
  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
  • Adamczyk-Woźniak, A., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(21), 3898.
  • Kowalska, K., et al. (2016). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 192, 104-112.
  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5991.
  • Gupta, A. K., & Daigle, D. (2015). Tavaborole compared to other oral and topical antifungal agents for the treatment of toenail onychomycosis.
  • Markham, A. (2014). Tavaborole: first global approval. Drugs, 74(13), 1555-1558.
  • Elewski, B. E., et al. (2015). Tavaborole topical solution, 5%, for the treatment of toenail onychomycosis: the second of two randomized, double-blind, vehicle-controlled phase 3 studies.
  • Rock, F. L., et al. (2007). An oxaborole antifungal that inhibits protein synthesis by blocking editing of leucyl-tRNA synthetase. Science, 316(5832), 1759-1761.
  • Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450.
  • Tatsumi, Y., et al. (2017). Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. Antimicrobial Agents and Chemotherapy, 61(9), e00721-17.
  • Gholami, M., et al. (2018). Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy, 62(12), e01632-18.
  • Coronado, R. E., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.

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Comparative

comparison of synthetic routes to substituted benzoxaboroles

An In-Depth Guide to the Synthetic Routes of Substituted Benzoxaboroles for Researchers and Drug Development Professionals The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of Substituted Benzoxaboroles for Researchers and Drug Development Professionals

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with its unique ability to engage in reversible covalent interactions with biological targets. This has led to the development of groundbreaking therapeutics such as the antifungal Kerydin® (Tavaborole) and the anti-inflammatory Eucrisa® (Crisaborole).[1] The growing interest in this versatile heterocycle necessitates a comprehensive understanding of the available synthetic methodologies for accessing diversely substituted analogs. This guide provides a critical comparison of the most significant synthetic routes to substituted benzoxaboroles, offering insights into their mechanisms, scope, and practical applications.

The Strategic Importance of Benzoxaborole Synthesis

The efficacy of benzoxaborole-based drugs stems from the Lewis acidic nature of the boron atom, which allows for the formation of stable, yet reversible, tetrahedral adducts with nucleophiles like the hydroxyl groups found in sugars or serine residues in enzymes.[2][3] This distinct mechanism of action underscores the importance of developing synthetic routes that can efficiently generate a wide array of substituted benzoxaboroles for structure-activity relationship (SAR) studies. The choice of synthetic strategy is paramount, as it dictates the accessible chemical space, overall yield, and scalability of the process.

Key Synthetic Strategies: A Comparative Analysis

Several powerful strategies have been developed for the synthesis of substituted benzoxaboroles. These can be broadly categorized into methods that construct the benzoxaborole core from acyclic precursors and those that modify a pre-existing benzoxaborole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has proven to be a robust and versatile tool for the synthesis of benzoxaboroles. A prominent approach involves the Miyaura borylation of readily available o-bromobenzyl alcohols.

Workflow: Palladium-Catalyzed Miyaura Borylation

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products o_bromobenzyl_alcohol o-Bromobenzyl Alcohol oxidative_addition Oxidative Addition o_bromobenzyl_alcohol->oxidative_addition diboron_reagent Diboron Reagent (e.g., B₂pin₂) transmetalation Transmetalation diboron_reagent->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regeneration boronate_ester Aryl Boronate Ester Intermediate reductive_elimination->boronate_ester benzoxaborole Substituted Benzoxaborole boronate_ester->benzoxaborole Intramolecular Cyclization

Caption: Palladium-catalyzed Miyaura borylation of o-bromobenzyl alcohols.

This one-pot reaction proceeds under mild conditions and demonstrates good to excellent yields for a range of functionalized benzoxaboroles.[4][5] The key to this transformation is the palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form an intermediate aryl boronate ester. This intermediate then undergoes spontaneous intramolecular cyclization to yield the desired benzoxaborole.[4] The reaction is tolerant of various functional groups and can be performed without the need for protecting the benzylic alcohol.[4][5]

Rhodium-Catalyzed [2+2+2] Cycloaddition

For the synthesis of more complex and sterically hindered benzoxaboroles, rhodium-catalyzed [2+2+2] cycloaddition offers a powerful and modular approach.[6][7] This method involves the cyclotrimerization of an alkyne, a diyne, and a boron-containing component. A notable advantage of this strategy is its ability to rapidly generate molecular complexity from simple, readily available starting materials.[7] Chelation assistance from a nearby alcohol group can be leveraged to overcome steric hindrance and improve catalytic turnover, allowing for the use of practical catalyst loadings.[6][7] This methodology has been successfully applied to the synthesis of benzoxaboroles with varying ring sizes, a feat that is often challenging with other methods.[6][7]

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has revolutionized the synthesis of organoboron compounds, and its application to benzoxaborole synthesis is no exception.[8][9][10] This powerful technique allows for the direct conversion of a C-H bond into a C-B bond, offering a highly atom-economical route to aryl boronate esters, which are precursors to benzoxaboroles. The regioselectivity of the borylation is typically governed by steric factors, favoring the less hindered positions.[9] However, the use of directing groups can override this inherent selectivity, enabling the borylation of specific C-H bonds.[11] This method is particularly valuable for the late-stage functionalization of complex molecules.

Mechanism: Iridium-Catalyzed C-H Borylation

G cluster_catalyst Catalytic Cycle cluster_reactants Reactants cluster_products Products ir_catalyst [Ir(I)] Catalyst oxidative_addition_b Oxidative Addition of B₂pin₂ ir_catalyst->oxidative_addition_b oxidative_addition_ch Oxidative Addition of C-H Bond oxidative_addition_b->oxidative_addition_ch reductive_elimination_b Reductive Elimination oxidative_addition_ch->reductive_elimination_b reductive_elimination_b->ir_catalyst Regeneration aryl_boronate Aryl Boronate Ester reductive_elimination_b->aryl_boronate hbpin HBpin reductive_elimination_b->hbpin arene Arene Substrate arene->oxidative_addition_ch b2pin2 B₂pin₂ b2pin2->oxidative_addition_b

Caption: Simplified catalytic cycle for iridium-catalyzed C-H borylation.

Synthesis from Arylboronic Acids

Arylboronic acids are versatile starting materials for the synthesis of benzoxaboroles. Several distinct approaches have been developed that leverage the reactivity of these compounds.

  • Ortho-Oxalkylation with Aldehydes/Ketones: A straightforward and metal-free method involves the reaction of arylboronic acids with aldehydes or ketones in the presence of a Brønsted acid.[12][13] This reaction proceeds via an ortho-oxalkylation, followed by cyclization to afford the benzoxaborole. The method is notable for its simplicity, broad substrate scope, and avoidance of transition metal catalysts.[12][13]

  • Organocatalytic Enantioselective Synthesis: For the synthesis of chiral 3-substituted benzoxaboroles, an elegant organocatalytic approach has been developed.[2][14] This method utilizes a Wittig/oxa-Michael reaction cascade starting from an α-formyl boronic acid. The key step is an asymmetric oxa-Michael addition catalyzed by a cinchona alkaloid-based chiral amino-squaramide catalyst, which proceeds with good to excellent enantioselectivity.[2][14]

  • Condensation with Amines: 3-Aminobenzoxaboroles can be conveniently synthesized by the direct condensation of 2-formylphenylboronic acid with a corresponding amine.[1] This reaction is often high-yielding and proceeds under mild conditions.

Comparative Performance of Synthetic Routes

Synthetic RouteKey AdvantagesKey LimitationsTypical YieldsFunctional Group Tolerance
Palladium-Catalyzed Miyaura Borylation Mild conditions, good yields, one-pot procedure, good functional group tolerance.[4][5]Requires pre-functionalized starting materials (o-bromobenzyl alcohols).Good to excellent (61-95%).[4]Good.[4][5]
Rhodium-Catalyzed [2+2+2] Cycloaddition Modular, rapid generation of complexity, access to sterically hindered and ring-expanded systems.[6][7]May require specialized starting materials (diynes, alkyne-boron reagents).Good to excellent.[6]Good.[7]
Iridium-Catalyzed C-H Borylation High atom economy, direct functionalization of C-H bonds, suitable for late-stage functionalization.[8][10]Regioselectivity can be an issue without directing groups, catalyst can be expensive.Variable, depends on substrate.Generally good.
Ortho-Oxalkylation of Arylboronic Acids Metal-free, simple procedure, broad substrate scope.[12][13]May require strong acid catalysts.Moderate to excellent.[12]Good.[12]
Organocatalytic Enantioselective Synthesis Access to chiral benzoxaboroles with high enantioselectivity.[2][14]Limited to 3-substituted benzoxaboroles, requires specific starting materials.Good.[14]Good.[2]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Miyaura Borylation of an o-Bromobenzyl Alcohol

This protocol is adapted from the work of Zhu et al.[4]

Materials:

  • o-Bromobenzyl alcohol derivative (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (10 mol%)

  • KOAc (3.0 equiv)

  • DMSO (solvent)

  • Nitrogen atmosphere

Procedure:

  • To a dried Schlenk tube under a nitrogen atmosphere, add the o-bromobenzyl alcohol derivative, B₂pin₂, Pd(PPh₃)₂Cl₂, and KOAc.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90 °C and stir for the appropriate time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted benzoxaborole.

Representative Protocol for the Synthesis of 3-Aminobenzoxaboroles from 2-Formylphenylboronic Acid

This protocol is based on the work of Adamczyk-Woźniak et al.[1]

Materials:

  • (2-Formylphenyl)boronic acid (1.0 equiv)

  • Corresponding amine (1.0 equiv)

  • Diethyl ether (solvent)

Procedure:

  • Dissolve (2-formylphenyl)boronic acid in diethyl ether in a flask at room temperature with stirring.

  • Add the corresponding amine to the solution. A precipitate may form immediately.

  • Stir the reaction mixture at room temperature for a specified time.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the 3-aminobenzoxaborole product.

Conclusion and Future Outlook

The field of benzoxaborole synthesis has matured significantly, offering a diverse toolbox for chemists to access a wide range of substituted analogs. Palladium-catalyzed cross-coupling reactions and methods starting from arylboronic acids provide reliable and high-yielding routes to many derivatives. For more complex targets, rhodium-catalyzed cycloadditions and iridium-catalyzed C-H borylation offer powerful, albeit more specialized, alternatives. The development of enantioselective methods is a particularly exciting area, opening the door to chiral benzoxaborole-based therapeutics.

As our understanding of the biological roles of benzoxaboroles continues to expand, the demand for novel and efficient synthetic methodologies will undoubtedly grow. Future efforts will likely focus on developing more sustainable and scalable processes, expanding the scope of late-stage functionalization techniques, and creating new strategies for accessing previously unattainable chemical space. These advancements will be crucial in fueling the discovery of the next generation of benzoxaborole-based drugs.

References

  • Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition. ACS Catalysis.[6]

  • Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition. National Institutes of Health.[7]

  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science (RSC Publishing).[14]

  • Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters - ACS Publications.[12]

  • One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols. Royal Society of Chemistry.[4]

  • Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters - ACS Publications.[13]

  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science (RSC Publishing) DOI:10.1039/C6SC04522G - The Royal Society of Chemistry.[2]

  • One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols. Organic & Biomolecular Chemistry (RSC Publishing).[5]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. National Institutes of Health.[1]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar.[15]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate.[16]

  • Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. ScienceDirect.[17]

  • Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. PMC.[18]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. National Institutes of Health.[19]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews - ACS Publications.[3]

  • IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.[8]

  • Iridium-catalyzed, substrate-directed C-H borylation reactions of benzylic amines. PubMed.[11]

  • 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry - ACS Publications.[20]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC - NIH.[9]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org.[21]

  • C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers (RSC Publishing).[10]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC - PubMed Central.[22]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT.[23]

  • Benzoxaboroles: Old compounds with new applicatios. ResearchGate.[24]

  • Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate.[25]

  • Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. Green Chemistry (RSC Publishing).[26]

  • Synthesis of novel benzoxaborole-containing phenylalanine analogues. R Discovery.[27]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH.[28]

  • Synthesis of Benzyl Alcohol Building Blocks Bearing. Amanote Research.[29]

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Validation

A Comparative Guide to the Reactivity of 2-Fluoro-6-formylphenylboronic Acid and Its Positional Isomers

For professionals in synthetic chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Substituted phenylboronic acids are ma...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Substituted phenylboronic acids are mainstays in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 2-fluoro-6-formylphenylboronic acid and its isomers, offering insights grounded in mechanistic principles and supported by experimental observations to aid in the rational selection of these versatile reagents.

Introduction: The Intricacies of Ortho-Substitution

Phenylboronic acids bearing substituents at the ortho positions present unique reactivity profiles compared to their meta and para counterparts. The proximity of these groups to the boronic acid moiety can induce a complex interplay of steric and electronic effects, as well as potential intramolecular interactions that are absent in other isomers.[1] In the case of fluoro- and formyl-substituted phenylboronic acids, these effects are particularly pronounced.

2-Fluoro-6-formylphenylboronic acid is a bifunctional reagent with significant potential in the synthesis of complex molecules.[2] The aldehyde group provides a handle for a wide range of transformations, while the boronic acid is a key participant in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[2] Understanding the influence of the relative positions of the fluoro and formyl groups is paramount for predicting and controlling reactivity.

The Decisive Factors Governing Reactivity

The reactivity of a phenylboronic acid in a reaction such as the Suzuki-Miyaura coupling is primarily governed by three factors: the Lewis acidity of the boron center, the steric hindrance around the boronic acid, and the stability of the carbon-boron bond towards side reactions like protodeboronation.

Lewis Acidity and Electronic Effects

The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting and is facilitated by the activation of the boronic acid by a base. The ease of this activation is related to the Lewis acidity of the boron atom. Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boronic acid, which can enhance the rate of transmetalation.[3]

Both the fluorine atom and the formyl group are electron-withdrawing. The formyl group, in particular, has a strong resonance effect that significantly decreases the electron density at the boron center, thereby increasing its acidity.[4] The fluorine atom primarily exerts a strong inductive effect. The position of these substituents determines their overall electronic influence.

A key quantitative measure of Lewis acidity is the pKa value of the boronic acid. A lower pKa indicates a stronger acid. Studies on isomeric fluoro-2-formylphenylboronic acids have shown a significant increase in acidity compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86).[4]

IsomerReported pKa
3-Fluoro-2-formylphenylboronic acid6.83
4-Fluoro-2-formylphenylboronic acid6.35
5-Fluoro-2-formylphenylboronic acid6.13
6-Fluoro-2-formylphenylboronic acid7.03
5-Trifluoromethyl-2-formylphenylboronic acid5.67
(Data compiled from various sources for comparison)[4][5]

The data clearly indicates that the position of the fluorine substituent has a marked impact on the acidity. The generally lower pKa values for the 4- and 5-fluoro isomers suggest a stronger electronic pull from the substituents, which would be expected to enhance reactivity in the transmetalation step. The higher pKa of the 6-fluoro isomer (the target of this guide) compared to the 3-, 4-, and 5-fluoro isomers is noteworthy and will be discussed further.

Steric Hindrance

Steric hindrance from ortho-substituents can significantly impede the approach of the palladium complex to the boron center, thereby slowing down the transmetalation step.[1][6] This is often the dominant factor in the reactivity of ortho-substituted isomers, frequently leading to lower reaction rates and yields compared to meta and para isomers.[6][7]

For 2-fluoro-6-formylphenylboronic acid, the presence of two ortho-substituents creates a highly crowded environment around the boronic acid group. This steric congestion is expected to be a major determinant of its reactivity, likely making it less reactive than its isomers with only one ortho-substituent (e.g., 3-, 4-, and 5-fluoro-2-formylphenylboronic acid).

Tautomeric Equilibrium: A Unique Feature of 2-Formylphenylboronic Acids

A fascinating aspect of 2-formylphenylboronic acids is their ability to exist in a tautomeric equilibrium with a cyclic benzoxaborole form.[5][8][9] This equilibrium is influenced by the solvent and the presence of other substituents on the aromatic ring.[5]

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

The formation of the cyclic tautomer effectively masks the boronic acid functionality, which can influence its reactivity in cross-coupling reactions. The stability of this cyclic form is dependent on the substitution pattern. This phenomenon is also linked to the biological activity of these compounds, particularly their antifungal properties.[4][5][10]

Protodeboronation: A Prevalent Side Reaction

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki-Miyaura couplings, especially under basic conditions and at elevated temperatures.[11][12] The presence of an ortho-fluoro substituent is known to accelerate this process, leading to reduced yields of the desired cross-coupled product.[13] Therefore, 2-fluoro-6-formylphenylboronic acid and its 3-fluoro isomer are expected to be more susceptible to protodeboronation than the 4- and 5-fluoro isomers.

Comparative Reactivity Profile

Based on the principles outlined above, we can construct a comparative reactivity profile for 2-fluoro-6-formylphenylboronic acid and its isomers.

IsomerKey Structural FeaturesPredicted Reactivity in Suzuki CouplingRationale
2-Fluoro-6-formylphenylboronic acid Two ortho-substituentsLow Severe steric hindrance from two ortho groups. Increased susceptibility to protodeboronation due to the ortho-fluoro group.
3-Fluoro-2-formylphenylboronic acid One ortho-formyl, one meta-fluoroModerate Steric hindrance from the ortho-formyl group. Susceptible to protodeboronation due to the ortho-fluoro group.
4-Fluoro-2-formylphenylboronic acid One ortho-formyl, one para-fluoroModerate to High Steric hindrance from the ortho-formyl group. Strong electron-withdrawing effect from the para-fluoro group enhances Lewis acidity.
5-Fluoro-2-formylphenylboronic acid One ortho-formyl, one meta-fluoroModerate to High Steric hindrance from the ortho-formyl group. Strong inductive effect from the meta-fluoro group increases Lewis acidity.

Reactivity Prediction Workflow

G A Isomer Structure B Electronic Effects (pKa) A->B Substituent Position C Steric Hindrance A->C Ortho-groups D Tautomerism A->D Ortho-formyl E Protodeboronation Risk A->E Ortho-fluoro F Predicted Reactivity B->F C->F D->F E->F

Caption: Factors influencing the predicted reactivity of isomers.

Experimental Protocols and Considerations

Standardized Suzuki-Miyaura Coupling Protocol

Objective: To compare the reactivity of 2-fluoro-6-formylphenylboronic acid and its positional isomers by measuring the yield of the cross-coupled product with a standard aryl halide.

Materials:

  • 2-Fluoro-6-formylphenylboronic acid

  • 3-Fluoro-2-formylphenylboronic acid

  • 4-Fluoro-2-formylphenylboronic acid

  • 5-Fluoro-2-formylphenylboronic acid

  • 4-Bromoanisole (Aryl halide coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • SPhos (Ligand)

  • Potassium phosphate (K₃PO₄) (Base)

  • Toluene (Solvent)

  • Water (Co-solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a series of identical reaction vials, add 4-bromoanisole (1.0 mmol), the respective boronic acid isomer (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol) to each vial.

  • Add the internal standard (0.5 mmol) to each vial.

  • Degas a mixture of toluene and water (4:1, 5 mL) by bubbling with argon for 20 minutes.

  • Add the degassed solvent mixture to each vial under an argon atmosphere.

  • Seal the vials and place them in a preheated oil bath at 100 °C.

  • Take aliquots from each reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the aliquots with water and extract with ethyl acetate.

  • Analyze the organic extracts by Gas Chromatography (GC) to determine the yield of the product, 4-methoxy-2'-fluoro-6'-formylbiphenyl (and its isomers), relative to the internal standard.

Experimental Workflow Diagram

workflow start Start prep Prepare Reaction Vials (Reagents + Isomers) start->prep add_base Add K3PO4 prep->add_base add_solvent Add Degassed Toluene/Water add_base->add_solvent react Heat at 100°C add_solvent->react sampling Take Aliquots at Time Intervals react->sampling sampling->react Continue reaction quench Quench and Extract sampling->quench analysis GC Analysis quench->analysis end End analysis->end

Caption: Standardized workflow for comparative reactivity studies.

Conclusion and Recommendations

The reactivity of 2-fluoro-6-formylphenylboronic acid and its isomers is a complex function of electronic effects, steric hindrance, and unique tautomeric equilibria.

  • 2-Fluoro-6-formylphenylboronic acid is predicted to be the least reactive isomer due to significant steric hindrance from two ortho substituents and a heightened risk of protodeboronation. Its use may require more forcing reaction conditions, highly active catalyst systems, or specialized synthetic strategies to achieve acceptable yields.

  • The 4- and 5-fluoro-2-formylphenylboronic acid isomers are likely to be the most reactive among the group. Their strong electron-withdrawing character enhances the Lewis acidity of the boron center, while the steric hindrance is less severe than in the di-ortho-substituted isomer.

  • The 3-fluoro-2-formylphenylboronic acid isomer represents an intermediate case.

For researchers and drug development professionals, this guide underscores the importance of considering the subtle yet profound effects of substituent positioning. When selecting a reagent for a specific synthetic transformation, a careful analysis of these factors can prevent costly trial-and-error experimentation and lead to more efficient and robust synthetic routes. The proposed standardized experimental protocol provides a framework for obtaining direct comparative data to validate these predictions and inform rational reagent selection.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).
  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Semantic Scholar. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
  • BenchChem. (n.d.). 4-(4-Formylphenyl)phenylboronic Acid | High-Purity RUO.
  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids.
  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.
  • ResearchGate. (n.d.). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • CORE. (n.d.). Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid.
  • National Institutes of Health. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines.
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids.
  • BenchChem. (n.d.). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.
  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
  • MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
  • Semantic Scholar. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF.
  • ResearchGate. (n.d.). Cu‐promoted C−O cross‐coupling of aryl boronic acids with phenol derivatives..

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Comparative

A Researcher's Guide to Stability: Phenylboronic Acids vs. Their Boronate Esters

For professionals in organic synthesis and drug development, phenylboronic acids are indispensable tools. Their utility in Suzuki-Miyaura cross-coupling reactions and as reversible covalent inhibitors in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in organic synthesis and drug development, phenylboronic acids are indispensable tools. Their utility in Suzuki-Miyaura cross-coupling reactions and as reversible covalent inhibitors in medicinal chemistry is well-documented[1]. However, the intrinsic instability of the boronic acid moiety presents a significant challenge, complicating storage, handling, and application, particularly in biological systems[2]. This guide provides an in-depth comparison of the stability of phenylboronic acids against their boronate ester derivatives, offering field-proven insights and experimental frameworks to help researchers make informed decisions.

The Achilles' Heel: Understanding Phenylboronic Acid Instability

The reactivity that makes phenylboronic acids so useful is also the source of their instability. The boron atom is sp²-hybridized, possessing a vacant p-orbital that renders it electrophilic and susceptible to nucleophilic attack[3]. This electronic configuration is the primary driver behind its main degradation pathways.

1. Oxidative Degradation: Perhaps the most significant challenge, especially in biological contexts, is oxidative instability. At physiological pH, phenylboronic acids can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide, at a rate comparable to that of thiols[4][5]. This process, often termed deboronation, cleaves the carbon-boron bond to yield the corresponding phenol as the primary degradation product[6][7]. This is not merely a loss of starting material; it introduces an impurity that can be difficult to separate and may have its own unintended biological activity.

2. Trimerization to Boroxines: In the solid state or in non-aqueous solutions, phenylboronic acids can undergo reversible self-condensation, losing three molecules of water to form a cyclic trimer known as a boroxine. While this is a dehydration process and not true degradation, it can complicate reaction stoichiometry and characterization if not properly accounted for.

3. Protodeboronation: Under certain conditions, particularly in the presence of acid or base, the carbon-boron bond can be cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This hydrolytic pathway further limits the viable conditions for their use and storage[8].

The Solution: Protection and Enhanced Stability Through Boronate Esters

The most effective strategy to mitigate the instability of phenylboronic acids is to protect the vacant p-orbital on the boron atom. This is achieved through a condensation reaction with a diol to form a cyclic boronate ester[3]. This esterification changes the hybridization and coordination of the boron center, drastically reducing its susceptibility to oxidation and other degradation pathways.

However, not all boronate esters are created equal. The choice of the diol is a critical experimental decision that dictates the stability and reactivity of the resulting ester.

  • Pinacol Esters: These are among the most common boronate esters used in synthesis. While they offer a significant stability enhancement over the free acid, they can still be prone to hydrolysis, especially under acidic or basic aqueous conditions[9].

  • Pinanediol Esters: Boronic esters derived from pinanediol are known to be among the most hydrolytically stable, making them excellent choices for applications requiring high robustness[9].

  • N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates represent a paradigm shift in handling challenging boronic acids. These compounds are exceptionally stable crystalline solids, often remaining unchanged for months when exposed to air on the benchtop[2]. Their key feature is a slow-release mechanism: they are stable under anhydrous cross-coupling conditions but can be readily hydrolyzed back to the free boronic acid using specific aqueous basic conditions (e.g., NaOH), often just before use[2][10].

  • Sterically Shielded Esters: Recent research has shown that creating boronate esters with bulky diols that sterically hinder the boron center can lead to unprecedented stability, even in the presence of water under neutral conditions[11][12][13].

The equilibrium between the unstable free acid and the protected ester form is the cornerstone of their enhanced utility.

G cluster_0 Chemical Equilibrium & Degradation PBA Phenylboronic Acid (PhB(OH)₂) Instability: High Ester Boronate Ester (Protected Form) Instability: Low PBA->Ester Esterification (+ Diol, -H₂O) Phenol Phenol (Oxidative Degradation Product) PBA->Phenol Oxidation (ROS) Irreversible Ester->PBA Hydrolysis (+H₂O) Diol Diol (e.g., Pinacol)

Figure 1: Phenylboronic acid equilibrium and degradation pathway.
Quantitative Stability Comparison

To provide a clearer picture, the following table summarizes the relative stability of phenylboronic acid and two common ester derivatives under typical laboratory conditions.

FeaturePhenylboronic Acid (Free Acid)Phenylboronic Acid Pinacol EsterPhenylboronic Acid MIDA Ester
Physical Form White to yellow powder[3]Typically a solid or oilCrystalline, air-stable solid[2]
Primary Degradation Pathway Oxidation, Protodeboronation[4][5][8]Hydrolysis[9]Slow hydrolysis under specific basic conditions[10]
Solid-State Air Stability Moderate; prone to slow oxidation and boroxine formation.Good; generally stable for months if protected from moisture.Excellent; reported stable for >60 days on the benchtop in air[2].
Aqueous Stability (pH 7) Poor; susceptible to oxidation by dissolved O₂ or other oxidants.Moderate; equilibrium favors hydrolysis over time.Very High; hydrolysis is extremely slow without specific base catalysis.
Key Application Insight Use immediately after synthesis or purification.A good balance for synthesis, but purification can be challenging.Ideal for storing and using unstable boronic acids in synthesis[2].

Experimental Protocol: Comparative Stability Assessment via Stress Testing

This protocol provides a robust, self-validating framework for quantifying the degradation of a phenylboronic acid versus its boronate ester. The causality behind using an HPLC-based method is its ability to physically separate the parent compound from its degradation products, allowing for accurate quantification of each over time.

Objective: To quantify and compare the rate of degradation of phenylboronic acid and its corresponding boronate ester under oxidative stress.

Materials & Equipment:

  • Phenylboronic acid and its boronate ester derivative (e.g., pinacol ester).

  • Acetonitrile (HPLC grade), Water (HPLC grade).

  • Phosphate buffer (pH 7.4).

  • Hydrogen peroxide (H₂O₂), 30% solution.

  • HPLC or UPLC system with a PDA/UV detector and a C18 column[8][14][15].

  • Analytical balance, volumetric flasks, pipettes.

G A 1. Prepare Stock Solutions (Acid & Ester in ACN) B 2. Initiate Stress Condition Add stock to buffered H₂O₂ solution (pH 7.4) A->B C 3. Time-Point Sampling (t = 0, 1, 4, 8, 24h) B->C Incubate at RT D 4. Sample Analysis Inject aliquot into HPLC-PDA system C->D E 5. Data Quantification Integrate peak area of parent compound D->E F 6. Plot & Analyze (% Remaining vs. Time) E->F

Figure 2: Workflow for the comparative stability experiment.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve phenylboronic acid and its boronate ester in acetonitrile to create concentrated stock solutions (e.g., 10 mg/mL).

    • Rationale: Acetonitrile is used as it is a polar aprotic solvent that is miscible with the aqueous buffer and generally does not promote hydrolysis during preparation.

  • Development of a Stability-Indicating HPLC Method:

    • Before starting the study, develop an HPLC method (e.g., a gradient of water and acetonitrile on a C18 column) that clearly separates the peak of the parent boronic acid/ester from its expected phenol degradant and any other impurities.

    • Rationale: A self-validating protocol requires proof that you are measuring only the compound of interest. Co-elution with a degradant would invalidate the results.

  • Initiation of Stress Study:

    • For each compound (acid and ester), prepare a reaction vessel containing phosphate buffer (pH 7.4) and hydrogen peroxide (final concentration ~3 mM). Also prepare a control vessel with only the buffer.

    • To initiate the experiment (t=0), spike the reaction and control vessels with the stock solution to a final concentration of ~0.1 mg/mL.

    • Rationale: Physiological pH (7.4) and H₂O₂ are used to simulate the oxidative stress conditions found in biological systems[4][5]. The control validates that degradation is caused by the oxidant and not just the aqueous buffer.

  • Time-Point Analysis:

    • Immediately after spiking (t=0), withdraw an aliquot from each vessel and inject it into the HPLC system.

    • Continue to withdraw and inject aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Rationale: Time-course analysis is essential to determine the kinetics of degradation, not just the endpoint.

  • Data Analysis:

    • For each time point, integrate the peak area of the parent compound.

    • Calculate the percentage of the compound remaining relative to the area at t=0.

    • Plot the percentage of the parent compound remaining versus time for both the acid and the ester. This will visually and quantitatively demonstrate the superior stability of the boronate ester.

Conclusion and Recommendations

The experimental evidence is clear: while phenylboronic acids are powerful chemical motifs, their inherent instability is a critical liability. The formation of boronate esters is a robust and versatile strategy to protect the boronic acid, significantly enhancing its stability in both solid and solution forms.

For researchers in organic synthesis , MIDA boronates offer an unparalleled combination of benchtop stability and controlled, late-stage release, solving many of the challenges associated with handling unstable intermediates[2].

For drug development professionals , the choice of a protecting diol is paramount. Highly stable esters, such as those from pinanediol or sterically hindered diols, can be used to create more stable drug candidates, potentially improving shelf-life and pharmacokinetic properties. Conversely, esters designed to hydrolyze under specific biological conditions (e.g., acidic tumor microenvironments) can be engineered as prodrugs[9].

Ultimately, understanding the fundamental trade-offs between the reactivity of free boronic acids and the stability of their ester derivatives is essential for leveraging the full potential of this important class of molecules.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). Available at: [Link]

  • Gomes, P. S. T., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

  • Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Mastalerz, M. (2023). A Water-Stable Boronate Ester Cage. ChemRxiv. Available at: [Link]

  • Mastalerz, M., et al. (2023). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]

  • Klíma, J., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(11), 2061-2070. Available at: [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]

  • Roy, B., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 33(13), 4956–4976. Available at: [Link]

  • Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]

  • Graham, T. H., et al. Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. FASEB. Available at: [Link]

  • A Water-Stable Boronate Ester Cage. PubMed Central - NIH. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]

  • Klíma, J., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. Available at: [Link]

  • Phenol Family Degradation Pathway Map. Eawag-BBD. Available at: [Link]

  • Li, H., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115–2139. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Li, Z., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(12), 1007–1013. Available at: [Link]

  • Plausible reaction mechanism for oxidation of phenyl boronic acid under... ResearchGate. Available at: [Link]

  • Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(7), 3746–3752. Available at: [Link]

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Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoxaboroles in Antimicrobial Drug Discovery

In the landscape of modern medicinal chemistry, the benzoxaborole scaffold has emerged as a clinically significant platform for developing novel therapeutic agents.[1] With two derivatives, tavaborole (antifungal) and cr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzoxaborole scaffold has emerged as a clinically significant platform for developing novel therapeutic agents.[1] With two derivatives, tavaborole (antifungal) and crisaborole (anti-inflammatory), already in clinical use, the versatility of this boron-heterocyclic moiety is well-established.[1] A key strategy in optimizing the biological activity of these compounds has been the strategic incorporation of fluorine. This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated benzoxaboroles, grounded in experimental data and mechanistic insights, to inform researchers and drug development professionals.

The Rationale for Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a widely employed tactic in medicinal chemistry to enhance its pharmacological profile.[2][3] Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[4][5]

Key benefits of fluorination include:

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups.[6][7] This can influence a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions.[8]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[7][8] Introducing fluorine at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life and bioavailability.[8]

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bond interactions with protein targets.[5] It can also influence molecular conformation to better fit a binding pocket, leading to enhanced potency.[4][6]

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its target.[8]

These strategic advantages provide a compelling reason to explore fluorinated analogs in drug discovery programs, including those centered on the benzoxaborole scaffold.

The Benzoxaborole Mechanism of Action: Targeting Leucyl-tRNA Synthetase (LeuRS)

The primary antimicrobial target for many benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[9][10] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu). This enzyme possesses a crucial editing or "proofreading" domain (CP1) to ensure fidelity by removing incorrectly charged amino acids.[10][11]

Benzoxaboroles exploit this editing site. The Lewis acidic boron atom of the benzoxaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) on tRNALeu, effectively trapping the tRNA in the editing site.[11][12][13] This prevents the release of the tRNA, halting protein synthesis and leading to a bacteriostatic or fungistatic effect.[9][11]

LeuRS_Inhibition cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Site EditingSite CP1 Editing Domain Adduct Covalent Adduct (Benzoxaborole-tRNA) EditingSite->Adduct Forms Adduct with tRNA tRNA tRNA_Leu (Terminal Adenosine) tRNA->EditingSite Binds Benzoxaborole Benzoxaborole (e.g., Tavaborole) Benzoxaborole->EditingSite Enters Site Inhibition Protein Synthesis Inhibition Adduct->Inhibition Leads to

Figure 1: Mechanism of LeuRS inhibition by benzoxaboroles.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzoxaboroles

The impact of fluorination is best illustrated through direct comparison of fluorinated compounds with their non-fluorinated parent structures.

Case Study 1: Tavaborole (AN2690) - Antifungal Activity

Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, AN2690) is an FDA-approved topical antifungal agent for onychomycosis.[9][14] Its efficacy is significantly influenced by the presence of the fluorine atom at the 5-position. Studies directly comparing tavaborole to its non-fluorinated analog, AN2679, demonstrate the clear superiority of the fluorinated compound.

One study found that for 3-amino derivatives of benzoxaboroles, the presence of a fluorine substituent at the position para to the boron atom consistently resulted in lower Minimum Inhibitory Concentration (MIC) values (higher activity) against Candida albicans.[15] For instance, the MIC values for 3-amino analogues of tavaborole ranged from approximately 31 to 62 µg/mL, while the non-fluorinated counterparts had MICs from 62 to 125 µg/mL.[15] Another review highlights that unsubstituted benzoxaborole has only slightly lower biological activity than the 5-fluoro-substituted version (AN2690), but the fluorinated version remains the superior example of antifungal action.[9][16]

The enhanced activity of tavaborole is attributed to the electron-withdrawing effect of the fluorine atom. This effect increases the Lewis acidity of the boron atom, making it more electrophilic and enhancing its ability to form the stable covalent adduct with the tRNA in the LeuRS editing site.[9] Furthermore, the position of the fluorine is critical; a study comparing all three positional isomers of fluorobenzoxaborole confirmed that the 5-fluoro isomer (tavaborole) possessed the most potent antifungal activity.[17]

Case Study 2: GSK2251052 (AN3365) - Antibacterial Activity

GSK2251052 is a novel benzoxaborole developed for treating infections caused by Gram-negative bacteria.[18][19] Like tavaborole, it targets LeuRS.[18][20] While direct published comparisons of GSK2251052 with a non-fluorinated parent are less common in the primary literature, its development as a potent antibacterial agent highlights the success of the benzoxaborole class in this therapeutic area. It has demonstrated robust activity against multi-drug resistant Gram-negative bacteria with no cross-resistance to existing antibiotic classes.[19][20]

The broad-spectrum activity of GSK2251052 against challenging pathogens underscores the potential of the benzoxaborole scaffold. Its efficacy against anaerobic organisms has also been documented, with MIC50/MIC90 values for 916 clinical isolates being 2 and 4 µg/ml, respectively.[18][21]

CompoundFluorination StatusPrimary Target Organism(s)Representative MIC (µg/mL)OrganismReference(s)
Tavaborole (AN2690) 5-FluoroFungi31-62 (for 3-amino derivatives)Candida albicans[15]
AN2679 Analogues Non-fluorinatedFungi62-125 (for 3-amino derivatives)Candida albicans[15]
GSK2251052 (AN3365) Fluorinated (structure proprietary)Gram-negative & Anaerobic BacteriaMIC90: 4Bacteroides fragilis[18]
GSK2251052 (AN3365) Fluorinated (structure proprietary)Gram-negative & Anaerobic BacteriaMIC90: 8Bacteroides thetaiotaomicron[18]

Table 1: Comparative biological activity of fluorinated vs. non-fluorinated benzoxaboroles. Note: GSK2251052 is known to be a fluorinated benzoxaborole, though its exact structure and direct non-fluorinated comparisons are less available in public literature.

Experimental Protocols

To provide a framework for comparative analysis, the following are detailed methodologies for key experiments.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzoxaborole compound required to inhibit the visible growth of a fungal strain.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzoxaboroles)

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Inoculum Preparation: a. Subculture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Suspend several colonies in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). d. Prepare the final inoculum by making a 1:1000 dilution of this suspension in RPMI-1640 medium to yield 1-5 x 103 CFU/mL.

  • Compound Dilution: a. Prepare a stock solution of each benzoxaborole in DMSO (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL. c. Include a growth control well (inoculum, no compound) and a sterility control well (medium only).

  • Inoculation: a. Add 100 µL of the final fungal inoculum to each well containing the diluted compounds. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: a. Read the plate visually or with a microplate reader at 530 nm. b. The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

MIC_Workflow start Start: Fungal Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate dilution Serially Dilute Compounds in 96-Well Plate dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read Read Plate (Visually or Spectrophotometer) incubate->read end Determine MIC read->end

Figure 2: Workflow for MIC determination.

Conclusion

The strategic incorporation of fluorine into the benzoxaborole scaffold is a validated and highly effective approach for enhancing biological activity. As demonstrated by the clinical success of the 5-fluoro-substituted tavaborole, fluorination can significantly improve antifungal potency compared to non-fluorinated analogs.[9][15] This enhancement is primarily driven by the electron-withdrawing properties of fluorine, which increase the Lewis acidity of the boron atom, thereby facilitating the covalent trapping of tRNALeu in the editing site of the target enzyme, LeuRS.[9] For researchers in the field, the synthesis and evaluation of fluorinated benzoxaboroles represent a promising avenue for the discovery of new and potent antimicrobial agents to address the growing challenge of infectious diseases.

References

  • Dzierbicka, K., & Inkielewicz-Stepniak, I. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5357-5401. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Pal, M., & de la Torre, B. G. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2277-2285. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Taylor, R. E. (2013). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 5(7), 733-735. [Link]

  • Sonoiki, E., Nsengimana, J., Ally, A., Jackson, K. E., Tawa, G. J., Laleu, B., Van der-Plaat, S., Rock, F. L., Plattner, J. J., & Fidock, D. A. (2017). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 61(3), e02180-16. [Link]

  • Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. [Link]

  • St. Onge, R. P., & Collins, S. R. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2277-2285. [Link]

  • Sadowski, K., & Spólnik, G. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 15(4), 1033-1047. [Link]

  • N'gompé-kome, C., & Pal, M. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2277-2285. [Link]

  • Goldstein, E. J., Citron, D. M., Merriam, C. V., & Tyrrell, K. L. (2013). Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. Antimicrobial Agents and Chemotherapy, 57(5), 2401-2404. [Link]

  • Sadowski, K., & Spólnik, G. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 15(4), 1033-1047. [Link]

  • Pal, M., & de la Torre, B. G. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase. OSTI.GOV. [Link]

  • Sadowski, K., & Spólnik, G. (2024). (a) Examples of biologically active benzoxaboroles already introduced... ResearchGate. [Link]

  • Adamczyk-Woźniak, A., Błaziak, K., Drapała, A., Sporzyński, A., & Woźniak, K. (2015). The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic & Medicinal Chemistry, 23(13), 3355-3362. [Link]

  • Rolando, B., Locuson, C. W., & Botta, M. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(7), 545-558. [Link]

  • Drapała, A., Błaziak, K., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 23(10), 2442. [Link]

  • O'Dwyer, K. M., Phelan, J., & Smyth, D. S. (2015). Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy, 59(8), 4661-4667. [Link]

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Comparative

A Comparative Study of Lewis Acidity in Substituted Phenylboronic Acids: A Guide for Researchers and Drug Developers

In the landscape of modern chemistry, the nuanced modulation of molecular properties is paramount for innovation, particularly in the realms of catalysis and medicinal chemistry. Phenylboronic acids, with their versatile...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry, the nuanced modulation of molecular properties is paramount for innovation, particularly in the realms of catalysis and medicinal chemistry. Phenylboronic acids, with their versatile reactivity and unique electronic characteristics, stand out as a class of compounds where subtle structural modifications can elicit profound functional changes. At the heart of their chemical behavior lies their Lewis acidity—a property governed by the electron deficiency of the boron center. This guide provides a comprehensive comparative analysis of Lewis acidity among a series of substituted phenylboronic acids, offering field-proven insights and detailed experimental methodologies for the discerning researcher.

The Essence of Lewis Acidity in Phenylboronic Acids

Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom. The boron atom, being sp² hybridized, possesses a vacant p-orbital, rendering the molecule a Lewis acid—an electron pair acceptor.[1][2] In aqueous solution, this Lewis acidity is manifested through the acceptance of a hydroxide ion to form a tetrahedral boronate species.[3][4] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity, and it is quantified by the acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid.

The electronic nature of the substituents on the phenyl ring plays a pivotal role in modulating the electron density at the boron center, thereby influencing the Lewis acidity. Electron-withdrawing groups (EWGs) decrease the electron density on the boron atom, making it more electrophilic and thus a stronger Lewis acid (lower pKa). Conversely, electron-donating groups (EDGs) increase the electron density on the boron atom, reducing its electrophilicity and rendering it a weaker Lewis acid (higher pKa).[5][6]

Visualizing the Equilibrium: From Trigonal to Tetrahedral

The fundamental equilibrium that defines the Lewis acidity of phenylboronic acids in an aqueous medium is the transition of the boron center from a trigonal planar geometry to a tetrahedral boronate complex upon reaction with water.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Standardized ~0.1 M NaOH prep2 Prepare Boronic Acid Solution (known conc.) prep3 Calibrate pH Meter titrate1 Add NaOH in Increments prep3->titrate1 titrate2 Record pH and Volume titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Find Half-Equivalence Point analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectroscopic Titration: A Highly Sensitive Approach

This method is particularly useful for compounds with low solubility or when only small amounts of sample are available. [7][8]It relies on the change in the UV-Vis absorbance spectrum of the boronic acid as it is converted to its conjugate base upon changing the pH of the solution. [9][10] Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the boronic acid. Maintain a constant ionic strength across all buffer solutions.

    • Prepare a concentrated stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO or methanol).

  • Measurement Procedure:

    • In a series of cuvettes or a 96-well plate, add a fixed volume of each buffer solution.

    • Add a small, constant aliquot of the boronic acid stock solution to each buffer, ensuring the final concentration is the same in all samples.

    • Record the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each sample.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance changes most significantly as a function of pH.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response curve) to determine the pKa, which corresponds to the pH at the inflection point of the curve.

The Impact of Ortho-Substituents: A Departure from Predictability

While the electronic effects of meta- and para-substituents on Lewis acidity are well-described by the Hammett relationship, ortho-substituents introduce additional complexities. [5][11]Steric hindrance from a bulky ortho-substituent can impede the transition from the trigonal planar acid to the tetrahedral boronate, leading to a decrease in acidity (higher pKa) compared to its para-isomer. [11]Conversely, an ortho-substituent capable of forming an intramolecular hydrogen bond with the boronic acid moiety can stabilize the boronate form, resulting in an increase in acidity (lower pKa). [5]

Field-Proven Insights: The Role of Lewis Acidity in Drug Development and Catalysis

The ability to fine-tune the Lewis acidity of phenylboronic acids has profound implications in various applications.

Drug Design and Development

In medicinal chemistry, boronic acids are utilized as reversible covalent inhibitors of enzymes, particularly serine proteases. [4]The boron atom forms a stable, yet reversible, tetrahedral adduct with a nucleophilic residue (e.g., the hydroxyl group of a serine) in the enzyme's active site. The strength of this interaction, and thus the inhibitory potency of the drug, is directly related to the Lewis acidity of the boronic acid. By introducing electron-withdrawing substituents onto the phenyl ring, the Lewis acidity can be increased, leading to enhanced binding affinity and improved drug efficacy. [1]A notable example is the proteasome inhibitor bortezomib, where the boronic acid moiety is crucial for its therapeutic activity. [4]

Catalysis

Boron-based Lewis acids are increasingly employed as catalysts in a wide range of organic transformations. [12][13]The catalytic activity is directly dependent on the electrophilicity of the boron center. Highly Lewis acidic boranes, often featuring strongly electron-withdrawing groups like pentafluorophenyl substituents, can activate substrates for various reactions, including hydroboration, C-C bond formation, and frustrated Lewis pair chemistry. [12][13]The rational design of these catalysts involves modulating the substituents to achieve the desired level of Lewis acidity for optimal catalytic performance.

Conclusion

The Lewis acidity of substituted phenylboronic acids is a finely tunable property with significant consequences for their chemical reactivity and biological activity. A thorough understanding of the electronic and steric effects of substituents, coupled with robust experimental methods for quantifying Lewis acidity, empowers researchers to rationally design and synthesize novel boronic acids for a multitude of applications. From enhancing the potency of life-saving drugs to developing efficient and selective catalysts, the principles outlined in this guide provide a solid foundation for innovation in the ever-evolving landscape of chemical science.

References

  • Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]

  • da Silva, J. C. G., & da Silva, A. B. F. (2022). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 27(15), 4785. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of Boronic Acids. [Link]

  • Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]

  • Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. [Link]

  • Jakubczyk, M., Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

  • Jakubczyk, M., Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids: (a) ortho-, (b) meta-, (c) para-substituted compounds. [Link]

  • Ribeiro, C., & Fernandes, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(11), 373. [Link]

  • Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). pK a values for boronic acids 1-7. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 978, 122475. [Link]

  • Melen, R. L. (2017). Recent developments and applications of Lewis acidic boron reagents. Organometallic Chemistry, 41, 1-27. [Link]

  • Gilbert, T. M. (2011). Computational studies of Lewis acidities of tris(fluorophenyl)-substituted boranes: an additive relationship between Lewis acidity and fluorine position. Inorganic Chemistry, 50(16), 7871–7879. [Link]

  • Jakubczyk, M., Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

  • Gini, A., & Melen, R. L. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Catalysts, 12(1), 1. [Link]

  • Al-Momani, E., & Al-Zoubi, R. M. (2023). Design and discovery of boronic acid drugs. Journal of Molecular Structure, 1286, 135548. [Link]

  • Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]

  • Jakubczyk, M., Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity (pKa values) for selected monosubstituted benzoic and phenylboronic acids in water and substituent's Hammett constants (σ). [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Wikipedia. (2024). Phenylboronic acid. [Link]

  • Jakubczyk, M., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • University of Massachusetts Lowell. (n.d.). Unit 4: Free Energy Relationships. [Link]

  • Wikipedia. (2024). Hammett equation. [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Johnson, C. D. (1973). The Hammett equation. Cambridge University Press. [Link]

  • Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 330–334. [Link]

  • University of North Carolina at Pembroke. (n.d.). Potentiometric Titration of an Unknown Weak Acid. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Li, M., & Wang, B. (2006). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Bioorganic & medicinal chemistry, 14(17), 5943–5948. [Link]

  • Elgailani, I. E. H. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? [Link]

  • Pharmaffiliates. (2023). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • University of Strathclyde. (n.d.). pKa measurement. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Fluoro-6-formylphenylboronic Acid

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-6-formylphenylboronic acid, moving beyond simple containment to include methods for chemical deactivation. Our commitment is to furnish you with the essential knowledge to handle this reagent safely from acquisition to disposal, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of 2-Fluoro-6-formylphenylboronic Acid

Key Hazard Considerations:

  • Irritant: Like many phenylboronic acids, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[2]

  • Mutagenicity: Recent studies have raised concerns about the mutagenic potential of some boronic acids.[3] Until specific data for 2-Fluoro-6-formylphenylboronic acid is available, it is prudent to handle it as a potential mutagen.

  • Reactivity: While generally stable, boronic acids can undergo protodeboronation (cleavage of the carbon-boron bond) in aqueous or protic media. They are also susceptible to oxidation.

The following table summarizes the likely hazard classifications based on data for similar compounds.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312

This data is a composite from SDSs for various boronic acids and should be considered representative.

Immediate Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling 2-Fluoro-6-formylphenylboronic acid.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-retardant lab coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Engineering Controls:

  • Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

Disposal Workflow: Collection, Deactivation, and Final Disposal

The proper disposal of 2-Fluoro-6-formylphenylboronic acid waste should follow a multi-step process that includes immediate collection, optional chemical deactivation for larger quantities, and final disposal through a certified hazardous waste management service.

DisposalWorkflow cluster_collection Step 1: Waste Collection cluster_deactivation Step 2: Chemical Deactivation (for liquid waste) cluster_disposal Step 3: Final Disposal SolidWaste Solid Waste (Contaminated PPE, weigh paper, etc.) HazardousWaste Certified Hazardous Waste Disposal SolidWaste->HazardousWaste Direct Disposal LiquidWaste Liquid Waste (Reaction mixtures, solvent rinses) Deactivation Oxidative Degradation LiquidWaste->Deactivation Treatment Deactivation->HazardousWaste Disposal of Treated Waste

Caption: Disposal workflow for 2-Fluoro-6-formylphenylboronic acid.

Step 1: Waste Collection and Segregation

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.

  • Solid Waste:

    • All solid materials contaminated with 2-Fluoro-6-formylphenylboronic acid, such as gloves, weigh papers, pipette tips, and contaminated silica gel, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be labeled as "Hazardous Waste: 2-Fluoro-6-formylphenylboronic Acid (Solid)" and include the appropriate hazard pictograms.

  • Liquid Waste:

    • Solutions containing 2-Fluoro-6-formylphenylboronic acid, including reaction mother liquors and solvent rinses from glassware, must be collected in a separate, dedicated, and sealed hazardous waste container.

    • The container should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and labeled as "Hazardous Waste: 2-Fluoro-6-formylphenylboronic acid (Liquid)" with hazard pictograms.

    • Never mix boronic acid waste with other waste streams unless the compatibility is known and verified.

Step 2: Chemical Deactivation of Liquid Waste (Recommended for Quantities > 5g)

For larger quantities of liquid waste, chemical deactivation through oxidative degradation can convert the boronic acid into less hazardous compounds, namely the corresponding phenol and boric acid.[4][5][6] This procedure should be performed by trained personnel in a chemical fume hood.

Principle of Oxidative Degradation:

Arylboronic acids can be oxidized, cleaving the carbon-boron bond to yield a phenol and boric acid. Common oxidizing agents for this purpose include hydrogen peroxide and potassium permanganate.[4][7][8]

Protocol 1: Degradation with Hydrogen Peroxide

This method is generally preferred as it avoids the introduction of heavy metals.

  • Preparation: In a suitably sized flask equipped with a magnetic stirrer and an addition funnel, place the aqueous boronic acid waste. If the waste is in an organic solvent, it should be removed under reduced pressure and the residue redissolved in a minimal amount of a water-miscible solvent like THF or acetone before adding water.

  • Cooling: Place the flask in an ice bath to control any potential exotherm.

  • Addition of Oxidant: Slowly add a 30% solution of hydrogen peroxide to the stirred boronic acid solution. A molar excess of hydrogen peroxide (approximately 1.5 to 2 equivalents relative to the boronic acid) is recommended.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The completion of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting boronic acid.

  • Quenching: After the reaction is complete, quench any excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained.

  • Neutralization: Neutralize the resulting solution to a pH of approximately 7 with a suitable base, such as sodium bicarbonate.

  • Collection: The final solution, containing the corresponding phenol, boric acid, and salts, should be collected as hazardous aqueous waste.

Protocol 2: Degradation with Potassium Permanganate

Potassium permanganate is a strong oxidizing agent that can effectively degrade boronic acids.[7][8]

  • Preparation: In a flask with a magnetic stirrer, dissolve the boronic acid waste in water. If necessary, a co-solvent like acetone can be used.

  • Acidification: Acidify the solution by the slow addition of dilute sulfuric acid to a pH of approximately 3.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred boronic acid solution. The purple color of the permanganate will disappear as it reacts. Continue addition until a faint, persistent pink or purple color remains, indicating a slight excess of permanganate.

  • Reaction: Allow the mixture to stir for 1-2 hours at room temperature. A brown precipitate of manganese dioxide (MnO2) will form.

  • Quenching: Quench the excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.

  • Neutralization and Precipitation: Neutralize the solution to a pH of approximately 8-9 with sodium hydroxide. This will precipitate manganese salts.

  • Filtration: Filter the mixture to remove the manganese dioxide and other manganese precipitates. The solid waste should be collected as hazardous solid waste.

  • Collection: The filtrate, containing the phenol, boric acid, and salts, should be collected as hazardous aqueous waste.

OxidativeDegradation cluster_procedure Oxidative Degradation Procedure Start Boronic Acid Waste Preparation Prepare Aqueous Solution Start->Preparation Cooling Cool in Ice Bath Preparation->Cooling Oxidant Slowly Add Oxidant (e.g., H2O2) Cooling->Oxidant Reaction Stir at Room Temp Oxidant->Reaction Quench Quench Excess Oxidant Reaction->Quench Neutralize Neutralize to pH ~7 Quench->Neutralize End Treated Aqueous Waste (Phenol + Boric Acid) Neutralize->End

Caption: A generalized workflow for the oxidative degradation of boronic acid waste.

Step 3: Final Disposal

All waste streams, including the original solid and liquid waste, as well as the treated aqueous waste from the deactivation procedure, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Labeling: Ensure all waste containers are properly and securely labeled with their contents.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area while awaiting pickup.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup:

    • For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 2-Fluoro-6-formylphenylboronic acid is an integral part of the research process. By understanding its hazards, implementing rigorous safety protocols, and following a systematic disposal plan that includes chemical deactivation where appropriate, we can ensure a safe laboratory environment and minimize our environmental impact. This guide serves as a comprehensive resource to empower researchers to handle this valuable reagent with the confidence and responsibility it demands. Always consult your institution's specific safety and disposal guidelines and adhere to all local, state, and federal regulations.

References

  • Boron-containing drug, Bortezomib (Velcade). (n.d.). In PNAS. Retrieved from [Link]

  • H2O2-Induced Decomposition of Layer-by-Layer Films Consisting of Phenylboronic Acid-Bearing Poly(allylamine) and Poly(vinyl alcohol). (2014). Langmuir, 30(31), 9247-9250. [Link]

  • H2O2-induced decomposition of layer-by-layer films consisting of phenylboronic acid-bearing poly(allylamine) and poly(vinyl alcohol). (2014). PubMed. [Link]

  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. (2025). ResearchGate. [Link]

  • Potassium permanganate can be used for degrading hazardous compounds. (n.d.). National Service Center for Environmental Publications (NSCEP). Retrieved from [Link]

  • Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts. [Link]

  • 2-Fluoro-6-hydroxyphenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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